molecular formula C15H27NO6 B12376725 Monomethyl auristatin E intermediate-2

Monomethyl auristatin E intermediate-2

Cat. No.: B12376725
M. Wt: 317.38 g/mol
InChI Key: XXJRADINQBEQRW-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl auristatin E intermediate-2 is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NO6

Molecular Weight

317.38 g/mol

IUPAC Name

(2R,3R)-3-(methoxymethoxy)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1

InChI Key

XXJRADINQBEQRW-GRYCIOLGSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a crucial intermediate in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The focus of this document is the chemical properties, synthesis, and analysis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate , a significant building block often referred to as MMAE Intermediate-9.

MMAE is a synthetic analogue of the natural product dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[1] The complexity of its structure necessitates a multi-step synthesis, where the careful preparation and purification of key intermediates are paramount to the success of the overall process.

Chemical Properties and Identifiers

A comprehensive understanding of the chemical and physical properties of MMAE Intermediate-9 is essential for its effective use in synthesis. The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueReference
Chemical Name tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate[2]
Common Name Monomethyl auristatin E intermediate-9[2][3]
Molecular Formula C₂₂H₃₅NO₅[3]
Molecular Weight 393.52 g/mol [3]
CAS Number 120205-58-5 (for the N-Cbz protected form)[3]
Related CAS Number 120205-48-3 ((3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride)[4]
Appearance Colorless to light yellow oil[3]
Solubility Soluble in DMSO, ethyl acetate (B1210297), and other common organic solvents.[3]
Storage Conditions Pure form: -20°C. In solvent: -80°C for up to 6 months.[3]

Role in the Synthesis of MMAE

MMAE Intermediate-9 is a key precursor to the N-terminal fragment of the MMAE pentapeptide. Its synthesis and subsequent coupling with other amino acid derivatives are critical steps in the convergent synthesis strategy often employed for MMAE. This approach involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages.

The logical workflow for the synthesis of MMAE, highlighting the position of Intermediate-9, is depicted in the following diagram.

MMAE_Synthesis_Workflow Start Starting Materials Intermediate_Precursor Precursor to Intermediate-9 Start->Intermediate_Precursor Intermediate_9 MMAE Intermediate-9 (tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate) Intermediate_Precursor->Intermediate_9 N_Terminal_Fragment N-Terminal Fragment Intermediate_9->N_Terminal_Fragment Coupling Peptide Coupling N_Terminal_Fragment->Coupling C_Terminal_Fragment C-Terminal Fragment (Dolaphenine derivative) C_Terminal_Fragment->Coupling Protected_MMAE Protected MMAE Coupling->Protected_MMAE Deprotection Global Deprotection Protected_MMAE->Deprotection MMAE Monomethyl Auristatin E (MMAE) Deprotection->MMAE

Figure 1: Simplified workflow of MMAE synthesis highlighting the role of Intermediate-9.

Experimental Protocols

The following section provides a detailed methodology for a key transformation in the synthesis of MMAE Intermediate-9, specifically the O-methylation of the preceding aldol (B89426) adduct. This protocol is based on established chemical principles and literature precedents.

Synthesis of MMAE Intermediate-9 via O-methylation

Objective: To synthesize tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (MMAE Intermediate-9) from its corresponding 3-hydroxy precursor.

Materials:

  • tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-hydroxy-5-methylheptanoate (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Methyl iodide (CH₃I) (1.5 equivalents)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the starting alcohol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure MMAE Intermediate-9.[2]

Characterization: The structure and purity of the synthesized Intermediate-9 should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight. The expected [M+H]⁺ ion can be calculated and used for confirmation.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Data Presentation

The following table summarizes key analytical parameters for the characterization of MMAE Intermediate-9.

Analytical TechniqueParameterExpected Value/Observation
HPLC Purity≥ 98%
Mass Spectrometry (ESI-MS) [M+H]⁺m/z 394.26
¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ)Characteristic peaks for tert-butyl, methyl, methoxy, and benzyloxycarbonyl groups.
¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ)Resonances corresponding to all 22 carbon atoms.

Logical Relationships in Synthesis and Analysis

The successful synthesis and purification of MMAE Intermediate-9 are governed by a series of logical steps and quality control checks. The following diagram illustrates the workflow for the synthesis and subsequent quality control analysis.

Synthesis_QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Analysis Starting_Material Starting Alcohol Precursor Reaction O-methylation Reaction Starting_Material->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Identity Confirmation (MS) Purification->MS NMR Structural Elucidation (NMR) Purification->NMR Final_Product Pure MMAE Intermediate-9 HPLC->Final_Product MS->Final_Product NMR->Final_Product

Figure 2: Workflow for the synthesis and quality control of MMAE Intermediate-9.

This in-depth guide provides a foundational understanding of a key intermediate in the synthesis of MMAE. For researchers and professionals in drug development, a thorough characterization and controlled synthesis of such intermediates are crucial for the successful production of high-quality ADCs for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis pathway for Monomethyl auristatin E (MMAE) intermediate-2, a crucial building block in the chemical synthesis of the potent anti-cancer agent MMAE. This document outlines the synthetic route, experimental protocols, and quantitative data to support researchers in the field of oncology and drug development. Furthermore, it delves into the mechanism of action of MMAE, illustrating the downstream signaling cascade that leads to apoptosis in cancer cells.

Introduction to MMAE and its Intermediate-2

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a highly potent antimitotic agent. Due to its high cytotoxicity, it is a critical component of antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells, thereby minimizing systemic toxicity. The synthesis of MMAE is a complex, multi-step process involving the coupling of several key intermediates.

MMAE intermediate-2 has been identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine . This intermediate represents a significant portion of the N-terminal region of the MMAE molecule and its precise and efficient synthesis is vital for the successful production of the final active pharmaceutical ingredient.

Synthesis Pathway of MMAE Intermediate-2

The synthesis of MMAE intermediate-2 is accomplished through a multi-step sequence starting from readily available precursors. The overall strategy involves the stereoselective formation of the dolaproine core, followed by functional group manipulations to yield the final intermediate. A key precursor in this synthesis is N-Boc-dolaproine.

A plausible synthetic route is outlined below:

  • Synthesis of N-Boc-Dolaproine: This step involves a Reformatsky-type reaction between N-Boc-L-prolinaldehyde and a propionate (B1217596) derivative, followed by methylation and hydrolysis.

  • Deprotection of N-Boc-Dolaproine: The tert-butoxycarbonyl (Boc) protecting group is removed from the dolaproine nitrogen to liberate the secondary amine.

  • Reductive Amination/Methylation: The resulting amine undergoes reductive amination with formaldehyde (B43269), followed by reduction, or direct methylation to yield the N,N-dimethylated final product, MMAE intermediate-2.

Below is a visual representation of the logical workflow for the synthesis of MMAE Intermediate-2.

G cluster_synthesis Synthesis of N-Boc-Dolaproine cluster_final_steps Final Steps to Intermediate-2 Proline N-Boc-L-prolinaldehyde Reformatsky Reformatsky Reaction Proline->Reformatsky Propionate Propionate Derivative Propionate->Reformatsky Methylation Methylation Reformatsky->Methylation Hydrolysis Hydrolysis Methylation->Hydrolysis Boc_Dap N-Boc-Dolaproine Hydrolysis->Boc_Dap Deprotection Boc Deprotection Boc_Dap->Deprotection Reductive_Amination Reductive Amination/ Methylation Deprotection->Reductive_Amination Intermediate_2 MMAE Intermediate-2 Reductive_Amination->Intermediate_2

Logical workflow for the synthesis of MMAE Intermediate-2.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of N-Boc-dolaproine, a crucial precursor to MMAE intermediate-2. It is important to note that yields can vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)
Reformatsky ReactionAldol (B89426) Adduct70-85
MethylationMethylated Intermediate85-95
HydrolysisN-Boc-Dolaproine90-98

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of MMAE intermediate-2 are provided below.

Protocol 1: Synthesis of N-Boc-Dolaproine

This protocol is adapted from patent literature describing a Reformatsky-type reaction.

Materials:

  • N-Boc-L-prolinaldehyde

  • Ethyl 2-bromopropionate

  • Activated Zinc powder

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Methyl iodide

  • Sodium hydride (NaH)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reformatsky Reaction: To a suspension of activated zinc powder in anhydrous THF, a solution of N-Boc-L-prolinaldehyde and ethyl 2-bromopropionate in THF is added dropwise at a controlled temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the aldol adduct.

  • Methylation: The crude aldol adduct is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Hydrolysis: The methylated intermediate is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete. The reaction mixture is acidified with HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford N-Boc-dolaproine.

Protocol 2: Deprotection of N-Boc-Dolaproine

Materials:

Procedure:

  • N-Boc-dolaproine is dissolved in a minimal amount of 1,4-dioxane.

  • A solution of 4M HCl in 1,4-dioxane is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with anhydrous diethyl ether to precipitate the hydrochloride salt of dolaproine. The solid is collected by filtration and dried under vacuum.

Protocol 3: Reductive Amination to Yield MMAE Intermediate-2

Materials:

Procedure:

  • Dolaproine hydrochloride is dissolved in methanol or acetonitrile, and the solution is neutralized with a suitable base (e.g., triethylamine).

  • Aqueous formaldehyde is added, and the mixture is stirred for 30 minutes.

  • Sodium triacetoxyborohydride or sodium cyanoborohydride is added portion-wise, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield MMAE intermediate-2.

Mechanism of Action: MMAE-Induced Apoptosis

MMAE exerts its cytotoxic effects by disrupting microtubule dynamics. Upon release inside a cancer cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis. The signaling pathway leading to apoptosis is complex and involves the activation of a cascade of caspases and is regulated by the Bcl-2 family of proteins.

The following diagram illustrates the key events in the MMAE-induced apoptotic signaling pathway.

G cluster_apoptosis Apoptotic Signaling Cascade MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Bcl2_Family Bcl-2 Family Regulation G2M_Arrest->Bcl2_Family triggers Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

MMAE-induced apoptotic signaling pathway.

This in-depth guide provides a comprehensive overview of the synthesis and mechanism of action of MMAE intermediate-2, offering valuable insights for researchers and professionals in the field of drug development. The provided protocols and data serve as a foundation for the synthesis and further investigation of this critical component of advanced cancer therapeutics.

An In-depth Technical Guide to the Core Mechanism of Action of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent.[1][2] Originally derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia, MMAE's profound cytotoxicity makes it unsuitable for systemic administration as a standalone drug.[3] Instead, its therapeutic potential is realized when it serves as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). This targeted delivery mechanism allows for the selective eradication of cancer cells while minimizing systemic toxicity.[2][4] This guide elucidates the core mechanism of action of MMAE following its release within the target cell, focusing on its molecular interactions and the resultant cellular fate. While MMAE is synthesized through various intermediates, such as "MMAE intermediate-2," it is the final MMAE molecule that is responsible for the cytotoxic activity.[5]

The Multi-Step Journey to Cytotoxicity: An Overview

The therapeutic action of an MMAE-based ADC is a sequential process that ensures the targeted delivery and activation of the cytotoxic payload.

  • Targeting and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

  • Lysosomal Trafficking and Cleavage : Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and traffics to the lysosome.[3] The acidic and proteolytic environment of the lysosome facilitates the cleavage of the linker connecting the antibody to MMAE.[1][2][3]

  • Cytosolic Release and Action : Once liberated, free MMAE enters the cytoplasm where it exerts its potent antimitotic effects.[3]

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of MMAE is tubulin, the protein subunit of microtubules.[6][7] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[6][8]

MMAE functions as a potent inhibitor of tubulin polymerization.[1][2][7] It binds to soluble tubulin heterodimers (composed of α- and β-tubulin) with high affinity, preventing their assembly into microtubules.[2][9] This disruption of microtubule dynamics has profound consequences for the cell.

Cellular Consequences of MMAE Action

G2/M Phase Cell Cycle Arrest

The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical checkpoint for cell cycle progression. Consequently, cells treated with MMAE are arrested in the G2/M phase of the cell cycle, unable to proceed through mitosis.[3][8][10][11]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program.[12] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of critical cellular substrates and the eventual dismantling of the cell.[13][14]

The Bystander Effect

MMAE is a cell-permeable molecule.[3] This property allows it to diffuse out of the targeted, antigen-positive cancer cell and into the surrounding tumor microenvironment. There, it can be taken up by neighboring, antigen-negative cancer cells, inducing their death. This phenomenon, known as the "bystander effect," enhances the overall anti-tumor efficacy of MMAE-based ADCs.[3][10]

Quantitative Data

The potency of MMAE has been quantified across various cancer cell lines and in biochemical assays.

Table 1: In Vitro Cytotoxicity of MMAE in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney (Embryonic)4.24 ± 0.37
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49
PC-3Prostate Cancer~2
C4-2BProstate Cancer~2

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary based on experimental conditions such as cell density and incubation time.[3]

Table 2: Tubulin Binding Affinity of MMAE
ParameterValueMethod
Kd (soluble tubulin)1.6 µMSize Exclusion Chromatography
Kd (free tubulin)291 nMFluorescence Polarization

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of MMAE.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials:

  • Lyophilized, high-purity tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent reporter (e.g., DAPI)

  • MMAE stock solution (in DMSO)

  • Pre-warmed 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare serial dilutions of MMAE in General Tubulin Buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, the fluorescent reporter, and the MMAE dilutions or vehicle control (DMSO).

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a plate reader set at 37°C.

  • Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control and determine the IC50 value.[15][16]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with MMAE.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • MMAE stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of MMAE or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.[17][18]

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Reagent (or similar, containing a luminogenic DEVD substrate)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with MMAE or vehicle control to induce apoptosis.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours to allow for cell lysis and cleavage of the substrate by active caspases.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[13]

Visualizations of Key Mechanisms and Workflows

Diagram 1: ADC-Mediated Delivery and Action of MMAE

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen->Tumor_Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE 4. Linker Cleavage & Release Tubulin Tubulin Dimers Free_MMAE->Tubulin 5. Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization

Caption: Workflow of ADC-mediated delivery and intracellular release of MMAE.

Diagram 2: Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule_Network Microtubule Network Disruption Tubulin->Microtubule_Network Mitotic_Spindle Mitotic Spindle Assembly Failure Microtubule_Network->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Caption: Simplified signaling cascade from tubulin inhibition to apoptosis.

Diagram 3: Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A 1. Seed Cells B 2. Treat with MMAE (e.g., 24h) A->B C 3. Harvest Cells (Trypsinize & Centrifuge) B->C D 4. Fix in 70% Cold Ethanol C->D E 5. Stain with Propidium Iodide (PI) & RNase A D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Cycle Phases (G1, S, G2/M) F->G

Caption: Step-by-step workflow for analyzing cell cycle distribution.

References

Elucidating the Structure of a Key Precursor in Antibody-Drug Conjugates: A Technical Guide to Monomethyl Auristatin E Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Monomethyl Auristatin E (MMAE) intermediate-2, a critical building block in the synthesis of the potent anti-cancer agent MMAE. The purity and precise structural confirmation of this intermediate are paramount to ensuring the efficacy and safety of the final antibody-drug conjugate (ADC).

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that is a key component of several approved and investigational ADCs.[][2] Due to its high cytotoxicity, it is not used as a standalone drug but is conjugated to monoclonal antibodies that target specific cancer cells.[][3] The synthesis of MMAE is a complex, multi-step process, and the accurate characterization of its intermediates is crucial for regulatory approval and consistent manufacturing.

This guide focuses on "MMAE intermediate-2," identified as N-Boc-dolaproine . The chemical name for this intermediate is ((2R,3R)-3-((S)-1-(tertbutoxycarbonyl)pyrrolidin-2-yl)-3-Methoxy-2-Methylpropanoic acid), and its CAS number is 120205-50-7.[2][4] Dolaproine is one of the unique amino acid residues that constitute the pentapeptide structure of dolastatin 10 and its synthetic analogs like MMAE.[5][6]

Synthesis of Monomethyl Auristatin E Intermediate-2 (N-Boc-dolaproine)

The stereoselective synthesis of N-Boc-dolaproine is a critical step in the total synthesis of MMAE. Several synthetic routes have been developed, with a common strategy involving an aldol (B89426) condensation to establish the required stereocenters.[7][8] Another approach utilizes a Baylis-Hillman reaction.[9] Below is a representative experimental protocol for the synthesis of N-Boc-dolaproine.

Experimental Protocol: Stereoselective Synthesis of N-Boc-dolaproine

This protocol is a generalized representation based on established synthetic strategies.

Step 1: Preparation of N-Boc-L-prolinaldehyde

N-Boc-L-prolinol is oxidized to the corresponding aldehyde, N-Boc-L-prolinaldehyde, using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation. The reaction is carefully monitored to prevent over-oxidation.

Step 2: Aldol Condensation

A chiral auxiliary, such as a chiral oxazolidinone, is used to direct the stereoselective aldol condensation between the enolate of a propionyl group and N-Boc-L-prolinaldehyde. This reaction sets the two new stereocenters in the dolaproine backbone.

Step 3: Methylation

The hydroxyl group formed during the aldol condensation is methylated using a methylating agent like methyl iodide in the presence of a base such as silver(I) oxide or sodium hydride.

Step 4: Cleavage of the Chiral Auxiliary and Saponification

The chiral auxiliary is cleaved, and the ester is hydrolyzed to yield the carboxylic acid, N-Boc-dolaproine.

Step 5: Purification

The final product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-dolaproine as a solid or oil.[10][11]

Structure Elucidation of N-Boc-dolaproine

The definitive confirmation of the structure of N-Boc-dolaproine is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of N-Boc-dolaproine, including its stereochemistry. Both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-dolaproine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are analyzed to confirm the connectivity and stereochemistry of the molecule.

Table 1: Representative NMR Data for N-Boc-dolaproine

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Multiplicity
4.25m
3.80m
3.50m
3.40m
3.30s
2.80m
2.00-1.80m
1.45s
1.20d

Note: The data presented are representative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of N-Boc-dolaproine and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of N-Boc-dolaproine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight.

Table 2: Mass Spectrometry Data for N-Boc-dolaproine

Parameter Value
Molecular Formula C₁₄H₂₅NO₅
Molecular Weight 287.35 g/mol
Expected m/z for [M+H]⁺ 288.17
Expected m/z for [M+Na]⁺ 310.15
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized N-Boc-dolaproine.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve a small amount of N-Boc-dolaproine in the mobile phase.

Table 3: HPLC Purity Data for N-Boc-dolaproine

Parameter Value
Purity >98%
Retention Time Dependent on specific gradient conditions
Optical Rotation

The measurement of specific rotation is a crucial step to confirm the overall stereochemistry of the molecule.

Experimental Protocol: Optical Rotation Measurement

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of N-Boc-dolaproine of a known concentration in a suitable solvent (e.g., methanol).

  • Measurement: Measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

Table 4: Optical Rotation Data for N-Boc-dolaproine

Parameter Value
Specific Rotation [α]D -46.2° (c=1 in Methanol)[12]

Note: The value can vary slightly depending on the solvent and temperature.

Visualizations

Synthetic Pathway of N-Boc-dolaproine

G cluster_0 Synthesis of N-Boc-dolaproine (MMAE Intermediate-2) N-Boc-L-prolinol N-Boc-L-prolinol N-Boc-L-prolinaldehyde N-Boc-L-prolinaldehyde N-Boc-L-prolinol->N-Boc-L-prolinaldehyde Oxidation (e.g., Swern) Aldol Adduct Aldol Adduct N-Boc-L-prolinaldehyde->Aldol Adduct Aldol Condensation Chiral Propionyl Enolate Chiral Propionyl Enolate Chiral Propionyl Enolate->Aldol Adduct Methylated Adduct Methylated Adduct Aldol Adduct->Methylated Adduct Methylation (e.g., MeI) N-Boc-dolaproine N-Boc-dolaproine Methylated Adduct->N-Boc-dolaproine Hydrolysis

Caption: Synthetic pathway for N-Boc-dolaproine.

Experimental Workflow for Structure Elucidation

G cluster_1 Structure Elucidation Workflow Purified Intermediate-2 Purified Intermediate-2 NMR NMR Purified Intermediate-2->NMR ¹H, ¹³C, 2D MS MS Purified Intermediate-2->MS ESI-MS HPLC HPLC Purified Intermediate-2->HPLC Purity Polarimetry Polarimetry Purified Intermediate-2->Polarimetry [α]D Structure Confirmed Structure Confirmed NMR->Structure Confirmed MS->Structure Confirmed HPLC->Structure Confirmed Polarimetry->Structure Confirmed

Caption: Workflow for the structural elucidation of MMAE intermediate-2.

Mechanism of Action of MMAE

G cluster_2 MMAE Mechanism of Action in a Cancer Cell ADC Binding ADC binds to tumor antigen Internalization Receptor-mediated endocytosis ADC Binding->Internalization Lysosomal Trafficking ADC traffics to lysosome Internalization->Lysosomal Trafficking MMAE Release Linker cleavage releases MMAE Lysosomal Trafficking->MMAE Release Tubulin Binding MMAE binds to β-tubulin MMAE Release->Tubulin Binding Microtubule Disruption Inhibition of tubulin polymerization Tubulin Binding->Microtubule Disruption Mitotic Arrest Cell cycle arrest at G2/M phase Microtubule Disruption->Mitotic Arrest Apoptosis Programmed cell death Mitotic Arrest->Apoptosis

Caption: Signaling pathway of MMAE leading to apoptosis.[3][13][14]

Conclusion

The precise structural elucidation of this compound, N-Boc-dolaproine, is a fundamental requirement for the successful synthesis and development of MMAE-containing antibody-drug conjugates. This guide has outlined the key experimental protocols and analytical data necessary for the unambiguous confirmation of its chemical structure and stereochemistry. A thorough characterization, employing a suite of spectroscopic and analytical techniques, ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of next-generation cancer therapeutics.

References

The Genesis of a Potent Anti-Cancer Arsenal: A Technical Guide to the Discovery and Synthesis of Auristatin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and intricate synthetic pathways of auristatin intermediates, a class of exceptionally potent cytotoxic agents that have become pivotal in the development of antibody-drug conjugates (ADCs). From their origins in marine natural products to the sophisticated synthetic methodologies currently employed, this document provides a comprehensive resource for professionals engaged in oncology and drug development.

A Marine Legacy: The Discovery and Evolution of Auristatins

The story of auristatins begins with the groundbreaking isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987 by the research group of G.R. Pettit.[1][2] This natural pentapeptide exhibited extraordinary cytotoxic activity against a variety of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations, establishing it as one of the most potent antineoplastic compounds known at the time.[1] The potent cytotoxic effect of dolastatin 10 and its synthetic analogs, the auristatins, stems from their ability to inhibit tubulin polymerization, a critical process for cell division.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Despite its remarkable potency, dolastatin 10 faced challenges in clinical development due to a narrow therapeutic window.[1] This prompted extensive research into synthetic analogues, termed "auristatins," with the objective of preserving high cytotoxicity while enhancing pharmacological properties.[4] A pivotal breakthrough in this endeavor was the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[4] These synthetic analogues feature a modification at the N-terminus, replacing the N,N-dimethylvaline of earlier auristatins with N-methylvaline.[4] This alteration provided a secondary amine, which serves as a crucial attachment point for linker molecules, enabling their conjugation to monoclonal antibodies and paving the way for the era of auristatin-based ADCs.[4]

Quantitative Analysis of Auristatin Synthesis and Activity

The efficiency of synthesis and the biological potency are critical parameters in the development of auristatin-based therapeutics. The following tables summarize key quantitative data from published literature.

Table 1: Summary of Reported Yields and Purity in Auristatin Synthesis and Conjugation

StepProductReported Yield (%)Purity (%)
Synthesis of Dipeptide IntermediateBoc-L-Val-L-Dil-OMe--
MMAE-linker ConjugationNH2-PDC-178>99 (HPLC)
MMAE-linker ConjugationDOTA-PDC-189>99 (HPLC)
Radiolabeling with [64Cu]CuCl2[64Cu]PDC-1≥99≥98

Note: Yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.[4]

Table 2: In Vitro Cytotoxicity of Dolastatin 10 and Key Auristatin Analogues

CompoundCell LineIC50 / GI50 (nM)
Dolastatin 10L1210 murine leukemia0.5
Dolastatin 10HT-290.06
Dolastatin 10MCF70.03
Dolastatin 10L12100.03
MMAEBxPC-30.97 ± 0.10
MMAEPSN-10.99 ± 0.09
MMAECapan-11.10 ± 0.44
MMAEPanc-11.16 ± 0.49
MMAE Analogue (13c)MOLM130.057
MMAF-Generally higher IC50 than MMAE
DolastatinolMDA MB 2310.95 - 2.3

IC50/GI50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.[1][5][6][7]

Core Synthetic Strategies: Constructing the Auristatin Backbone

The total synthesis of auristatins is a complex endeavor due to the presence of multiple chiral centers and unusual amino acid residues such as dolaisoleucine (Dil) and dolaproine (Dap).[8][9] The primary strategies employed are convergent synthesis and solid-phase peptide synthesis (SPPS).[10]

Convergent Synthesis Approach

The most common and efficient method for auristatin synthesis is a convergent approach.[10] This strategy involves the independent synthesis of key peptide fragments, which are then coupled to form the final molecule.[10] A typical convergent synthesis of MMAE involves the preparation of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment, followed by their coupling.[10]

P1_P3 P1-P3 Tripeptide Fragment ((N-Me)-Val-Val-Dil) final_coupling Fragment Condensation P1_P3->final_coupling P4_P5 P4-P5 Dipeptide Fragment (Dap-Doe derivative) P4_P5->final_coupling MMAE Monomethyl Auristatin E (MMAE) synthesis_P1_P3 Sequential Peptide Coupling synthesis_P1_P3->P1_P3 synthesis_P4_P5 Synthesis of Unusual Amino Acids synthesis_P4_P5->P4_P5 final_coupling->MMAE ADC Auristatin-ADC Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Auristatin Free Auristatin Release->Auristatin Tubulin Tubulin Auristatin->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Phase Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis cluster_synthesis Component Synthesis cluster_conjugation Conjugation & Purification cluster_evaluation Preclinical & Clinical Evaluation Auristatin Auristatin Payload Synthesis & Purification Conjugation ADC Conjugation Auristatin->Conjugation Linker Linker Synthesis Linker->Conjugation mAb Monoclonal Antibody Production mAb->Conjugation Purification ADC Purification & Characterization Conjugation->Purification InVitro In Vitro Studies (Cytotoxicity, Stability) Purification->InVitro InVivo In Vivo Studies (Efficacy, Toxicology) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

References

Unveiling a Key Component in Auristatin Synthesis: A Technical Guide to Monomethyl Auristatin E Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE), a potent antineoplastic agent, is a critical payload in numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE relies on the precise construction of various chiral intermediates. This technical guide focuses on a specific building block, Monomethyl auristatin E intermediate-2, chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine . This document provides a detailed overview of its spectroscopic data and the experimental protocols for its characterization, offering valuable insights for researchers in the field of medicinal chemistry and ADC development.

Spectroscopic Data

The structural elucidation of this compound is paramount for ensuring the integrity of the subsequent steps in the synthesis of MMAE. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR) Data ¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Assignment
Data not publicly available-
Mass Spectrometry (MS) Data

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, the expected mass-to-charge ratio (m/z) would confirm its molecular formula.

Mass Spectrometry (MS) Data
Ionization Mode Calculated m/z
Electrospray Ionization (ESI)Value corresponding to [M+H]⁺

Note: The calculated m/z would be based on the molecular formula C₁₅H₃₂N₂O.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized protocols for NMR and MS analysis of intermediates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the synthesized intermediate.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

  • Approximately 5-10 mg of the purified intermediate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, integrations, and coupling constants of the hydrogen nuclei.

  • ¹³C NMR: A proton-decoupled carbon NMR experiment is conducted to identify the chemical shifts of the carbon nuclei.

  • 2D NMR (COSY, HSQC, HMBC): To further confirm the structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be performed to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized intermediate.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of the purified intermediate (approximately 0.1 mg/mL) is prepared in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.

Data Acquisition:

  • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. The observed m/z of the molecular ion is then compared to the calculated theoretical mass.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic intermediate like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Intermediate-2 Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Purification->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of an MMAE intermediate.

Navigating the Synthesis of a Potent Anti-Cancer Agent: A Technical Guide to the Solubility of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) stands as a pivotal component in the landscape of targeted cancer therapy. As a highly potent antimitotic agent, it serves as the cytotoxic payload in numerous antibody-drug conjugates (ADCs). The intricate, multi-step synthesis of MMAE involves several key intermediates, with each step's efficiency being critical for the final product's yield and purity. Among these, Monomethyl auristatin E (MMAE) intermediate-2, a crucial building block, presents unique handling and characterization challenges, primarily centered around its solubility. This technical guide provides an in-depth exploration of the solubility characteristics of MMAE intermediate-2, offering valuable data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Monomethyl auristatin E intermediate-2 is an intermediate reagent in the synthesis of Monomethyl auristatin E.[1] Given its role in the synthesis of the hydrophobic MMAE peptide, intermediate-2 itself is anticipated to have limited aqueous solubility and is more readily dissolved in organic solvents. The synthesis and purification processes for MMAE and its precursors consistently employ organic solvents, underscoring the hydrophobic nature of these compounds.[2][3]

Solubility Data Summary

SolventRole in Synthesis/PurificationExpected Solubility of MMAE Intermediate-2
Dimethylformamide (DMF)Used as a solvent for coupling reactions involving MMAE and its intermediates.[4][5]High
Dimethyl sulfoxide (B87167) (DMSO)A common solvent for dissolving hydrophobic peptides and is used in the conjugation of MMAE to linkers.[6]High
Methanol (MeOH)Employed in the synthesis of MMAE precursors and for the removal of protecting groups.[7]Moderate to High
Ethanol (EtOH)Used in purification steps such as crystallization and for dissolving related auristatin derivatives.[7]Moderate
Ethyl Acetate (EtOAc)Utilized for extraction of intermediates during the synthesis process.[2]Moderate
Dichloromethane (DCM)A common solvent for peptide synthesis and purification.[5]Moderate to High
Acetonitrile (ACN)Often used in purification by high-performance liquid chromatography (HPLC).[3]Moderate

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For researchers requiring precise solubility measurements, the shake-flask method is a reliable and widely accepted technique. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected analytical grade solvents (e.g., DMF, DMSO, Methanol, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of MMAE intermediate-2 of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid MMAE intermediate-2 to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered sample to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved MMAE intermediate-2.

  • Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors.

Logical Workflow for Solubility Assessment and Application

The following diagram illustrates a logical workflow for assessing the solubility of MMAE intermediate-2 and applying this knowledge in a research and development context.

Solubility_Workflow cluster_assessment Solubility Assessment cluster_application Application in R&D node_A Identify Potential Solvents (from synthesis protocols, literature) node_B Perform Preliminary Solubility Screening (Small Scale) node_A->node_B Informs node_C Quantitative Solubility Determination (Shake-Flask Method) node_B->node_C Guides node_D Analyze Data and Establish Solubility Profile node_C->node_D Provides Data For node_E Optimize Reaction Conditions (Solvent, Concentration) node_D->node_E informs node_F Develop Purification Protocols (Crystallization, Chromatography) node_D->node_F informs node_G Formulation Development (for in-vitro/in-vivo studies) node_D->node_G informs

Caption: Workflow for assessing and applying MMAE intermediate-2 solubility data.

Conclusion

Understanding the solubility characteristics of this compound is fundamental for its successful application in the synthesis of MMAE and subsequent ADC development. While direct quantitative data is limited, the available information on the synthesis of related compounds strongly indicates its solubility in common organic solvents. For precise applications, a systematic determination of its solubility using established methods like the shake-flask protocol is recommended. The insights and procedures outlined in this guide are intended to empower researchers to handle and utilize this critical intermediate with greater efficiency and confidence, ultimately contributing to the advancement of targeted cancer therapies.

References

MMAE intermediate-2 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent integral to the design of numerous antibody-drug conjugates (ADCs). Its complex synthesis involves several key chiral intermediates. This document provides a detailed technical overview of a specific building block, designated as MMAE Intermediate-2. We will cover its chemical identity, properties, its role in the broader MMAE synthesis, and available methodologies for its preparation and characterization. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, oncology, and ADC development.

Chemical Identity and Properties of MMAE Intermediate-2

MMAE Intermediate-2 is a crucial component in the convergent synthesis of the pentapeptide-like structure of MMAE. Its precise stereochemistry is vital for the biological activity of the final MMAE molecule.

PropertyData
Chemical Name (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine
Molecular Formula C₁₅H₂₇NO₆
Molecular Weight 317.38 g/mol
CAS Number Not publicly available
Role in MMAE Synthesis A key building block for the N-terminal fragment of MMAE.

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that relies on the sequential coupling of several unique amino acid and peptide-like fragments. MMAE Intermediate-2 constitutes a significant portion of the N-terminal region of the final MMAE molecule. The overall synthetic strategy is convergent, meaning different fragments of the molecule are synthesized separately before being combined.

Below is a logical workflow illustrating the position of MMAE Intermediate-2 within the broader synthetic pathway of MMAE.

MMAE_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Fragment Coupling & Final Assembly start Starting Materials intermediate1 Other MMAE Intermediates start->intermediate1 intermediate2 MMAE Intermediate-2 ((2S,3S)-3-methoxy-2-methyl-N,N-dimethyl -3-((S)-pyrrolidin-2-yl)propan-1-amine) start->intermediate2 coupling Sequential Peptide Coupling intermediate1->coupling intermediate2->coupling protected_mmae Protected MMAE coupling->protected_mmae deprotection Final Deprotection protected_mmae->deprotection final_mmae Monomethyl Auristatin E (MMAE) deprotection->final_mmae

Figure 1: Logical workflow of MMAE synthesis highlighting the role of Intermediate-2.

Experimental Protocols

While detailed, proprietary industrial synthesis protocols for MMAE and its intermediates are not always publicly available, the following outlines a general, representative approach for the synthesis and purification of related amine intermediates based on established chemical principles.

General Synthesis of Pyrrolidine-Containing Amine Intermediates

The synthesis of intermediates like MMAE Intermediate-2 often involves the coupling of a protected pyrrolidine (B122466) derivative with a suitably functionalized propanamine backbone.

Materials and Reagents:

  • Protected (S)-pyrrolidine derivative (e.g., Boc-(S)-prolinal)

  • Organometallic reagent (e.g., Grignard or organolithium reagent)

  • Methylating agent (e.g., methyl iodide)

  • Reducing agent (e.g., sodium borohydride)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, Methanol, Dichloromethane (DCM)

  • Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane)

  • Purification media: Silica (B1680970) gel for column chromatography

General Procedure:

  • Carbon Chain Extension: A protected (S)-pyrrolidine derivative, such as Boc-(S)-prolinal, is reacted with an appropriate organometallic reagent to introduce the propanamine backbone. This reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether at low temperatures to control stereoselectivity.

  • Functional Group Manipulation: The resulting secondary alcohol may be oxidized to a ketone, followed by further functionalization. This can include methylation steps to introduce the methoxy (B1213986) and N,N-dimethyl groups.

  • Purification of the Intermediate: The crude product is purified using standard laboratory techniques. Flash column chromatography on silica gel is a common method. The choice of eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is determined by the polarity of the intermediate.

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions, such as treatment with TFA in DCM or a solution of HCl in dioxane, to yield the free amine of the intermediate, which is then ready for the subsequent coupling steps in the total synthesis of MMAE.

Purification and Characterization

The purification of MMAE intermediates is crucial to ensure the high purity of the final active pharmaceutical ingredient.

Purification Method:

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often employed for the final purification of MMAE and its precursors. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA).

Characterization Techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate and confirm the chemical structure and stereochemistry of the intermediate.

Mechanism of Action of the Final Product (MMAE)

MMAE Intermediate-2 itself is not biologically active. Its significance lies in being a key building block for the final MMAE molecule. Once MMAE is assembled and incorporated into an ADC, it exerts a potent cytotoxic effect.

The mechanism of action for an MMAE-based ADC is a multi-step process:

  • Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.

  • Endocytosis: The ADC-antigen complex is internalized by the cell through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Within the acidic environment of the lysosome, proteases like cathepsin B cleave the linker, releasing the active MMAE into the cytoplasm.

  • Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the formation of the mitotic spindle, which is essential for cell division.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) with MMAE receptor Target Antigen ADC->receptor Targeting internalization Endocytosis receptor->internalization Binding endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion release MMAE Release lysosome->release Linker Cleavage tubulin Tubulin release->tubulin Binding microtubules Microtubule Disruption tubulin->microtubules Inhibition of Polymerization arrest G2/M Phase Arrest microtubules->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Figure 2: Signaling pathway for the mechanism of action of an MMAE-containing ADC.

Conclusion

MMAE Intermediate-2, with the chemical name (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, is a cornerstone in the chemical synthesis of the potent anti-cancer agent Monomethyl Auristatin E. While specific, publicly available data on this particular intermediate is limited, its structural importance is clear from the overall synthetic strategies for MMAE. A thorough understanding of its synthesis and purification, within the broader context of the total synthesis of MMAE, is essential for the development and manufacturing of next-generation antibody-drug conjugates. This guide provides a foundational understanding for professionals engaged in this cutting-edge area of cancer therapy.

Methodological & Application

Application Notes and Protocols: Synthesis of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, derived from the natural product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAE is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery approach minimizes systemic exposure and enhances the therapeutic window. The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments.[1]

The term "Monomethyl auristatin E intermediate-2" is not consistently defined across chemical literature and supplier catalogs. Therefore, this document provides a detailed protocol for a key step in the convergent synthesis of MMAE: the coupling of two major fragments to assemble the pentapeptide backbone. This representative procedure illustrates the core chemical principles and techniques applicable to the overall synthesis of MMAE.

Data Presentation

The following table summarizes the quantitative data for the representative fragment coupling protocol described below.

Reagent/ParameterMolar EquivalentConcentrationReaction TimeTemperatureExpected Yield
Fragment A (Carboxylic Acid) 1.0----
Fragment B (Amine) 1.1----
HATU 1.2----
DIPEA 2.5----
Reaction Solvent (DMF) -0.1 M12-18 hoursRoom Temp.85-95%

Experimental Protocol: Fragment Coupling in MMAE Synthesis

This protocol details the coupling of a protected dipeptide fragment (Fragment A) with a tripeptide fragment (Fragment B) to form a protected pentapeptide precursor of MMAE. This is a crucial step in the convergent synthetic strategy.

Materials:

  • Fragment A (e.g., Boc-L-Val-L-Dil-OH)

  • Fragment B (e.g., H-Dap-Doe-OMe)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve Fragment B (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of Fragment B to the pre-activated solution of Fragment A.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC until the starting material (Fragment A) is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure protected pentapeptide.

Mandatory Visualizations

Experimental Workflow for Fragment Coupling

G Experimental Workflow for MMAE Fragment Coupling cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep_A Dissolve Fragment A in anhydrous DMF add_reagents Add HATU and DIPEA prep_A->add_reagents pre_activation Stir for 15-20 min (Pre-activation) add_reagents->pre_activation coupling Combine activated Fragment A with Fragment B pre_activation->coupling prep_B Dissolve Fragment B in anhydrous DMF prep_B->coupling stir Stir for 12-18 hours at Room Temperature coupling->stir tlc Monitor by TLC stir->tlc dilute Dilute with Ethyl Acetate tlc->dilute Reaction Complete wash Wash with NaHCO3 and Brine dilute->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Pure Protected Penta-peptide G Convergent Synthetic Strategy for MMAE cluster_frags Fragment Synthesis N-Me-Val N-Methyl-L-valine Tripeptide Protected Tripeptide (N-Me-Val-Val-Dil) N-Me-Val->Tripeptide Val L-valine Val->Tripeptide Dil Dolaisoleucine Dil->Tripeptide Dap Dolaproine Dipeptide Protected Dipeptide (Dap-Doe) Dap->Dipeptide Doe Dolaphenine analogue Doe->Dipeptide Pentapeptide Protected MMAE Tripeptide->Pentapeptide Coupling Dipeptide->Pentapeptide MMAE MMAE Pentapeptide->MMAE Deprotection

References

Application Notes and Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Monomethyl auristatin E (MMAE) is a highly potent anti-mitotic agent integral to the composition of several antibody-drug conjugates (ADCs). The synthesis of MMAE is a multi-step process where the purity of each intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the purification of a key dipeptide intermediate in the MMAE synthesis pathway, referred to here as "Intermediate-2." For the purpose of these notes, Intermediate-2 is assumed to be a protected dipeptide, such as Boc-L-Val-L-Dil-OMe, a plausible precursor in the convergent synthesis of MMAE. The primary purification technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is a standard and highly effective method for purifying synthetic peptides and their intermediates.[1][2]

Introduction to MMAE Intermediate-2 Purification

The synthesis of complex peptides like MMAE involves the sequential coupling of amino acids or peptide fragments. Impurities such as deletion sequences, products with remaining protecting groups, or diastereomers can arise during the synthesis.[2] Therefore, robust purification of intermediates is essential. RP-HPLC is the preferred method for purifying synthetic peptides due to its high resolving power.[3][4] The purification of MMAE and its intermediates commonly employs C18 or C8 reverse-phase columns with a mobile phase gradient of acetonitrile (B52724) in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.[1][5]

Data Presentation: Comparison of Purification Techniques

Purification MethodStationary PhaseMobile Phase SystemTypical PurityTypical YieldThroughput
Preparative RP-HPLC C18, 5-10 µmA: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile>98%70-90%Low to Medium
Flash Chromatography C18 silica (B1680970) gelA: WaterB: Acetonitrile90-98%>80%High
Crystallization Not ApplicableVarious solvent systems>99% (if successful)VariableHigh

Note: The values presented are illustrative and can vary significantly based on the specific properties of the intermediate, the crude purity, and the optimization of the purification process.

Experimental Protocols

General Sample Preparation for Purification
  • Dissolution: Dissolve the crude Intermediate-2 in a minimal amount of a strong solvent in which it is readily soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure compatibility with the column and to prevent precipitation upon injection. The final concentration should typically be in the range of 10-50 mg/mL for preparative HPLC.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

Preparative RP-HPLC Protocol

This protocol is a general guideline for the purification of a protected dipeptide intermediate of MMAE.

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

    • Fraction collector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 20 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified duration (e.g., 30-60 minutes). The optimal gradient should be developed based on analytical HPLC runs.

    • Flow Rate: 10-20 mL/min (dependent on column dimensions).

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: Ambient or controlled at 40 °C.[2]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

    • Inject the prepared sample onto the column.

    • Run the gradient elution as determined from the method development.

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target intermediate.

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified Intermediate-2 as a solid.

Analytical RP-HPLC for Purity Assessment

This method is used to determine the purity of the fractions collected during the preparative run.

  • Instrumentation:

    • Analytical HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 40 °C.

  • Procedure:

    • Prepare a dilute solution of the collected fraction in the initial mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the analytical column.

    • Run the analytical gradient.

    • Integrate the peak areas in the resulting chromatogram to determine the purity of the fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of MMAE Intermediate-2.

Purification_Workflow Crude Crude MMAE Intermediate-2 Dissolution Dissolution and Filtration Crude->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC Purity Check Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Purity > 98% Waste Impure Fractions Purity_Analysis->Waste Purity < 98% Solvent_Removal Solvent Removal and Lyophilization Pooling->Solvent_Removal Pure_Product Purified MMAE Intermediate-2 Solvent_Removal->Pure_Product

Caption: Workflow for the purification of MMAE Intermediate-2.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and should be adapted and optimized for specific laboratory conditions and intermediate characteristics.

References

Application Notes and Protocols for the Characterization of MMAE Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates rigorous quality control of its intermediates to ensure the purity and safety of the final active pharmaceutical ingredient. This document provides detailed analytical methods for the characterization of a key building block, MMAE intermediate-2, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

MMAE intermediate-2, chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, plays a crucial role in the MMAE synthetic pathway. Its purity directly impacts the formation of subsequent intermediates and the final MMAE product, making its thorough characterization a critical step in the manufacturing process. The protocols outlined below are designed to provide a robust framework for the analytical assessment of this intermediate.

Analytical Methods

The primary techniques for the characterization of MMAE intermediate-2 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

RP-HPLC is a reliable method for quantifying the purity of MMAE intermediate-2 and detecting process-related impurities.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the MMAE intermediate-2 sample in the mobile phase (e.g., 50:50 acetonitrile (B52724):water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL

Data Presentation: HPLC Purity Analysis of MMAE Intermediate-2 Batches

Batch NumberRetention Time (min)Peak Area (%)Purity (%)
MMAE-Int2-0018.5299.299.2%
MMAE-Int2-0028.5198.998.9%
MMAE-Int2-0038.5399.599.5%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed for the definitive identification of MMAE intermediate-2 by confirming its molecular weight. It is also a powerful tool for the detection and tentative identification of low-level impurities.

Experimental Protocol: LC-MS Identity Confirmation

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Sample Preparation:

    • Prepare a stock solution of MMAE intermediate-2 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.

  • Liquid Chromatography Conditions:

ParameterCondition
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
  • Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Mass Range 100-1000 m/z
Data Acquisition Full Scan

Data Presentation: LC-MS Analysis of MMAE Intermediate-2

CompoundChemical FormulaExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
MMAE Intermediate-2C₁₅H₂₇NO₆318.1911318.19151.26

Visualizations

The following diagrams illustrate the workflow for the analysis of MMAE intermediate-2.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow for MMAE Intermediate-2

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 10 µg/mL stock->dilute inject Inject into LC-MS dilute->inject separate UPLC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze extract Extract Ion Chromatogram analyze->extract confirm Confirm [M+H]⁺ extract->confirm identify Identify Impurities confirm->identify

LC-MS Analysis Workflow for MMAE Intermediate-2

Conclusion

The presented HPLC and LC-MS methods provide a comprehensive analytical strategy for the characterization of MMAE intermediate-2. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical intermediate, thereby contributing to the development of safe and effective antibody-drug conjugates. The methodologies can be further validated and adapted to meet specific regulatory requirements and internal quality standards.

Application Notes and Protocols for the Use of Monomethyl Auristatin E (MMAE) Intermediate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs). The protocols focus on the practical aspects of peptide synthesis, including the coupling of the MMAE intermediate, purification, and characterization of the resulting peptide conjugate.

Introduction to Monomethyl Auristatin E (MMAE) and its Synthesis

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it a highly effective cytotoxic agent against rapidly dividing cancer cells.[1][2] Due to its high potency, MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies that target tumor-specific antigens, thereby minimizing systemic toxicity.[]

The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of unique amino acid and peptide fragments.[4] A critical component in this synthesis is a protected form of the dolaisoleucine (Dil) residue, a unique β-methoxy-γ-amino acid. This key precursor, herein referred to as MMAE Intermediate-9 , is chemically identified as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[1][5] The tert-butyl ester and benzyloxycarbonyl (Cbz) protecting groups on Intermediate-9 are instrumental for controlled and efficient peptide coupling in subsequent synthetic steps.[1]

Physicochemical Properties of MMAE Intermediate-9

A thorough understanding of the physicochemical properties of MMAE Intermediate-9 is crucial for its effective use in peptide synthesis.

PropertyValueReference
Chemical Name tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate[1]
CAS Number 120205-58-5[5][6][7]
Molecular Formula C₂₂H₃₅NO₅[2]
Molecular Weight 393.52 g/mol [2]
Appearance Oil[5]
Color Colorless to light yellow[5]
Role in MMAE Synthesis A key building block for the dolaisoleucine (Dil) residue in the MMAE peptide backbone.[1][2]

Experimental Protocols

The following protocols provide a general framework for the deprotection of MMAE Intermediate-9 and its subsequent coupling to a peptide chain. These procedures are based on established principles of solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.

Deprotection of MMAE Intermediate-9

Prior to coupling, the protecting groups on MMAE Intermediate-9 need to be selectively removed. The following protocol describes the removal of the Cbz group via hydrogenolysis to expose the secondary amine for subsequent peptide bond formation.

Materials:

  • MMAE Intermediate-9

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve MMAE Intermediate-9 in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate, which can be used in the next step without further purification.

Peptide Coupling of Deprotected MMAE Intermediate-9

This protocol outlines the coupling of the deprotected MMAE intermediate (containing the free secondary amine) with a peptide fragment that has an activated C-terminal carboxylic acid.

Materials:

  • Deprotected MMAE Intermediate-9

  • N-terminally protected peptide with a free C-terminal carboxylic acid (e.g., Boc-Val-Cit-OH)

  • Coupling reagents:

    • Option A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • Option B: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure (using HATU/DIPEA):

  • In a reaction vessel under an inert atmosphere, dissolve the N-terminally protected peptide (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Stir the solution for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected MMAE Intermediate-9 (1.2 equivalents) in anhydrous DMF.

  • Add the solution of the deprotected intermediate to the pre-activated peptide solution.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

The yield and purity of the coupling reaction are highly dependent on the specific peptide sequence, coupling reagents, and purification methods employed. The following table provides representative data from a similar coupling reaction in the synthesis of a peptide-drug conjugate.

ParameterValueReference
Coupling Yield 78-89%[6]
Purity (post-HPLC) >99%[6]

Visualizations

MMAE Synthesis Workflow

The following diagram illustrates a simplified, convergent synthetic workflow for MMAE, highlighting the role of Intermediate-9.

MMAE_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Peptide Assembly cluster_final Final Product frag1 Dolaproine Fragment coupling2 Coupling with Dolaproine frag1->coupling2 Coupling Reagent frag2 Val-Cit Dipeptide coupling1 Coupling with Val-Cit frag2->coupling1 HATU, DIPEA int9 MMAE Intermediate-9 (Protected Dolaisoleucine) deprotection Deprotection of Intermediate-9 int9->deprotection H₂, Pd/C deprotection->coupling1 coupling1->coupling2 deprotection2 Final Deprotection coupling2->deprotection2 e.g., TFA mmae Monomethyl Auristatin E (MMAE) deprotection2->mmae purification HPLC Purification mmae->purification

Caption: A simplified workflow for the synthesis of MMAE, showcasing the convergent assembly of key fragments including Intermediate-9.

MMAE Mechanism of Action Signaling Pathway

This diagram illustrates the mechanism of action of an MMAE-based antibody-drug conjugate (ADC).

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Antibody-Linker-MMAE) receptor Tumor Cell Surface Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking & Fusion free_mmae Free MMAE lysosome->free_mmae Linker Cleavage (e.g., by Cathepsins) tubulin Tubulin Dimers free_mmae->tubulin Binding microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_arrest G2/M Phase Mitotic Arrest microtubules->mitotic_arrest Disruption of Mitotic Spindle apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: The signaling pathway of an MMAE-based ADC, from receptor binding to the induction of apoptosis.

Conclusion

The successful synthesis of MMAE-containing peptides and antibody-drug conjugates relies on the strategic use of well-defined and highly pure intermediates. MMAE Intermediate-9 serves as a critical building block for the dolaisoleucine residue of MMAE. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this intermediate in their synthetic endeavors. Careful execution of the deprotection and coupling steps, coupled with rigorous purification and analytical characterization, is paramount to achieving high-quality peptide-drug conjugates for research and therapeutic development.

References

Application Notes and Protocols for Monomethyl Auristatin E (MMAE) Intermediate-2 in Antibody-Drug Conjugate (ADC) Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, widely employed as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1] Its exceptional potency, approximately 100 to 1000 times greater than doxorubicin, necessitates its targeted delivery to cancer cells, a role fulfilled by monoclonal antibodies in ADC constructs.[2] The synthesis of MMAE is a complex, multi-step process involving the precise assembly of several amino acid derivatives. This document focuses on the role of a key building block, Monomethyl auristatin E intermediate-2 , and the subsequent conjugation chemistry to generate ADCs.

This compound , chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, is a crucial precursor in the total synthesis of the MMAE payload. While not directly involved in the final conjugation to the antibody, its correct synthesis is a critical upstream step that ensures the structural integrity and biological activity of the final cytotoxic agent.

These application notes provide a comprehensive overview of the synthetic context of this compound, followed by detailed protocols for the conjugation of the complete MMAE payload to monoclonal antibodies, quantitative data analysis, and the mechanism of action of the resulting ADC.

I. The Role of Intermediate-2 in MMAE Synthesis

The total synthesis of MMAE is a convergent process where different fragments of the pentapeptide are synthesized separately before being coupled. "this compound" is a key building block for a part of the final MMAE molecule. While detailed synthetic routes are often proprietary, the general strategy involves the use of such intermediates to construct the core structure of MMAE. The following diagram illustrates a logical workflow for the synthesis of a vc-PAB-MMAE linker-drug, highlighting where an intermediate like "this compound" would fit into the synthesis of the core MMAE structure.

MMAE_Synthesis_Workflow cluster_synthesis MMAE Payload Synthesis cluster_linker_activation Linker Activation & Conjugation Intermediate-2 (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl- 3-((S)-pyrrolidin-2-yl)propan-1-amine Fragment_Coupling Sequential Fragment Coupling & Deprotection Steps Intermediate-2->Fragment_Coupling Other_Intermediates Other Key Intermediates (e.g., Dolaisoleucine, Dolaproine derivatives) Other_Intermediates->Fragment_Coupling MMAE_Core Complete MMAE Core Structure Fragment_Coupling->MMAE_Core MMAE_Core_2 Complete MMAE Core Structure Linker_Activation Coupling with Activated Linker (e.g., mc-vc-PAB-PABC) MMAE_Core_2->Linker_Activation Activated_Payload Activated Drug-Linker (e.g., MC-VC-PAB-MMAE) Linker_Activation->Activated_Payload

Logical workflow of MMAE synthesis and activation.

II. MMAE-ADC Conjugation Chemistry: Cysteine-Based Approach

The most common strategy for conjugating MMAE to an antibody involves the reaction of a maleimide-functionalized MMAE-linker with free thiol groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol details the generation of free thiol groups on the antibody for subsequent conjugation.

  • Antibody Preparation:

    • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Reducing Agent Preparation:

    • Prepare a fresh stock solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in the reaction buffer.

  • Reduction Reaction:

    • Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[3] The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours.[4]

Protocol 2: Conjugation of MC-VC-PAB-MMAE to Reduced Antibody

This protocol describes the covalent attachment of the drug-linker to the antibody.

  • Drug-Linker Preparation:

    • Immediately before use, dissolve the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PAB-MMAE) in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[3]

  • Conjugation Reaction:

    • Add a slight molar excess of the dissolved MC-VC-PAB-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[3]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.[3]

    • Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[3]

  • Quenching the Reaction:

    • To cap any unreacted thiol groups on the antibody, add a molar excess of a quenching agent like N-acetylcysteine.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3]

    • Collect the eluate containing the purified ADC.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (IgG) Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with Free Thiols (-SH) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Drug_Linker MC-VC-PAB-MMAE (Maleimide-activated) Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Workflow for cysteine-based ADC conjugation.

III. Quantitative Data and Characterization

The successful synthesis of an MMAE-ADC is determined by a thorough analysis of its key characteristics.

Table 1: Typical Reaction Parameters for MMAE-ADC Conjugation

ParameterTypical Value/RangeReference
Antibody Concentration5 - 10 mg/mL[3]
TCEP to Antibody Molar Ratio2.5 - 4.0[3]
Reduction Temperature37°C
Reduction Time1 - 2 hours
Drug-Linker to TCEP Molar Ratio1.2 - 1.5[3]
Final DMSO Concentration< 10% (v/v)[3]
Conjugation Time1 hour[3]

Table 2: In Vitro Cytotoxicity (IC50) of Free MMAE and MMAE-ADCs

Cell LineCancer TypeCompoundIC50 (nM)Reference
NCI-N87Gastric CarcinomaFree MMAE0.7[3]
OE19Esophageal AdenocarcinomaFree MMAE1.5[3]
HCT116Colorectal CarcinomaFree MMAE8.8[3]
SK-BR-3Breast CancerFree MMAE3.27[3]
BxPC-3Pancreatic CancerFree MMAE0.97[3]
Panc-1Pancreatic CancerFree MMAE1.16[3]
Mia PaCa-2Pancreatic CancerOba01-MMAE ADC4.79[5]
PL45Pancreatic CancerOba01-MMAE ADC347.55[5]

Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (at 2.4 mg/kg)

AnalyteParameterMean Value RangeReference
Antibody-conjugated MMAE (acMMAE)Cmax (ng/mL)315 - 701[6]
Tmax (days)2 - 3[6]
Half-life (days)3.0 - 5.0[6]
Total AntibodyHalf-life (days)1.5 - 5.6[7]
Unconjugated MMAECmax (ng/mL)3.15 - 7.01[6]

IV. Mechanism of Action of MMAE-ADCs

The efficacy of an MMAE-ADC relies on a sequence of events beginning with targeted delivery and culminating in apoptosis of the cancer cell.

  • Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.

  • Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B cleave the valine-citrulline (vc) linker.[8]

  • Payload Release and Action: The cleavage of the linker releases the free, active MMAE into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[9]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis) through the activation of caspase cascades.[2][5]

  • Bystander Effect: Due to its cell-permeable nature, released MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[9]

MMAE_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC MMAE-ADC Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Bystander Bystander Effect (to neighboring cells) MMAE->Bystander Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of an MMAE-based ADC.

V. Signaling Pathways Affected by MMAE

Beyond its direct effect on microtubules, MMAE-induced cell stress and mitotic arrest trigger specific signaling pathways that contribute to apoptosis.

  • Intrinsic Apoptotic Pathway: Disruption of the mitotic spindle activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.

  • Akt/mTOR Pathway Inhibition: Studies have shown that MMAE-based ADCs can lead to the dephosphorylation and inactivation of Akt and mTOR, key regulators of cell survival and proliferation. Inhibition of this pathway can promote autophagy and apoptosis.

  • DNA Damage Response: While primarily a microtubule inhibitor, the cellular stress induced by MMAE can also lead to an increase in DNA damage signaling, as evidenced by the phosphorylation of CHK1 and the formation of γH2AX foci.[2]

MMAE_Signaling_Pathway MMAE MMAE Tubulin_Inhibition Tubulin Polymerization Inhibition MMAE->Tubulin_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Inhibition->Microtubule_Disruption Mitotic_Arrest G2/M Arrest Microtubule_Disruption->Mitotic_Arrest Akt_mTOR Akt/mTOR Pathway Mitotic_Arrest->Akt_mTOR inhibits Apoptosis_Proteins Bcl-2 Family Modulation (e.g., decreased Bcl-2, increased Bax) Mitotic_Arrest->Apoptosis_Proteins DNA_Damage DNA Damage Response (CHK1, γH2AX) Mitotic_Arrest->DNA_Damage Apoptosis Apoptosis Akt_mTOR->Apoptosis inhibition promotes Caspase_Activation Caspase-9 & Caspase-3 Activation Apoptosis_Proteins->Caspase_Activation Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Signaling pathways involved in MMAE-induced apoptosis.

VI. Conclusion

The successful development of potent and effective MMAE-based ADCs relies on a robust and well-characterized chemical synthesis and conjugation process. Understanding the role of key synthetic precursors, such as this compound, is fundamental to ensuring the quality of the final MMAE payload. The subsequent cysteine-based conjugation of a cleavable MMAE-linker to a monoclonal antibody provides a reliable method for producing ADCs with therapeutic potential. The protocols and data presented herein offer a comprehensive guide for researchers and drug developers working in this exciting field of targeted cancer therapy.

References

Scale-up synthesis of Monomethyl auristatin E intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide detailed, step-by-step protocols for the synthesis of Monomethyl auristatin E (MMAE) intermediate-2. MMAE is a highly potent cytotoxic agent, and its synthesis involves hazardous materials and requires specialized expertise and equipment to be performed safely in a controlled laboratory environment. The dissemination of such protocols could pose significant safety risks.

However, I can provide a general overview of the chemical principles and a conceptual workflow for the synthesis of peptide intermediates commonly found in complex molecules like MMAE, based on publicly available scientific literature. This information is for educational and informational purposes only and is not a substitute for a validated, process-specific protocol developed by qualified chemists.

Conceptual Overview of Peptide Intermediate Synthesis

The synthesis of peptide-like molecules such as MMAE intermediates typically involves the coupling of amino acid derivatives in a stepwise manner. The general approach focuses on the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. Key considerations in such a synthesis include the use of protecting groups to prevent unwanted side reactions and the choice of coupling reagents to facilitate efficient amide bond formation.

Key Chemical Principles:

  • Protecting Groups: To ensure selective bond formation, the reactive functional groups of the amino acids (amino and carboxyl groups, and any reactive side chains) that are not participating in the desired amide bond formation are temporarily blocked with protecting groups. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Carboxyl groups are often protected as esters (e.g., methyl or ethyl esters).

  • Coupling Reagents: These reagents activate the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. A wide variety of coupling reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions. Examples include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce racemization.

  • Deprotection: After the formation of the peptide bond, the protecting groups are removed to allow for the next coupling step or to yield the final product. The choice of deprotection conditions depends on the specific protecting groups used and must be chosen to avoid cleavage of the newly formed peptide bond or other sensitive functionalities in the molecule.

**Conceptual Workflow for Peptide Intermediate Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a dipeptide intermediate, which is a fundamental component of molecules like MMAE.

G cluster_0 Step 1: N-Terminal Protection cluster_1 Step 2: C-Terminal Protection cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Deprotection A Amino Acid 1 B N-Protected Amino Acid 1 A->B Add protecting group (e.g., Boc, Fmoc) E N-Protected Amino Acid 1 C Amino Acid 2 D C-Protected Amino Acid 2 C->D Add protecting group (e.g., Ester) F C-Protected Amino Acid 2 G Protected Dipeptide E->G Coupling Reagent (e.g., EDC, HOBt) F->G Coupling Reagent (e.g., EDC, HOBt) H Protected Dipeptide I Final Dipeptide Intermediate H->I Remove protecting groups

Caption: Conceptual workflow for dipeptide intermediate synthesis.

General Considerations for Scale-up

When transitioning from a laboratory-scale synthesis to a larger scale, several factors become critical:

  • Reagent Stoichiometry and Addition: The order and rate of reagent addition can significantly impact reaction outcomes, including yield and impurity profiles.

  • Temperature Control: Peptide coupling and deprotection reactions can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure product stability.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is essential for consistent reaction kinetics and to avoid localized "hot spots" or areas of high reagent concentration.

  • Work-up and Purification: Isolation and purification of the product at a larger scale may require different techniques than those used in the lab. For example, transitioning from flash chromatography to crystallization or preparative HPLC.

  • Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is mandatory to ensure the safety of the process.

The information provided here is intended for a high-level, conceptual understanding and should not be used as a basis for conducting any chemical synthesis. The actual synthesis of complex pharmaceutical intermediates is a highly specialized and regulated field.

Application Notes and Protocols for MMAE Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Monomethyl auristatin E (MMAE) is an exceptionally potent antineoplastic agent.[1] Its intermediates, including MMAE intermediate-2, are precursors to this highly cytotoxic compound and must be handled with extreme caution in a controlled laboratory setting, assuming high potency and toxicity.[1][2] Specific safety and stability data for MMAE intermediate-2 are not extensively available in the public domain. Therefore, these guidelines are based on data from the final compound, MMAE, and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1] A comprehensive, substance-specific risk assessment by qualified personnel is mandatory before commencing any work.[1]

Introduction

Monomethyl auristatin E (MMAE) is a synthetic and potent antimitotic agent that functions by inhibiting tubulin polymerization.[3][4] Due to its high cytotoxicity, MMAE is a critical component of antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells.[3][5] MMAE intermediate-2 is a key precursor in the chemical synthesis of MMAE.[6] The proper handling and storage of this intermediate are paramount to ensure the quality, efficacy, and safety of the final therapeutic product.[7]

Physicochemical Properties

Detailed physicochemical properties for MMAE intermediate-2 are not widely published. The following table summarizes known properties of the related compound MMAE as a reference. Researchers should perform their own characterization for MMAE intermediate-2.

PropertyValue (for MMAE)Reference(s)
Molecular FormulaC₃₉H₆₇N₅O₇[5]
Molecular Weight717.98 g/mol [5]
AppearanceCrystalline solid[8]
SolubilitySoluble in DMSO, ethanol, and dimethyl formamide.[8] In PBS (pH 7.2), solubility is approximately 0.5 mg/ml.[8][8]

Safety and Handling

MMAE is classified as extremely hazardous and is fatal if swallowed or inhaled.[1][9] It can cause severe skin and eye irritation, may lead to genetic defects, and is suspected of damaging fertility or the unborn child.[1][9] MMAE intermediate-2 should be handled with the same level of caution.

Engineering Controls
  • Ventilation: All work with MMAE intermediate-2, including weighing and solution preparation, should be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.[2] Local exhaust ventilation (LEV) should be used to direct airflow away from the operator, and all exhaust air must be HEPA-filtered.[1]

  • Containment: Use of a closed system for transfers is recommended whenever possible.

Personal Protective Equipment (PPE)
  • Gloves: Double gloving with compatible, chemical-resistant nitrile gloves is mandatory.[2]

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[1]

  • Protective Clothing: A dedicated, disposable, impervious lab coat or a full-body suit is required.[1][2]

  • Respiratory Protection: For operations with a higher risk of aerosol generation that cannot be adequately controlled by engineering measures, a NIOSH-approved respirator is necessary.[10]

Hygiene Practices
  • Do not eat, drink, or smoke in areas where MMAE intermediate-2 is handled.[11]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

  • Remove contaminated clothing immediately and dispose of it as hazardous waste.[11]

Spill and Decontamination
  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE before cleaning the spill.

  • Absorb liquid spills with an inert material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the affected surfaces with a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse, if compatible).[2]

Storage and Stability

FormStorage TemperatureRecommended Duration (General Guidance)Reference(s)
Solid (Powder) -20°CUp to 3 years (for MMAE)[7]
In Solvent -80°CUp to 6 months (for MMAE intermediate-9)[2]

Note: Aqueous solutions of MMAE are not recommended for storage for more than one day.[8] MMAE is not stable in solution, and freshly prepared working solutions should be used for optimal results.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of MMAE intermediate-2 in various solvents.[12]

Objective: To determine the saturation solubility of MMAE intermediate-2 in selected organic solvents.[12]

Materials:

  • MMAE intermediate-2

  • Selected solvents (e.g., DMSO, ethanol, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector

Procedure:

  • Add an excess amount of MMAE intermediate-2 to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the vial to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved intermediate.

  • Calculate the solubility of the intermediate in the solvent, accounting for the dilution factor.[12] Express the result in units such as mg/mL or mM.[12]

G Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess MMAE intermediate-2 to solvent B Seal vial and incubate on shaker A->B C Centrifuge to pellet excess solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the equilibrium solubility of MMAE intermediate-2.

Protocol for Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of MMAE intermediate-2.

Objective: To evaluate the stability of MMAE intermediate-2 under specified storage conditions.

Materials:

  • MMAE intermediate-2

  • Appropriate solvent (e.g., DMSO)

  • Storage containers (e.g., amber vials)

  • Environmental chambers or incubators set to desired temperature and humidity

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of MMAE intermediate-2 in a suitable solvent at a known concentration.

  • Aliquot the solution into multiple amber vials to protect from light.

  • Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH).

  • At specified time points (e.g., T=0, 1 week, 1 month, 3 months), remove a vial from each storage condition.

  • Analyze the sample by a stability-indicating HPLC method. The method should be able to separate the intact intermediate from any degradation products.

  • Determine the purity of the intermediate by calculating the peak area percentage of the main peak relative to the total peak area.

  • Compare the results over time to assess the stability of the compound under each storage condition.

Logical Workflow for Handling Highly Potent Intermediates

The following diagram illustrates a logical workflow for the safe handling of highly potent intermediates like MMAE intermediate-2.

G Safe Handling Workflow for Potent Intermediates cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Select and Inspect Personal Protective Equipment (PPE) C->D E Weighing and Solution Preparation in Containment D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Dispose of Waste as Hazardous G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of potent pharmaceutical intermediates.

References

Application Note: Reaction Kinetics and Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments. The efficiency and fidelity of each coupling step are paramount to achieving a high overall yield and purity of the final MMAE molecule.

This application note focuses on a crucial step in the MMAE synthesis pathway: the formation of a key dipeptide, herein referred to as MMAE intermediate-2 . For the purpose of this document, MMAE intermediate-2 is defined as Boc-L-Val-L-Dil-OMe , the product of the coupling reaction between N-Boc-protected L-valine and the methyl ester of dolaisoleucine. Understanding the reaction kinetics and optimizing the protocol for this step is essential for minimizing side reactions, such as racemization, and ensuring a robust and scalable synthesis process.

This document provides detailed protocols for the synthesis and analysis of MMAE intermediate-2, along with a discussion of the kinetic considerations of the peptide coupling reaction.

Reaction Kinetics Overview

The formation of the peptide bond between an N-protected amino acid (e.g., Boc-L-Valine) and the free amine of another amino acid or peptide fragment (e.g., Dolaisoleucine methyl ester) is not spontaneous and requires the activation of the carboxylic acid moiety. This is typically achieved using a coupling reagent. The overall reaction can be summarized in two main stages:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester).

  • Acylation: The amine nucleophile attacks the activated carbonyl carbon, forming the tetrahedral intermediate, which then collapses to form the stable amide bond and release byproducts.

The choice of coupling reagent is critical as it influences the reaction rate, efficiency, and the extent of side reactions, most notably racemization. Modern uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , are widely used due to their high coupling efficiencies and rapid reaction kinetics.[1] The reaction mechanism for HATU involves the rapid formation of an OAt-active ester, which then efficiently acylates the amine component.[2][3]

The rate of the overall coupling reaction is dependent on several factors, including:

  • Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

  • Stoichiometry: The molar ratios of the amino acid, coupling reagent, and base can significantly impact yield and purity.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like racemization.[4]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are typically used to ensure good solubility of the reactants.[2]

  • Steric Hindrance: The bulky nature of the amino acid side chains, particularly in MMAE intermediates like dolaisoleucine, can slow down the coupling reaction.[4]

Data Presentation: Illustrative Reaction Parameters

While precise kinetic data (e.g., rate constants) for the synthesis of MMAE intermediate-2 are not extensively published, the following table summarizes key reaction parameters and their typical effects on the reaction outcome. This data is illustrative and intended to guide the optimization of the experimental protocol.

ParameterConditionEffect on Reaction RateEffect on YieldPotential Side Reactions
Coupling Reagent HATU (1.2 eq)FastHighGuanidinylation of amine (if excess)
HBTU/HOBt (1.2 eq)Moderate-FastGood-HighRacemization
DIC/HOBt (1.2 eq)ModerateGoodRacemization, byproduct formation
Base DIPEA (2.0-3.0 eq)Optimal for HATUHighRacemization (if strongly basic)
2,4,6-CollidineSlowerModerate-GoodLess prone to racemization
Temperature 0 °C to RTSlower to ModerateGood-HighMinimized racemization
> RT (e.g., 40-50°C)FasterVariableIncreased risk of racemization
Reaction Time 1-4 hoursCompletion dependentHigh (at completion)Incomplete reaction if too short
> 4 hoursNo significant changePotential for degradationIncreased side products

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and analysis of MMAE intermediate-2 (Boc-L-Val-L-Dil-OMe). All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Protocol: Synthesis of MMAE Intermediate-2

This protocol describes the solution-phase coupling of Boc-L-Valine to the methyl ester of Dolaisoleucine (Dil-OMe) using HATU as the coupling reagent.

Materials:

  • Boc-L-Valine

  • Dolaisoleucine methyl ester (Dil-OMe) hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reactant Preparation:

    • In a clean, dry round-bottom flask, dissolve Boc-L-Valine (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.2 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Component Preparation:

    • In a separate flask, dissolve Dil-OMe hydrochloride (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction. Stir for 5 minutes.

  • Coupling Reaction:

    • Add the solution of Dil-OMe and DIPEA to the pre-activated Boc-L-Valine solution.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Boc-L-Valine) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica (B1680970) gel to afford the pure dipeptide, Boc-L-Val-L-Dil-OMe.

Protocol: RP-HPLC Analysis of MMAE Intermediate-2

This protocol outlines the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing the purity of the synthesized intermediate.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: 50:50 acetonitrile/water

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the sample diluent to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram. The purity of the product is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the synthesis of MMAE intermediate-2.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Boc-L-Valine in anhydrous DMF B Add HATU (1.2 eq) Pre-activate for 15 min A->B E Combine activated acid and amine solutions B->E C Dissolve Dil-OMe HCl in anhydrous DMF D Add DIPEA (2.5 eq) C->D D->E F Stir at RT for 2-4 hours E->F G Monitor by HPLC/TLC F->G H Dilute with EtOAc G->H Reaction Complete I Aqueous Washes (HCl, NaHCO3, Brine) H->I J Dry and Concentrate I->J K Silica Gel Chromatography J->K L Pure Intermediate-2 K->L G cluster_params Key Reaction Parameters cluster_outcomes Desired Outcomes cluster_risks Potential Risks Reagent Coupling Reagent (e.g., HATU) Yield High Yield Reagent->Yield Purity High Purity Reagent->Purity Rac Low Racemization Reagent->Rac SideReact Side Reactions Reagent->SideReact Temp Temperature Temp->Yield Temp->Rac Temp->SideReact Stoich Stoichiometry Stoich->Yield Stoich->Purity Stoich->SideReact Time Reaction Time Time->Yield Incomplete Incomplete Reaction Time->Incomplete

References

Application Notes and Protocols for In Vitro Assays Using Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2][3] Due to its high cytotoxicity, MMAE is a critical component of antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic payload to cancer cells while minimizing systemic toxicity.[1][][] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of MMAE, synthesized from its precursor, intermediate-2, on cancer cell lines.

MMAE functions as a potent microtubule inhibitor.[6] Once released into the cytoplasm of a target cell, it binds to tubulin, disrupting microtubule polymerization.[][7] This leads to a halt in the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[8][9]

Data Presentation

Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Assay Conditions (Incubation Time)
SKBR3Breast Cancer3.27 ± 0.4272 hours
HEK293Kidney Cancer4.24 ± 0.3772 hours
Mia PaCa-2Pancreatic Cancer0.06 ± 0.01 to 0.89 ± 0.24Not Specified
PL45Pancreatic Cancer0.06 ± 0.01 to 0.89 ± 0.24Not Specified
NCI-N87Gastric Cancer~0.1Not Specified
BT-474Breast Cancer~0.1Not Specified
PC-3Prostate Cancer~2Not Specified
C4-2BProstate CancerNot SpecifiedNot Specified
HepG2Liver CancerNot Specified3 days
OVCAR3Ovarian CancerNot Specified3 days

Note: IC₅₀ values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.[8][10]

Signaling Pathways and Experimental Workflows

MMAE Mechanism of Action

MMAE, typically delivered by an ADC, enters the target cancer cell through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the linker is cleaved by enzymes like cathepsin B, releasing free MMAE into the cytoplasm.[1][][] The liberated MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

MMAE_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_Released Free MMAE Lysosome->MMAE_Released Linker Cleavage Tubulin Tubulin MMAE_Released->Tubulin Binding & Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[11]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_MMAE Add MMAE dilutions to cells Cell_Seeding->Add_MMAE MMAE_Dilution Prepare serial dilutions of MMAE MMAE_Dilution->Add_MMAE Incubate_72h Incubate for 72h Add_MMAE->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for an MTT cytotoxicity assay.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of MMAE.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MMAE (synthesized from intermediate-2)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • MMAE Treatment: Prepare serial dilutions of MMAE in complete culture medium. Remove the old medium from the cells and add 100 µL of the MMAE dilutions to the respective wells.[10] Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[8][11]

  • Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the results against the MMAE concentration to determine the IC₅₀ value using non-linear regression analysis.[8][11]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following MMAE treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • MMAE

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MMAE (e.g., 0.2, 1, and 5 µg/mL) for 48 hours.[12] Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13] Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.[8][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive[8]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • MMAE

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with MMAE (e.g., 1, 5, and 25 µg/mL) for 24-48 hours.[12]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.[8] Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8][14] An accumulation of cells in the G2/M phase is indicative of MMAE's mechanism of action.[9][14]

References

Application Notes and Protocols for Linking MMAE to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug, minimizing systemic toxicity.[1] This document provides a detailed protocol for the conjugation of the cytotoxic drug-linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PAB-MMAE), to a monoclonal antibody. This process involves the partial reduction of interchain disulfide bonds on the antibody, followed by conjugation with the maleimide-activated drug-linker.[1][2] The resulting ADC is then purified and characterized to ensure a homogenous product with a defined drug-to-antibody ratio (DAR).[3]

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by blocking tubulin polymerization.[4][5] The valine-citrulline (VC) linker is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells, leading to the targeted release of MMAE within the cancer cell.[1][4]

Experimental Protocols

Antibody Preparation

The initial step involves preparing the monoclonal antibody in a suitable buffer to ensure optimal conditions for the subsequent reduction and conjugation reactions.

  • Protocol:

    • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as Phosphate-Buffered Saline (PBS) with EDTA, at a pH of 7.4.[1][2]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS is required. This can be achieved using a desalting column or through dialysis.[2]

Partial Reduction of Antibody Interchain Disulfides

This step generates free thiol groups on the antibody, which will serve as attachment points for the maleimide-activated drug-linker. The extent of reduction directly influences the final drug-to-antibody ratio (DAR).[6]

  • Protocol:

    • Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10 mM in water.[2]

    • Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[2] The exact ratio may need to be optimized for each specific antibody to achieve the desired DAR.[2]

    • Incubate the reaction mixture at 37°C for 1-2 hours to facilitate the reduction of the disulfide bonds.[2][7]

Drug-Linker Preparation

The MC-VC-PAB-MMAE drug-linker is prepared immediately before the conjugation reaction to ensure its reactivity.

  • Protocol:

    • Dissolve the MC-VC-PAB-MMAE in a minimal amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2][8]

Conjugation Reaction

This is the core step where the maleimide (B117702) group of the drug-linker reacts with the newly generated free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.[]

  • Protocol:

    • Add a slight molar excess of the dissolved MC-VC-PAB-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[2]

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.[2]

    • Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[2]

    • To cap any unreacted maleimide groups, the reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.[1]

Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove unreacted drug-linker, residual reagents, and to separate ADC species with different DARs, ensuring a homogenous product.[3]

  • Protocol:

    • Initial Purification (Desalting): Remove unreacted drug-linker and other small molecules using a desalting column (e.g., size exclusion chromatography) equilibrated with PBS at pH 7.4.[2][8]

    • Separation of DAR Species (Hydrophobic Interaction Chromatography - HIC): HIC is the primary method for separating ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[3][10]

      • A high salt concentration mobile phase is used to promote binding to the HIC column.[3]

      • A decreasing salt gradient is then applied to elute the ADC species in order of increasing hydrophobicity (lower DAR species elute before higher DAR species).[3]

    • Final Buffer Exchange and Concentration: The purified ADC is exchanged into a suitable formulation buffer and concentrated to the desired final concentration.[8]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for MMAE Conjugation

StepParameterTypical ConditionsReference
Antibody Preparation Antibody Concentration5-10 mg/mL[2]
BufferPBS, pH 7.4[2]
Antibody Reduction Reducing AgentTCEP[2]
Molar Excess of TCEP2.5 to 4-fold per mole of antibody[2]
Incubation Temperature37°C[2]
Incubation Time1-2 hours[2]
Drug-Linker Preparation Drug-LinkerMC-VC-PAB-MMAE[2]
SolventDMSO[2]
Stock Concentration10 mM[2]
Conjugation Reaction Molar Excess of Drug-Linker1.2 to 1.5-fold over TCEP[2]
Final DMSO Concentration<10% (v/v)[2]
Incubation TemperatureRoom Temperature[2]
Incubation Time1 hour[2]

Table 2: Typical Parameters for ADC Purification and Characterization

MethodPurposeKey ParametersExpected OutcomeReference
Size Exclusion Chromatography (SEC) Removal of small molecules, aggregate analysisMobile Phase: PBS, pH 7.4Separation of monomer, aggregate, and fragments[3]
Hydrophobic Interaction Chromatography (HIC) Separation of DAR species, DAR determinationSalt Gradient (e.g., Ammonium Sulfate)Separation of ADC species with different DARs[3][8]
Reversed-Phase HPLC (RP-HPLC) DAR determination of reduced ADCAcetonitrile/Water/TFA gradientSeparation of light and heavy chains with different drug loads[11]
LC-MS Confirmation of conjugation and mass of DAR speciesMass-to-charge ratio (m/z) measurementMolecular weight of intact ADC and subunits[1][11]

Visualizations

G Figure 1: Experimental Workflow for MMAE-ADC Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb_prep Antibody Preparation (5-10 mg/mL in PBS) reduction Partial Reduction of mAb (TCEP, 37°C, 1-2h) mAb_prep->reduction drug_linker_prep Drug-Linker Preparation (MC-VC-PAB-MMAE in DMSO) conjugation Conjugation Reaction (Room Temp, 1h) drug_linker_prep->conjugation reduction->conjugation purification Purification (Desalting, HIC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization

Caption: Workflow for the synthesis of an MMAE-based Antibody-Drug Conjugate.

G Figure 2: Mechanism of Action of a vc-MMAE ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin_inhibition Tubulin Polymerization Inhibition MMAE_release->Tubulin_inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin_inhibition->Apoptosis

Caption: Mechanism of action of a Val-Cit-PAB-MMAE Antibody-Drug Conjugate.

G Figure 3: Logical Relationship of MMAE Conjugation mAb Monoclonal Antibody Disulfide_Bonds Interchain Disulfide Bonds mAb->Disulfide_Bonds Thiol_Groups Free Thiol Groups (-SH) Disulfide_Bonds->Thiol_Groups Reduction TCEP TCEP (Reducing Agent) ADC Antibody-Drug Conjugate Thiol_Groups->ADC Conjugation Drug_Linker MC-VC-PAB-MMAE Maleimide Maleimide Group Drug_Linker->Maleimide

Caption: Logical relationship of the thiol-maleimide conjugation chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Monomethyl auristatin E (MMAE) and its intermediates. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis of key building blocks, such as dipeptide or tripeptide fragments, often referred to as MMAE intermediates.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of MMAE intermediates, focusing on impurity identification and mitigation.

Q1: What are the most common types of impurities observed during the synthesis of MMAE intermediates?

A1: The synthesis of MMAE, a complex peptide analog, is prone to several side reactions that lead to impurities. The most common include:

  • Diastereomers: These arise from the racemization or epimerization at the chiral centers of the amino acid residues, particularly the non-standard amino acids like dolaisoleucine and dolaproine, during the peptide bond formation step.[1] These impurities are often difficult to separate from the desired product due to their similar chemical properties.[1]

  • Deletion Peptides: Incomplete coupling reactions can result in peptides missing one or more amino acid residues.[1] This is often caused by steric hindrance from the bulky side chains of the amino acids used in MMAE synthesis.[1][2]

  • Side-Chain Reaction Products: Unwanted reactions can occur on the functional groups of amino acid side chains. For example, the hydroxyl group of the norephedrine (B3415761) moiety could be acylated if not adequately protected.[1]

  • Guanidinylation Products: Uronium or aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine of the peptide, forming a guanidinium (B1211019) group that terminates the peptide chain extension.[3]

Q2: My HPLC analysis of the crude product shows multiple peaks, but the mass spectrometry results confirm the correct molecular weight for the main peak. What could be the cause?

A2: This scenario strongly suggests the presence of diastereomers.[1] Diastereomers have the same mass but different stereochemistry, leading to different retention times on a chiral or even a standard reverse-phase HPLC column. Racemization at one of the chiral centers during the coupling reaction is a frequent cause in peptide synthesis.[1]

To troubleshoot this issue:

  • Optimize HPLC Separation: Adjust the HPLC gradient to improve the resolution between the peaks. Trying a different stationary phase or ion-pairing reagent may also help.[1]

  • Review Coupling Conditions: Racemization is often promoted by the reaction conditions. Re-evaluate your choice of coupling reagents, base, and reaction temperature.

Q3: How can I minimize the formation of diastereomers due to racemization?

A3: Minimizing racemization is critical for achieving high stereochemical purity. Key strategies include:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Phosphonium-based reagents (like PyBOP) are generally considered cleaner than uronium-based reagents. Reagents that form OAt or O-6-ClBt esters, such as HATU or PyClocK, are highly efficient and can reduce racemization.

  • Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be used with carbodiimide-based coupling reagents to suppress racemization.[2]

  • Control of Reaction Temperature: Keeping the reaction temperature low can help reduce the rate of epimerization.[2][4]

  • Choice of Base: When a base is required, use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA), as strong bases can promote racemization.[4]

Q4: My reaction yield is consistently low. What are the likely causes related to impurities and side reactions?

A4: Low yields can often be traced back to incomplete reactions or the formation of side products.[2]

  • Incomplete Coupling: Sterically hindered amino acids, which are common in the MMAE structure, can make peptide bond formation difficult.[1][2] To address this, you can increase the excess of the coupling reagents, extend the reaction time, or perform a "double coupling" where fresh reagents are added to the reaction mixture to drive it to completion.[1]

  • Poor Solubility: The growing peptide chain may aggregate or become insoluble in the reaction solvent, leading to incomplete reactions.[2][3] Switching to a more suitable solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), or adding chaotropic salts, may improve solubility.[2][3]

  • Side Reactions: As mentioned in Q1, side reactions consume starting materials and reduce the yield of the desired product.[2] Identifying the major side product through techniques like LC-MS can help you adjust the reaction conditions to minimize its formation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and an example impurity profile for the synthesis of an MMAE intermediate.

Table 1: Troubleshooting Guide for Common Impurities in MMAE Intermediate Synthesis

Issue Potential Cause Recommended Action
Multiple Peaks in HPLC (Correct Mass) Racemization leading to diastereomers.[1]Optimize HPLC gradient for better separation.[1] Use racemization-suppressing coupling reagents (e.g., HATU, PyBOP) and additives (e.g., HOBt).[2] Lower the reaction temperature.[2]
Low Final Yield Incomplete coupling reactions due to steric hindrance.[1][2]Increase excess of coupling reagents, extend reaction time, or perform a double coupling.[1]
Aggregation of the peptide chain.[1][3]Switch to a more suitable solvent (e.g., NMP) or add chaotropic salts.[3]
Presence of Lower Molecular Weight Peaks in MS Incomplete coupling resulting in deletion peptides.[1]Monitor coupling completion at each step (e.g., Kaiser test).[1] Implement double coupling for difficult steps.[1]
Presence of Higher Molecular Weight Peaks in MS Guanidinylation of the N-terminus by uronium reagents.[3]Pre-activate the amino acid before adding it to the peptide.[3] Use phosphonium-based coupling reagents.

Table 2: Typical HPLC Parameters for Impurity Analysis of MMAE Intermediates [5]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Linear gradient from 5% to 95% Mobile Phase B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling to Synthesize a Dipeptide Intermediate (e.g., Boc-Val-Dil-OMe)

This protocol outlines a general solution-phase peptide coupling method.

  • Activation: Dissolve Boc-L-Valine (1.0 eq), HATU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C and add DIPEA (2.0 eq). Stir the mixture for 15-30 minutes to allow for pre-activation.

  • Coupling: Add a solution of the dolaisoleucine methyl ester HCl salt (1.0 eq) in DMF to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dipeptide.[6][7]

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment

This protocol is for determining the purity and confirming the identity of the synthesized intermediate.

  • Sample Preparation: Prepare a sample solution of the intermediate at approximately 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.[5]

  • Instrumentation: Use an HPLC system equipped with a UV detector and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).[5]

  • HPLC Conditions: Employ the parameters outlined in Table 2.

  • MS Conditions: Set the mass spectrometer to positive ion mode to detect the molecular ion (e.g., [M+H]⁺).

  • Data Analysis: Calculate the purity based on the area percentage of the main peak in the HPLC chromatogram. Confirm the identity of the main peak and any major impurities by comparing their mass-to-charge ratios (m/z) with the theoretical values.[5]

Visual Guides

The following diagrams illustrate key workflows and chemical pathways related to the synthesis of MMAE intermediates.

G cluster_0 Troubleshooting Workflow for MMAE Intermediate Synthesis cluster_1 Problem Identification cluster_2 Mitigation Strategies start Synthesis Reaction Complete analysis Analyze Crude Product (HPLC, LC-MS) start->analysis check_purity Purity > 95% and No Major Impurities? analysis->check_purity low_yield Low Yield? check_purity->low_yield No purification Proceed to Purification check_purity->purification Yes multi_peaks Multiple Peaks in HPLC? low_yield->multi_peaks No incomplete_coupling Address Incomplete Coupling: - Double couple - Change solvent - Increase reagent excess low_yield->incomplete_coupling Yes wrong_mass Incorrect Mass in MS? multi_peaks->wrong_mass No racemization Minimize Racemization: - Lower temperature - Use suppressing reagents - Change base multi_peaks->racemization Yes (Correct Mass) side_reactions Investigate Side Reactions: - Check protecting groups - Modify reaction conditions wrong_mass->side_reactions incomplete_coupling->start Re-run Synthesis racemization->start Re-run Synthesis side_reactions->start Re-run Synthesis end Pure Intermediate purification->end

Caption: A workflow for identifying and troubleshooting common issues during the synthesis of MMAE intermediates.

G cluster_0 Mechanism of Racemization during Peptide Coupling activated_aa Activated Amino Acid (e.g., Active Ester) oxazolone (B7731731) 5(4H)-Oxazolone Intermediate (Planar Structure) activated_aa->oxazolone α-proton abstraction base Base (e.g., DIPEA) base->activated_aa racemic_mixture Racemic Mixture of Activated Amino Acid oxazolone->racemic_mixture non-stereospecific protonation Protonation protonation->oxazolone peptide_coupling Peptide Coupling with N-terminus of Peptide Chain racemic_mixture->peptide_coupling desired_product Desired Diastereomer peptide_coupling->desired_product impurity_product Diastereomeric Impurity peptide_coupling->impurity_product

Caption: Simplified pathway showing the formation of a diastereomeric impurity via an oxazolone intermediate during peptide coupling.

References

Troubleshooting MMAE synthesis from intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Monomethyl Auristatin E (MMAE), with a specific focus on challenges arising from the use of "intermediate-2."

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of MMAE from intermediate-2, presented in a question-and-answer format.

Q1: What is "Monomethyl Auristatin E intermediate-2" and what is its role in the synthesis of MMAE?

A1: "this compound" is a building block used in the multi-step chemical synthesis of the final Monomethyl Auristatin E molecule.[1][2][3] While there can be variations in synthetic routes depending on the manufacturer, it is typically a dipeptide or a related precursor that is sequentially coupled with other amino acid derivatives to form the complete pentapeptide-like structure of MMAE.[3] Ensuring the purity and correct coupling of this intermediate is critical for the successful synthesis of high-quality MMAE.

Q2: I am experiencing low yields in the coupling reaction involving intermediate-2. What are the potential causes and how can I troubleshoot this?

A2: Low yields in peptide coupling reactions are a common challenge. Several factors can contribute to this issue. Below is a summary of potential causes and recommended troubleshooting steps.

Data Presentation: Troubleshooting Low Coupling Yield

Potential Cause Troubleshooting Recommendations
Incomplete Activation of the Carboxylic Acid Ensure coupling reagents (e.g., HATU, HBTU, TBTU) are fresh and stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent.
Steric Hindrance Switch to a more potent coupling reagent designed for sterically hindered amino acids. Prolong the reaction time or consider gentle heating (e.g., 40-50°C).
Poor Solubility of Reactants Use a more suitable solvent such as DMF or NMP. Gentle sonication can also help in dissolving the reactants before initiating the reaction.
Suboptimal Reaction Conditions Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates. Optimize the base used (e.g., DIPEA) and its concentration.
Side Reactions Unwanted side reactions can consume starting materials. Lowering the reaction temperature may help minimize side product formation.

Q3: My final product after coupling with intermediate-2 shows multiple peaks on HPLC analysis. What could be the reason for these impurities?

A3: The presence of multiple peaks in the HPLC analysis of your crude product often points to several potential issues during the synthesis.

  • Racemization: The chiral centers of the amino acids are susceptible to epimerization, leading to the formation of diastereomeric impurities that can be difficult to separate.

  • Incomplete Coupling: Unreacted starting materials or deletion peptides (peptides lacking one or more amino acid residues) can result from incomplete coupling reactions.

  • Side-Chain Reactions: Unwanted reactions involving the functional groups on the amino acid side chains can lead to the formation of various impurities.

  • Protecting Group Issues: Problems with protecting groups, such as incomplete deprotection or side reactions involving the protecting groups themselves, can result in a complex mixture of products.

To address these issues, it is crucial to re-evaluate your coupling method, use racemization-suppressing reagents, and ensure the completion of each reaction step.

Experimental Protocols

The following is a general protocol for the coupling of a protected dipeptide (representing intermediate-2) with the subsequent amino acid in the MMAE synthesis sequence. This protocol is based on established peptide chemistry principles and should be adapted and optimized for your specific experimental conditions.

Protocol: Peptide Coupling of Intermediate-2

  • Preparation of the Activated Carboxylic Acid:

    • In a reaction vessel, dissolve the N-terminally protected amino acid (1.2 equivalents) and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF.

    • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve intermediate-2 (1.0 equivalent) in anhydrous DMF.

    • Cool the pre-activated acid solution to 0°C using an ice bath.

    • Slowly add the solution of intermediate-2 to the pre-activated acid mixture.

    • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired coupled product.

Mandatory Visualizations

Logical Workflow for MMAE Synthesis from Intermediate-2

cluster_synthesis MMAE Synthesis Workflow Intermediate_2 Intermediate-2 (Protected Dipeptide) Coupling Peptide Coupling Intermediate_2->Coupling Next_Amino_Acid Next Protected Amino Acid Next_Amino_Acid->Coupling Deprotection N-terminal Deprotection Coupling->Deprotection Final_Coupling Final Peptide Coupling Deprotection->Final_Coupling Purification Purification Final_Coupling->Purification MMAE MMAE Purification->MMAE

Caption: A logical workflow for the synthesis of MMAE starting from intermediate-2.

Troubleshooting Decision Tree for Low Yield

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Conditions_OK Conditions Optimized? Optimize_Conditions->Conditions_OK Improve_Solubility Improve Reactant Solubility Solubility_OK Solubility Improved? Improve_Solubility->Solubility_OK Reagent_OK->Check_Reagents No, Replace/Verify Reagent_OK->Optimize_Conditions Yes Conditions_OK->Optimize_Conditions No, Adjust Conditions_OK->Improve_Solubility Yes Solubility_OK->Improve_Solubility No, Change Solvent Success Yield Improved Solubility_OK->Success Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2. This key building block, chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine , is a derivative of the unusual amino acid dolaproine (Dap) and is crucial for the total synthesis of MMAE.

Frequently Asked Questions (FAQs)

Q1: What is MMAE Intermediate-2 and why is its synthesis challenging?

A1: MMAE Intermediate-2 is a protected and modified form of dolaproine, one of the five key amino acid residues that constitute the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The synthesis of this intermediate is challenging due to the presence of multiple stereocenters.[1] Controlling the stereochemistry during the formation of the carbon-carbon and carbon-nitrogen bonds is critical, as diastereomeric impurities can be difficult to separate from the desired product.[1] Additionally, steric hindrance around the substituted pyrrolidine (B122466) ring can lead to incomplete reactions and low yields.[2]

Q2: What are the most common side reactions to watch for during the synthesis of MMAE Intermediate-2?

A2: The most prevalent side reaction is racemization at the chiral centers, particularly during activation for coupling reactions.[1] This can lead to the formation of diastereomers that are challenging to separate. Other common side reactions include incomplete methylation of the hydroxyl group and over-alkylation during the reductive amination step, leading to the formation of quaternary ammonium (B1175870) salts. Protecting group strategy is also critical, as incomplete deprotection or unwanted side reactions involving protecting groups can complicate the synthesis.[1]

Q3: How can I improve the yield and purity of MMAE Intermediate-2?

A3: To improve yield and purity, careful optimization of each reaction step is essential. This includes using fresh, high-purity reagents and anhydrous solvents. For stereoselective reactions like the initial aldol (B89426) condensation, precise temperature control is crucial.[3] Using specialized coupling reagents designed for hindered amino acids can improve yields in subsequent steps.[2] Monitoring reaction completion at each stage using techniques like TLC or LC-MS is vital to prevent the formation of deletion peptides.[1] Finally, optimizing the purification method at each step, for example by using an appropriate HPLC gradient, is key to isolating the desired product in high purity.[1]

Q4: What are the recommended analytical techniques for characterizing MMAE Intermediate-2 and monitoring reaction progress?

A4: A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is essential for assessing purity and detecting diastereomers.[4] Mass spectrometry (MS) should be used to confirm the molecular weight of the intermediates and the final product. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation and confirming the stereochemistry of the molecule.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of MMAE Intermediate-2.

Issue 1: Low Yield in the Aldol Condensation Step
  • Symptom: The formation of the initial β-hydroxy amide from the protected proline derivative and a chiral propionate (B1217596) is inefficient.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor quality of reagents Ensure that the protected proline derivative is of high purity and the chiral propionate is freshly prepared or properly stored.
Incorrect reaction temperature The aldol condensation is highly temperature-sensitive. Maintain a consistently low temperature (e.g., -78 °C) to ensure high diastereoselectivity and yield.[3]
Inefficient enolate formation Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and ensure anhydrous conditions to facilitate complete enolate formation.
Steric hindrance If using a bulky protecting group on the proline nitrogen, consider switching to a smaller protecting group to reduce steric hindrance.
Issue 2: Incomplete Methylation of the Hydroxyl Group
  • Symptom: The reaction to convert the β-hydroxy group to a methoxy (B1213986) ether does not go to completion, resulting in a mixture of starting material and product.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Weak methylating agent Use a more reactive methylating agent such as methyl triflate or trimethyloxonium (B1219515) tetrafluoroborate.
Insufficient base Use a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine (B51100) to facilitate the reaction without causing side reactions.
Steric hindrance The hydroxyl group may be sterically hindered. Increase the reaction time and/or temperature, but monitor for side reactions.
Issue 3: Low Yield or Side Products in the Reductive Amination Step
  • Symptom: The final step to introduce the N,N-dimethylamino group results in low yield or the formation of undesired byproducts.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient iminium ion formation Ensure the reaction is carried out under slightly acidic conditions to promote the formation of the iminium ion intermediate.
Over-alkylation Use a stoichiometric amount of the reducing agent and formaldehyde (B43269) to avoid the formation of the quaternary ammonium salt.
Weak reducing agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) which is effective for reductive aminations.[5]
Competing reduction of other functional groups Ensure that other reducible functional groups in the molecule are appropriately protected.

Experimental Protocols

The following is a proposed, multi-step experimental protocol for the synthesis of MMAE Intermediate-2, based on established synthetic routes for dolaproine and its derivatives.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A Protected L-Proline B Aldol Condensation A->B C β-Hydroxy Amide Intermediate B->C D Methylation C->D E β-Methoxy Amide Intermediate D->E F Amide Reduction E->F G β-Methoxy Amino Alcohol F->G H Oxidation G->H I β-Methoxy Aldehyde H->I J Reductive Amination I->J K MMAE Intermediate-2 J->K

Caption: Proposed synthetic workflow for MMAE Intermediate-2.

Step 1: Aldol Condensation to form β-Hydroxy Amide Intermediate

  • Dissolution: Dissolve N-Boc-L-proline in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Enolate Formation: Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.

  • Aldol Reaction: Add a solution of a chiral N-propionyl oxazolidinone in anhydrous THF dropwise.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica (B1680970) gel.

Step 2: Methylation of the Hydroxyl Group

  • Dissolution: Dissolve the β-hydroxy amide intermediate in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Base: Add a non-nucleophilic base such as 2,6-di-tert-butylpyridine.

  • Methylation: Cool the solution to 0 °C and add methyl triflate dropwise.

  • Work-up and Purification: Quench the reaction with water, extract with DCM, and purify the product by column chromatography.

Step 3: Reductive Amination to Yield MMAE Intermediate-2

  • Amide Reduction: Reduce the amide group of the β-methoxy amide intermediate to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LAH).

  • Oxidation: Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Reductive Amination: Dissolve the aldehyde in a suitable solvent such as dichloroethane. Add dimethylamine (B145610) followed by a reducing agent like sodium triacetoxyborohydride (STAB).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the final product, MMAE Intermediate-2, by preparative HPLC.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield and purity in key steps of the synthesis. The data is illustrative and based on common outcomes in similar synthetic transformations.

Table 1: Influence of Temperature on Diastereoselectivity in Aldol Condensation

Temperature (°C)Diastereomeric Ratio (desired:undesired)
-78>95:5
-4085:15
060:40
Room Temperature~50:50 (racemic)

Table 2: Effect of Methylating Agent on Yield

Methylating AgentBaseReaction Time (h)Typical Yield (%)
Methyl iodideSilver(I) oxide2460-70
Methyl triflate2,6-di-tert-butylpyridine485-95
Trimethyloxonium tetrafluoroborateProton sponge680-90

Table 3: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventTypical Yield (%)Purity (%)
Sodium borohydride (B1222165) (NaBH₄)Methanol60-70~90
Sodium cyanoborohydride (NaBH₃CN)Methanol75-85>95
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane80-90>98

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze Byproducts by LC-MS/NMR Start->Analyze_Side_Products Resolved Issue Resolved Check_Reagents->Resolved If successful Check_Conditions->Resolved If successful Optimize_Purification Optimize Purification Method Analyze_Side_Products->Optimize_Purification Optimize_Purification->Resolved If successful

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-cancer agent. The focus of this guide is on the critical dipeptide intermediate, often referred to as a key building block in the total synthesis of MMAE, which involves the coupling of Dolaisoleucine (Dil) and Dolaproine (Dap). This step is notoriously challenging due to the steric hindrance and susceptibility of the unusual amino acid residues to side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of the MMAE dipeptide intermediate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting/Mitigation Strategy
Low Yield of the Dipeptide 1. Incomplete Coupling: Steric hindrance from the bulky side chains of Dolaisoleucine and Dolaproine can prevent the reaction from going to completion.[1] 2. Poor Solubility: The growing peptide chain may become insoluble in the reaction solvent, leading to incomplete reactions. 3. Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.1. Optimize Coupling Reagents: Use specialized and highly efficient coupling reagents designed for hindered amino acids, such as HATU, HBTU, or PyBOP.[1] Consider using a higher equivalent of the coupling reagent and the amino acid to be coupled. 2. Solvent Selection: Switch to a more suitable solvent like DMF or NMP to improve solubility. 3. Reaction Conditions: Increase the reaction time and monitor the progress closely using techniques like HPLC or LC-MS.
Presence of Multiple Peaks in HPLC Analysis of Crude Product 1. Racemization/Epimerization: The chiral centers of the amino acids, particularly Dolaisoleucine, are prone to epimerization under the activation conditions required for peptide bond formation, leading to diastereomeric impurities.[1] 2. Incomplete Coupling: This can result in the presence of unreacted starting materials.[1] 3. Side Product Formation: Formation of deletion peptides or byproducts from reactions involving protecting groups.[1]1. Minimize Epimerization: Use racemization-suppressing additives like HOBt or OxymaPure®. Control the reaction temperature, as lower temperatures generally reduce the rate of epimerization.[1] The choice of base is also critical; a sterically hindered base like DIPEA is often preferred. 2. Ensure Complete Coupling: Use a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If necessary, perform a double coupling.[1] 3. Protecting Group Strategy: Review the protecting group strategy to ensure compatibility with the reaction conditions and cleavage methods.
Difficulty in Separating Impurities from the Final Product 1. Co-elution of Diastereomers: The diastereomers formed due to epimerization can be very difficult to separate from the desired product by standard chromatography.[1] 2. Aggregation of the Purified Peptide: The peptide may aggregate, leading to poor peak shape and difficult purification.[1]1. Optimize Purification: Develop a specialized HPLC gradient to improve the resolution between the desired product and its diastereomers. Consider using a different stationary phase or chiral chromatography. 2. Prevent Aggregation: Lyophilize the purified peptide from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[1]

Frequently Asked Questions (FAQs)

Q1: What is MMAE intermediate-2 and why is its synthesis challenging?

A1: In the context of the total synthesis of Monomethyl Auristatin E (MMAE), "intermediate-2" often refers to a critical dipeptide fragment composed of two unusual amino acids, Dolaisoleucine (Dil) and Dolaproine (Dap). The synthesis of this dipeptide is particularly challenging due to the significant steric hindrance of these amino acids, which can lead to low reaction yields and incomplete coupling.[1] Furthermore, the chiral center of Dolaisoleucine is susceptible to epimerization during the peptide coupling reaction, resulting in the formation of hard-to-separate diastereomeric impurities.[1]

Q2: What are the most common side reactions during the synthesis of the Dolaisoleucine-Dolaproine dipeptide?

A2: The most prevalent side reactions are:

  • Epimerization: The loss of stereochemical integrity at the alpha-carbon of the amino acids, particularly Dolaisoleucine, leading to diastereomers.[1]

  • Incomplete Coupling: Due to steric hindrance, the peptide bond formation may not go to completion, resulting in the presence of unreacted starting materials.[1]

  • Formation of Deletion Peptides: If the coupling reaction is incomplete and the synthesis is carried out on a solid support, the subsequent amino acid may couple to the unreacted amine, leading to a peptide sequence missing one of the residues.[1]

Q3: How can I minimize epimerization during the coupling of Dolaisoleucine and Dolaproine?

A3: To minimize epimerization, consider the following strategies:

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as phosphonium (B103445) or aminium salts (e.g., HATU, HBTU) in combination with an additive like HOBt or OxymaPure®.[1]

  • Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of epimerization.[1]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Activation Time: Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine component.

Q4: What analytical techniques are recommended for monitoring the synthesis and purity of the dipeptide intermediate?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction, assess the purity of the crude product, and quantify the amount of desired product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product and any byproducts by determining their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and to analyze the stereochemistry, which can help in identifying and quantifying diastereomers.

Quantitative Data

The following table summarizes representative yields and purity data for the synthesis of the Dolaisoleucine-Dolaproine dipeptide intermediate under different coupling conditions. Please note that actual results may vary depending on the specific experimental setup, scale, and purity of the starting materials.

Coupling Reagent/Additive Reaction Temperature (°C) Typical Yield (%) Purity (HPLC, %) Observed Epimerization (%)
HBTU/HOBt/DIPEA0 to RT65-75~905-10
HATU/DIPEA070-80>95<5
DIC/OxymaPure®0 to RT60-70~858-15
PyBOP/DIPEA0 to RT70-75>90<7

Experimental Protocols

Protocol 1: Synthesis of Boc-Dolaisoleucine-Dolaproine Methyl Ester using HATU

This protocol describes a general procedure for the solution-phase synthesis of the dipeptide intermediate.

Materials:

  • Boc-Dolaisoleucine (1.0 eq)

  • Dolaproine methyl ester hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Boc-Dolaisoleucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve Dolaproine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add it to the activated Boc-Dolaisoleucine solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Boc-Dolaisoleucine-Dolaproine methyl ester.

Visualizations

Diagram 1: Synthetic Pathway of MMAE Dipeptide Intermediate

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Peptide Coupling cluster_product Product Boc-Dolaisoleucine Boc-Dolaisoleucine Coupling HATU, DIPEA DMF, 0°C to RT Boc-Dolaisoleucine->Coupling Dolaproine_ester Dolaproine methyl ester Dolaproine_ester->Coupling Dipeptide Boc-Dil-Dap-OMe (MMAE Intermediate-2) Coupling->Dipeptide

Caption: Synthetic pathway for the MMAE dipeptide intermediate.

Diagram 2: Side Reaction Pathway - Epimerization

Epimerization_Pathway Activated_Dil Activated Boc-Dolaisoleucine (L-isoform) Enolate Enolate Intermediate Activated_Dil->Enolate Proton abstraction Desired_Product Desired Dipeptide (L,L-isoform) Activated_Dil->Desired_Product Coupling with Dolaproine ester D_isoform Activated Boc-Dolaisoleucine (D-isoform - Epimer) Enolate->D_isoform Reprotonation Side_Product Diastereomeric Impurity (D,L-isoform) D_isoform->Side_Product Coupling with Dolaproine ester Base Base (e.g., DIPEA) Base->Enolate

Caption: Mechanism of epimerization during peptide coupling.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_HPLC Analyze Crude Product by HPLC/LC-MS Start->Check_HPLC Multiple_Peaks Multiple Peaks Observed? Check_HPLC->Multiple_Peaks Identify_Peaks Identify Peaks: Starting Material, Product, Byproducts Multiple_Peaks->Identify_Peaks Yes Purification Optimize Purification Protocol Multiple_Peaks->Purification No (Single Impurity) High_SM High Starting Material? Identify_Peaks->High_SM Optimize_Coupling Optimize Coupling: - Stronger coupling reagent - Increase equivalents - Extend reaction time High_SM->Optimize_Coupling Yes Diastereomers Diastereomers Present? High_SM->Diastereomers No Optimize_Coupling->Check_HPLC Reduce_Epimerization Reduce Epimerization: - Lower temperature - Use racemization suppressor - Change base Diastereomers->Reduce_Epimerization Yes Diastereomers->Purification No Reduce_Epimerization->Check_HPLC End End: Improved Yield and Purity Purification->End

Caption: Troubleshooting workflow for MMAE intermediate synthesis.

References

Technical Support Center: Optimizing the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2 (Dolaproine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2, also known as N-Boc-dolaproine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield and purity of this critical building block in the total synthesis of MMAE.

Frequently Asked Questions (FAQs)

Q1: What is Monomethyl Auristatin E (MMAE) Intermediate-2?

MMAE Intermediate-2 is a protected form of dolaproine, a key amino acid component of the potent anti-cancer agent MMAE. Its chemical name is N-tert-butoxycarbonyl-dolaproine (N-Boc-dolaproine). The successful, stereoselective synthesis of this intermediate is crucial for the overall yield and purity of the final MMAE molecule.

Q2: What is the general synthetic route for MMAE Intermediate-2 (N-Boc-dolaproine)?

The synthesis of N-Boc-dolaproine typically involves a stereoselective aldol (B89426) condensation between N-Boc-L-prolinal and a chiral propionate. This is generally followed by methylation of the resulting hydroxyl group and subsequent cleavage of the chiral auxiliary to yield the desired N-Boc-dolaproine.[1][2][3]

Q3: My yield of N-Boc-dolaproine is consistently low. What are the common causes?

Low yields in N-Boc-dolaproine synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants and reagents are critical.

  • Reagent Quality: The purity and activity of reagents, especially the chiral auxiliary and organometallic reagents, are paramount.

  • Moisture and Air Sensitivity: Many reagents used in this synthesis are sensitive to moisture and air, which can lead to side reactions and reduced yields.

  • Incomplete Reactions: The reaction may not have gone to completion, leading to a mix of starting materials and product.

  • Side Reactions: The formation of diastereomers and other byproducts can significantly lower the yield of the desired stereoisomer.

  • Purification Losses: The purification process, often involving column chromatography, can lead to loss of product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting/Mitigation Strategy
Low Yield Incomplete aldol condensation.- Ensure precise temperature control (e.g., -78°C) during the reaction.[3]- Use freshly prepared or properly stored reagents.- Increase reaction time and monitor progress by TLC or LC-MS.
Formation of multiple diastereomers.- Utilize a suitable chiral auxiliary and Lewis acid (e.g., dibutylboron triflate) to control stereoselectivity.[3]- Optimize the reaction conditions to favor the formation of the desired diastereomer.
Degradation of reagents.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Ensure reagents are of high purity and stored under appropriate conditions.
Presence of Impurities in Final Product Incomplete methylation.- Use a sufficient excess of the methylating agent.- Allow for adequate reaction time and monitor for the disappearance of the starting material.
Incomplete cleavage of the chiral auxiliary.- Ensure complete reaction by monitoring with TLC or LC-MS.- Optimize the cleavage conditions (e.g., reagent, temperature, and time).
Co-elution of diastereomers during purification.- Optimize the solvent system and gradient for column chromatography to improve separation.- Consider using a different stationary phase for chromatography.
Difficulty in Handling Reagents Air and moisture sensitivity of reagents (e.g., organolithium reagents, boron triflates).- Use proper air-free techniques (e.g., Schlenk line or glovebox).- Use anhydrous solvents and freshly distilled reagents where necessary.

Experimental Protocols

General Protocol for the Synthesis of N-Boc-Dolaproine

This protocol is a generalized procedure based on established synthetic routes and should be adapted and optimized for specific laboratory conditions.

Step 1: Aldol Condensation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon), dissolve the chiral oxazolidinone in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78°C.

  • Slowly add dibutylboron triflate, followed by triethylamine.

  • In a separate flask, dissolve N-Boc-L-prolinal in anhydrous DCM and cool to -78°C.

  • Slowly add the N-Boc-L-prolinal solution to the reaction mixture.

  • Stir the reaction at -78°C for the recommended time (monitor by TLC).

  • Quench the reaction by adding a phosphate (B84403) buffer solution, followed by methanol (B129727) and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Methylation

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0°C.

  • Add a suitable base (e.g., sodium hydride) and stir.

  • Add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the methylated product in a mixture of THF and water and cool to 0°C.

  • Add lithium hydroxide (B78521) and stir for the recommended time.

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-dolaproine.

Data Presentation
Reaction Step Typical Yield Key Parameters to Monitor
Aldol Condensation60-80%[3]Temperature, reaction time, stereoselectivity
MethylationHighReaction completion
Chiral Auxiliary Cleavage83-93%[3]Reaction completion

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Aldol Condensation cluster_reaction2 Step 2: Methylation cluster_reaction3 Step 3: Cleavage N-Boc-L-prolinal N-Boc-L-prolinal Aldol_Adduct Aldol Adduct N-Boc-L-prolinal->Aldol_Adduct Dibutylboron triflate, Triethylamine, -78°C Chiral_Propionate Chiral Propionate (e.g., from Oxazolidinone) Chiral_Propionate->Aldol_Adduct Methylated_Intermediate Methylated Intermediate Aldol_Adduct->Methylated_Intermediate NaH, MeI N-Boc-dolaproine N-Boc-dolaproine (Intermediate-2) Methylated_Intermediate->N-Boc-dolaproine LiOH

Caption: Synthetic pathway for MMAE Intermediate-2 (N-Boc-dolaproine).

Troubleshooting_Workflow Start Low Yield of Intermediate-2 Check_Purity Analyze Crude Product by LC-MS / NMR Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Multiple_Diastereomers Multiple Diastereomers? Incomplete_Reaction->Multiple_Diastereomers No Increase_Time_Temp Increase Reaction Time/Temp Check Reagent Stoichiometry Incomplete_Reaction->Increase_Time_Temp Yes Degradation_Products Degradation Products? Multiple_Diastereomers->Degradation_Products No Optimize_Stereo Optimize Stereocontrol: - Check Chiral Auxiliary - Verify Lewis Acid Quality - Ensure Low Temperature Multiple_Diastereomers->Optimize_Stereo Yes Improve_Conditions Improve Reaction Conditions: - Use Anhydrous Solvents - Ensure Inert Atmosphere - Check Reagent Purity Degradation_Products->Improve_Conditions Yes End Improved Yield Increase_Time_Temp->End Optimize_Stereo->End Improve_Conditions->End

Caption: Troubleshooting workflow for low yield of Intermediate-2.

References

Technical Support Center: Degradation Pathways of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Monomethyl Auristatin E (MMAE) and its synthetic intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and degradation of MMAE Intermediate-2. For the purposes of this guide, MMAE Intermediate-2 is defined as the N-terminally protected dipeptide fragment, tert-Butyloxycarbonyl-N-methyl-L-valyl-L-valine (Boc-N-Me-Val-Val-OH) , a logical precursor in the total synthesis of MMAE.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and storage of MMAE Intermediate-2.

Issue 1: Unexpected Loss of the Boc Protecting Group During Synthesis or Workup

  • Question: I am observing premature deprotection of the N-terminal Boc group on my dipeptide intermediate, leading to low yields of the desired product. What could be the cause and how can I prevent this?

  • Answer: Premature loss of the tert-Butyloxycarbonyl (Boc) protecting group is a common issue, typically caused by exposure to acidic conditions. The Boc group is designed to be removed under acidolysis.[1]

    • Potential Causes:

      • Acidic Reagents: Use of strong acids during the reaction or workup. Even mild acids can cause gradual deprotection if exposure is prolonged.

      • Acidic Byproducts: Formation of acidic byproducts during the coupling reaction.

      • Solvent Effects: Certain solvents can promote the lability of the Boc group. For example, prolonged heating in protic solvents may lead to some degree of hydrolysis.

    • Troubleshooting Steps:

      • Reagent Check: Ensure all reagents and solvents are neutral or basic, where appropriate for the reaction. Avoid acidic additives unless specifically required for a different transformation.

      • pH Monitoring: During aqueous workup steps, carefully monitor and adjust the pH to be neutral or slightly basic (pH 7-8) to prevent acid-catalyzed hydrolysis.

      • Alternative Deprotection Strategies for Other Groups: If a different protecting group needs to be removed in the presence of Boc, select an orthogonal strategy that does not employ acidic conditions.

      • Reaction Time and Temperature: Minimize reaction times and avoid elevated temperatures, as these can accelerate the rate of deprotection.

Issue 2: Presence of Impurities with Lower Molecular Weight Than Expected in LC-MS Analysis

  • Question: My LC-MS analysis of purified MMAE Intermediate-2 shows peaks corresponding to single amino acids (N-methyl-valine or valine). What is causing the cleavage of the peptide bond?

  • Answer: The presence of individual amino acid fragments indicates hydrolysis of the amide (peptide) bond linking the N-methyl-valine and valine residues. While peptide bonds are generally stable, they can be cleaved under certain conditions.[2][3]

    • Potential Causes:

      • Strong Acidic or Basic Conditions: Exposure to strong acids or bases during purification or storage can catalyze the hydrolysis of the peptide bond.[3][4]

      • Enzymatic Contamination: Contamination with proteases, for example from microbial sources, can lead to enzymatic cleavage of the peptide bond.

      • Elevated Temperatures: High temperatures, especially in aqueous solutions, can accelerate the rate of hydrolysis over time.

    • Troubleshooting Steps:

      • Purification Conditions: During chromatographic purification (e.g., RP-HPLC), use buffers within a pH range of 3-7 to minimize acid- or base-catalyzed hydrolysis.

      • Aseptic Handling: Use sterile solvents and equipment to prevent microbial contamination that could introduce proteases.

      • Storage: Store the purified intermediate in a lyophilized form at -20°C or lower to minimize degradation. If in solution, use aprotic solvents or buffered aqueous solutions at a neutral pH and store frozen.

      • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can promote degradation. Aliquot solutions for single use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Boc-N-Me-Val-Val-OH?

A1: The two primary degradation pathways for this intermediate are:

  • Acid-catalyzed cleavage of the N-terminal Boc protecting group: This results in the formation of the free dipeptide (N-Me-Val-Val-OH), isobutylene, and carbon dioxide.[5] This is an intended reaction for deprotection but can be an undesired degradation pathway if it occurs prematurely.

  • Hydrolysis of the internal amide (peptide) bond: This leads to the cleavage of the dipeptide into its constituent amino acids, Boc-N-Me-Val-OH and Valine. This is generally considered a degradation pathway that reduces the yield of the desired intermediate. Peptide bond hydrolysis can be catalyzed by acids or bases.[3][4]

Q2: How do pH and temperature affect the stability of MMAE Intermediate-2?

A2:

  • pH: The stability of the Boc protecting group is highly pH-dependent. It is labile in acidic conditions (pH < 4) and relatively stable under neutral and basic conditions. The amide bond is most stable in the pH range of 4-8. Both strongly acidic and strongly basic conditions can promote its hydrolysis.

  • Temperature: Elevated temperatures accelerate both the deprotection of the Boc group and the hydrolysis of the peptide bond. For long-term storage, it is crucial to keep the compound at low temperatures (e.g., -20°C or -80°C), preferably in a lyophilized state.

Q3: What analytical methods are recommended for assessing the purity and identifying degradation products of MMAE Intermediate-2?

A3: A combination of chromatographic and spectrometric techniques is recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the dipeptide intermediate and separating it from its degradation products and other impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the molecular weights of the parent compound and any degradation products, confirming their identities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the purified intermediate and to characterize any unknown degradation products if they can be isolated in sufficient quantities.

Data Presentation

Table 1: Summary of Potential Degradation Products of MMAE Intermediate-2

Degradation Product Chemical Name Molecular Formula Molecular Weight ( g/mol ) Common Cause of Formation
Deprotected DipeptideN-methyl-L-valyl-L-valineC₁₁H₂₂N₂O₃230.31Acid-catalyzed cleavage of the Boc group
N-terminal Fragmenttert-Butyloxycarbonyl-N-methyl-L-valineC₁₁H₂₁NO₄231.29Hydrolysis of the peptide bond
C-terminal FragmentL-valineC₅H₁₁NO₂117.15Hydrolysis of the peptide bond

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of MMAE Intermediate-2 by RP-HPLC

  • Sample Preparation: Prepare a stock solution of MMAE Intermediate-2 in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. For forced degradation studies, dilute the stock solution into different buffers (e.g., pH 3, 7, and 9) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by neutralizing the pH or flash-freezing the sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-230 nm.

  • Data Analysis: Integrate the peak areas of the parent compound and any degradation products to determine the percentage of degradation over time.

Visualizations

degradation_pathway intermediate Boc-N-Me-Val-Val-OH (MMAE Intermediate-2) deprotected N-Me-Val-Val-OH (Deprotected Dipeptide) intermediate->deprotected Acidic Conditions (Premature Deprotection) boc_fragment Boc-N-Me-Val-OH intermediate->boc_fragment Peptide Bond Hydrolysis (Acidic/Basic Conditions) valine Valine intermediate->valine Peptide Bond Hydrolysis (Acidic/Basic Conditions) byproducts Isobutylene + CO2 deprotected->byproducts

Caption: Primary degradation pathways of MMAE Intermediate-2.

troubleshooting_workflow cluster_issue1 Issue: Premature Boc Deprotection cluster_issue2 Issue: Peptide Bond Cleavage issue1 Low Yield of Boc-Protected Dipeptide cause1a Acidic Reagents/Byproducts issue1->cause1a cause1b Prolonged Reaction/ High Temperature issue1->cause1b solution1a Check Reagent pH Neutralize Workup cause1a->solution1a solution1b Minimize Reaction Time & Temperature cause1b->solution1b issue2 Presence of Single Amino Acid Impurities cause2a Strong Acid/Base During Purification/Storage issue2->cause2a cause2b Enzymatic Contamination issue2->cause2b solution2a Use Neutral pH Buffers Store Lyophilized at Low Temp cause2a->solution2a solution2b Aseptic Handling cause2b->solution2b

Caption: Troubleshooting workflow for common degradation issues.

References

Technical Support Center: Overcoming Solubility Challenges with MMAE Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues encountered with Monomethyl Auristatin E (MMAE) intermediate-2 during their experimental work. The following information provides guidance on addressing these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My MMAE intermediate-2 is not dissolving in my current solvent system. What are the recommended solvents for initial reconstitution?

A1: MMAE intermediate-2, like many complex synthetic intermediates in peptide chemistry, can exhibit poor solubility in common solvents. For initial reconstitution, it is recommended to start with polar aprotic solvents. Based on the solubility characteristics of the parent compound, MMAE, and other intermediates, the following solvents should be considered.[1][2][3] We recommend starting with a small amount of the intermediate to test solubility before proceeding with the entire batch.

Recommended Solvents for Initial Solubility Testing:

SolventGeneral ObservationsRecommended Starting Concentration
Dimethyl Sulfoxide (DMSO)Often effective for dissolving complex organic molecules.[1][2][3]10-50 mM
N,N-Dimethylformamide (DMF)A common solvent in peptide synthesis that can be effective for intermediates.[4]10-50 mM
N-Methyl-2-pyrrolidone (NMP)A stronger solvent that can be used if DMSO or DMF are unsuccessful.[4][5]10-50 mM

Note: The concentrations provided are suggested starting points. The actual solubility should be determined experimentally.

Q2: I've tried the recommended solvents, but the solubility of MMAE intermediate-2 is still low. What other strategies can I employ?

A2: If initial attempts with single solvents are unsuccessful, several other techniques can be employed to enhance solubility:

  • Co-solvent Systems: The use of a co-solvent can significantly improve solubility.[6][7][8] A common approach is to first dissolve the intermediate in a minimal amount of a strong organic solvent (like DMSO) and then dilute it with a less polar solvent or an aqueous buffer.[9]

  • pH Adjustment: For intermediates with ionizable groups, adjusting the pH of the solution can dramatically alter solubility.[6][8][10] If the intermediate has acidic or basic moieties, a systematic pH titration of a suspension of the compound can help identify the pH range of optimal solubility.

  • Heating: Gentle heating and sonication can help dissolve the compound. However, it is crucial to be cautious as excessive heat can lead to degradation. Always monitor for any changes in the appearance or purity of the sample after heating.

  • Use of Solubilizing Excipients: In some cases, the addition of excipients such as surfactants or cyclodextrins can enhance the solubility of poorly soluble compounds.[10][11]

Q3: Can the protecting groups on MMAE intermediate-2 affect its solubility?

A3: Yes, the protecting groups used during the synthesis of MMAE can have a significant impact on the solubility of its intermediates.[5][12] Highly nonpolar protecting groups can decrease solubility in polar solvents. If you are synthesizing the intermediate, consider the following:

  • Protecting Group Selection: The choice of protecting groups can influence the overall polarity and solubility of the intermediate.[5][12]

  • Intermediate Stage: Solubility can vary at different stages of the synthesis as protecting groups are added or removed.

Q4: How can I determine the solubility of MMAE intermediate-2 in a new solvent system?

A4: A systematic approach is recommended to determine the solubility of MMAE intermediate-2. The following is a general protocol based on the shake-flask method, which is a common technique for solubility determination.[1]

Experimental Protocols

Protocol: Determination of MMAE Intermediate-2 Solubility using the Shake-Flask Method

Objective: To determine the saturation solubility of MMAE intermediate-2 in a given solvent.

Materials:

  • MMAE intermediate-2

  • Selected solvent(s)

  • Vials with secure caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of MMAE intermediate-2 to a vial.

    • Add a known volume of the selected solvent.

    • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.[9]

    • Carefully withdraw a known volume of the supernatant.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved MMAE intermediate-2.

  • Calculation:

    • Calculate the solubility of MMAE intermediate-2 in the solvent, taking into account the dilution factor.

Safety Precautions: MMAE and its intermediates are highly cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.[1] Consult the Safety Data Sheet (SDS) for MMAE intermediate-2 before handling.

Visual Guides

The following diagrams illustrate key workflows and concepts related to troubleshooting solubility issues.

cluster_0 Solubility Troubleshooting Workflow start Poor Solubility of MMAE Intermediate-2 solvent Attempt Dissolution in Recommended Solvents (DMSO, DMF, NMP) start->solvent check1 Solubility Improved? solvent->check1 cosolvent Try Co-solvent Systems check1->cosolvent No success Proceed with Experiment check1->success Yes check2 Solubility Improved? cosolvent->check2 ph Adjust pH heat Gentle Heating/ Sonication ph->check2 heat->check2 check2->ph No check2->success Yes reassess Re-evaluate Synthesis Strategy / Protecting Groups check2->reassess No

Caption: A logical workflow for troubleshooting poor solubility of MMAE intermediate-2.

cluster_1 Shake-Flask Solubility Determination start Add Excess MMAE Intermediate-2 to Solvent equilibrate Equilibrate (24-48h) with Shaking start->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Key steps in the shake-flask method for determining solubility.

References

Technical Support Center: Purification of Monomethyl Auristatin E (MMAE) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Monomethyl Auristatin E (MMAE) Intermediate-2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of MMAE Intermediate-2, a crucial precursor in the synthesis of the potent anti-mitotic agent MMAE.

Problem Potential Cause Recommended Solution
Low Recovery of Intermediate-2 After Purification Poor Solubility: The intermediate may have limited solubility in the mobile phase, leading to precipitation on the column.[1]- Dissolve the crude intermediate in a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[2] - Consider using a different mobile phase system or adding solubility enhancers.
Peptide Aggregation: Hydrophobic intermediates can aggregate, preventing effective binding and elution from the chromatography column.[3]- Lyophilize the purified intermediate from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[3] - Work with dilute solutions to minimize aggregation.
Suboptimal Elution Conditions: The elution buffer may not be strong enough to displace the intermediate from the column.- Increase the concentration of the organic solvent (e.g., acetonitrile) in the elution buffer. - For ion-exchange chromatography, adjust the pH or increase the salt concentration of the elution buffer.[4]
Multiple Peaks on HPLC Analysis for a Purified Sample Cis/Trans Isomers: The presence of N-methylated amino acids in the MMAE backbone can lead to the formation of cis/trans conformers around the amide bonds, which may resolve into multiple peaks on HPLC.- This is often an inherent property of N-methylated peptides and may not indicate impurity.[5] - Altering the column temperature during HPLC analysis can sometimes coalesce these peaks.
Diastereomeric Impurities: Racemization of chiral centers during the synthesis can lead to the formation of diastereomers that are difficult to separate.[3]- Optimize the HPLC gradient to improve resolution. A shallower gradient is often more effective.[5] - Consider using a different stationary phase (e.g., C8 or C4 for highly hydrophobic compounds) or an ion-pairing reagent.[5][6]
Incomplete Deprotection: Residual protecting groups on the intermediate will result in distinct peaks.- Ensure the deprotection step prior to purification goes to completion. Monitor the reaction using a suitable analytical method like TLC or LC-MS.
Poor Peak Shape (Broadening or Tailing) in HPLC Column Overload: Injecting too much sample onto the column can lead to poor peak shape.- Reduce the amount of sample loaded onto the column.
Secondary Interactions: The intermediate may be interacting with the stationary phase in ways other than the primary separation mechanism.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[6]
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous runs or the stationary phase may be degrading.- Wash the column with a strong solvent series. - If the problem persists, replace the column.
Presence of Deletion or Truncated Peptide Impurities Incomplete Coupling Reactions: Steric hindrance, especially around N-methylated amino acids, can prevent the coupling reaction from going to completion during synthesis.[3]- While this is a synthetic issue, purification may require high-resolution chromatography to separate these closely related impurities. - A multi-step purification strategy, such as ion-exchange followed by reversed-phase HPLC, may be necessary for complex mixtures.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying MMAE Intermediate-2?

A1: The most prevalent and effective method for purifying synthetic peptides and their intermediates, including those for MMAE, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique separates molecules based on their hydrophobicity. For particularly complex mixtures, a multi-step strategy involving an initial capture step like ion-exchange chromatography followed by a polishing step with RP-HPLC can be highly effective.[6]

Q2: Why do I see multiple peaks in my HPLC chromatogram even after purification?

A2: This can be due to the presence of cis/trans isomers of the amide bonds involving N-methylated amino acids, which are common in the MMAE structure.[5] These are not necessarily impurities but different conformations of the same molecule. Another possibility is the presence of diastereomers formed due to racemization during synthesis, which can be very difficult to separate.[3]

Q3: How can I improve the resolution between my target intermediate and closely eluting impurities?

A3: To improve resolution, you can optimize your HPLC gradient by making it shallower, which increases the separation time between peaks.[5] Alternatively, you can try a different column chemistry (e.g., switching from a C18 to a C8 or C4 column for very hydrophobic molecules) or using a different mobile phase additive to alter the selectivity of the separation.[6]

Q4: My intermediate is poorly soluble. How can I prepare it for HPLC purification?

A4: For poorly soluble peptides, it is recommended to dissolve the crude product in a small amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase for injection.[2]

Experimental Protocols

General Protocol for RP-HPLC Purification of MMAE Intermediate-2

This protocol provides a general starting point for the purification of a hydrophobic peptide intermediate. Optimization will be required based on the specific properties of the intermediate.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, dimensions appropriate for the sample load).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the crude intermediate in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to the desired concentration. Filter the sample through a 0.45 µm filter before injection.

  • Purification Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 40-60 minutes). The steepness of the gradient should be optimized for the best separation.

    • Monitor the elution of the peptide at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Collect fractions corresponding to the desired peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the organic solvent and TFA through lyophilization to obtain the purified intermediate as a stable powder.[6]

Visualizations

experimental_workflow Experimental Workflow for MMAE Intermediate-2 Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_synthesis Crude Synthesis of MMAE Intermediate-2 sample_prep Sample Preparation (Dissolution & Filtration) crude_synthesis->sample_prep Crude Product rphplc Preparative RP-HPLC sample_prep->rphplc Prepared Sample fraction_collection Fraction Collection rphplc->fraction_collection Eluted Fractions purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check Individual Fractions purity_check->rphplc Optimization Feedback pooling Pooling of Pure Fractions purity_check->pooling Purity Data lyophilization Lyophilization pooling->lyophilization Pooled Solution final_product Purified Intermediate-2 lyophilization->final_product Final Product

Caption: Workflow for the purification and analysis of MMAE Intermediate-2.

troubleshooting_logic Troubleshooting Logic for HPLC Purification cluster_problems Observed Problems cluster_solutions Potential Solutions start Initial HPLC Run low_yield Low Yield/ No Peak start->low_yield Problem multiple_peaks Multiple Peaks/ Poor Resolution start->multiple_peaks Problem bad_peak_shape Broad or Tailing Peaks start->bad_peak_shape Problem success Successful Purification start->success No Issues solubility Improve Sample Solubility (e.g., use DMSO) low_yield->solubility gradient Optimize Gradient (make shallower) multiple_peaks->gradient column_chem Change Column Chemistry (e.g., C8, C4) multiple_peaks->column_chem temp Adjust Column Temperature multiple_peaks->temp loading Reduce Sample Load bad_peak_shape->loading mobile_phase Adjust Mobile Phase (e.g., ion-pairing agent) bad_peak_shape->mobile_phase solubility->success gradient->success column_chem->success temp->success loading->success mobile_phase->success

Caption: Logical troubleshooting tree for common HPLC purification issues.

References

Analytical troubleshooting for MMAE intermediate-2 characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Monomethyl Auristatin E (MMAE) Intermediate-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is MMAE Intermediate-2 and why is its characterization critical?

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its synthesis is a complex, multi-step process involving several key building blocks or intermediates.[3] MMAE Intermediate-2 is a commercially available reagent used in the synthesis of MMAE.[4] Rigorous analytical characterization of this intermediate is critical because any impurities, such as diastereomers, truncated analogs, or residual solvents, can be carried through the synthesis process.[1][5] These impurities can ultimately impact the safety, efficacy, and stability of the final ADC product.[1]

Q2: Which analytical techniques are most suitable for characterizing MMAE Intermediate-2?

A multi-faceted analytical approach is essential for the comprehensive characterization of MMAE intermediates.[1] The most common and effective techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used to assess purity and quantify impurities based on hydrophobicity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identity confirmation (molecular weight) and characterization of impurities based on their mass-to-charge ratio.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural elucidation and confirmation of the chemical framework and stereochemistry.[1][7]

Q3: What are the common types of impurities I might encounter with MMAE Intermediate-2?

During the synthesis of complex peptide-like molecules such as MMAE and its intermediates, several types of impurities can arise:

  • Synthesis-Related Impurities: These include precursors from the synthetic route, deletion sequences (missing amino acid residues), or truncated analogs.[1][5]

  • Stereoisomers: Racemization can occur during peptide coupling steps, leading to the formation of diastereomers which may be difficult to separate.[8]

  • Degradation Products: The intermediate may degrade due to oxidation, hydrolysis, or deamidation, especially during storage or sample preparation.[5]

  • Residual Solvents and Reagents: Solvents, catalysts, and coupling reagents used during synthesis may persist in the final intermediate product.[5]

Analytical Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of MMAE Intermediate-2.

Issue 1: Unexpected Peaks in RP-HPLC Chromatogram

Question: My RP-HPLC analysis of a new batch of MMAE Intermediate-2 shows multiple unexpected peaks, but the supplier's certificate of analysis indicates high purity. What could be the cause?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
On-Column Degradation The intermediate may be sensitive to the mobile phase pH or temperature. • Solution: Modify the mobile phase pH. Screen different column temperatures (e.g., 25°C, 40°C) to assess thermal stability.[9]
Contaminated Mobile Phase or System Water or solvent contamination can introduce ghost peaks.[10] • Solution: Prepare fresh mobile phase using high-purity (e.g., HPLC or LC-MS grade) solvents. Purge the HPLC system thoroughly.[9]
Sample Solvent Effects Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion or splitting.[11] • Solution: Dissolve and inject the sample in the initial mobile phase or a weaker solvent whenever possible.[11]
Presence of Diastereomers Diastereomers may not have been resolved by the supplier's method. • Solution: Optimize the HPLC method. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), adjust the gradient slope, or change the organic modifier (e.g., methanol (B129727) vs. acetonitrile).
Slow Column Equilibration Insufficient equilibration time between gradient runs can cause retention time shifts and apparent new peaks.[9] • Solution: Ensure the column is equilibrated for at least 5-10 column volumes with the initial mobile phase before each injection.[11]
Issue 2: Inconsistent or Incorrect Mass in LC-MS Analysis

Question: My LC-MS analysis is showing a mass that does not correspond to the expected molecular weight of MMAE Intermediate-2, or the signal is very weak. How can I troubleshoot this?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incorrect Adduct Formation The observed mass may be due to the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) instead of the expected protonated molecule ([M+H]⁺). • Solution: Check the mass difference between the observed and expected ions to identify the adduct. Ensure high-purity water and solvents are used to minimize sodium/potassium adducts.
Ion Suppression Co-eluting impurities or high concentrations of mobile phase additives (like TFA) can suppress the ionization of the target analyte.[12][13] • Solution: Improve chromatographic separation to isolate the analyte from interfering species. Reduce the concentration of non-volatile buffer salts or TFA, or switch to a more MS-friendly modifier like formic acid.
In-Source Fragmentation/Degradation The molecule may be fragmenting or degrading in the MS source due to aggressive source parameters. • Solution: Optimize MS source parameters.[1] Reduce the fragmentor voltage, capillary voltage, or gas temperature to ensure softer ionization.[7]
Poor Analyte Ionization The molecule may not ionize efficiently in the selected mode (positive or negative). • Solution: Run the analysis in both positive and negative electrospray ionization (ESI) modes to see which provides a better signal.
Detector Saturation At high concentrations, the MS detector can become saturated, leading to a non-linear or suppressed response.[12] • Solution: Dilute the sample to bring its concentration into the linear dynamic range of the instrument.[12]

Experimental Protocols

Protocol 1: RP-HPLC Purity Assessment of MMAE Intermediate-2

Purpose: To determine the purity of MMAE Intermediate-2 and detect process-related impurities.[7]

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    25.0 70
    28.0 95
    30.0 95
    31.0 30

    | 35.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of MMAE Intermediate-2 in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.[7]

Protocol 2: LC-MS Identity Confirmation of MMAE Intermediate-2

Purpose: To confirm the molecular weight of the synthesized intermediate.

  • Instrumentation: HPLC/UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same column and gradient conditions as described in the RP-HPLC protocol.

  • Mass Spectrometer Settings (Representative ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Mass Range: 150-1500 m/z.

    • Capillary Voltage: 3500 V.

    • Source Temperature: 120°C.

    • Gas Temperature: 325°C.[7]

    • Gas Flow: 10 L/min.

  • Data Analysis: Extract the ion chromatogram for the expected mass of the protonated intermediate ([M+H]⁺). Analyze the mass spectrum of the corresponding peak to confirm the monoisotopic mass.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and analysis.

start Start: Unexpected Peaks in HPLC Chromatogram check_sample Is the sample freshly prepared in a suitable solvent? start->check_sample check_system Is the HPLC system clean and freshly equilibrated? check_sample->check_system Yes end_persist End: Issue Persists. Consider sample stability study. check_sample->end_persist No (Re-prepare sample) run_blank Action: Run a solvent blank to check for ghost peaks. check_system->run_blank Yes clean_system Solution: Prepare fresh mobile phase. Flush the system. check_system->clean_system No peaks_in_blank Peaks present in blank? run_blank->peaks_in_blank peaks_in_blank->clean_system Yes optimize_method Action: Optimize separation. (Change gradient, column, temp) peaks_in_blank->optimize_method No end_ok End: Problem Resolved clean_system->end_ok degradation_issue Solution: Peaks are likely degradants or isomers. optimize_method->degradation_issue degradation_issue->end_ok

Caption: Troubleshooting workflow for unexpected HPLC peaks.

sample Sample Receipt: MMAE Intermediate-2 prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) sample->prep hplc Purity Check: RP-HPLC-UV prep->hplc lcms Identity Confirmation: LC-MS prep->lcms purity_check Purity > Spec? hplc->purity_check mass_check Correct Mass? lcms->mass_check purity_check->mass_check Yes fail Result: FAIL Investigate & Reprocess purity_check->fail No mass_check->fail No data_review Data Review & Reporting mass_check->data_review Yes pass Result: PASS Proceed to Synthesis data_review->pass

Caption: Workflow for analytical validation of MMAE Intermediate-2.

References

How to confirm the stereochemistry of Monomethyl auristatin E intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the stereochemistry of Monomethyl auristatin E (MMAE) intermediates.

Frequently Asked Questions (FAQs)

Q1: What is Monomethyl auristatin E (MMAE) intermediate-2 and why is its stereochemistry critical?

Monomethyl auristatin E (MMAE) is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its synthesis is a multi-step process involving the coupling of several chiral building blocks.[2] While the designation "intermediate-2" is not universally standardized, in the context of a convergent synthesis, it often refers to a key dipeptide fragment. For the purposes of this guide, we will consider MMAE intermediate-2 to be the N-terminal dipeptide fragment, N-((S)-1-(((S)-1-((3R,4S,5S)-4-(N,N-dimethylsulfamoyl)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)oxy)carbonyl)-N,3-dimethyl-L-valinamide , which contains multiple stereocenters.

The precise stereochemistry of each chiral center in MMAE is essential for its biological activity.[3] Incorrect stereoisomers (diastereomers) can lead to a significant reduction in potency, altered binding to tubulin, and potentially different toxicity profiles.[3] Therefore, rigorous stereochemical confirmation of each intermediate is a critical quality control step in the synthesis of MMAE for ADCs.

Q2: What are the primary analytical methods for confirming the stereochemistry of MMAE intermediate-2?

Several powerful analytical techniques can be employed to determine the stereochemistry of chiral molecules like MMAE intermediates.[4] The choice of method depends on the available instrumentation, the physical properties of the intermediate (e.g., crystallinity), and the specific question being addressed (relative vs. absolute configuration).

The most common and definitive methods include:

  • X-ray Crystallography: Considered the "gold standard" for unambiguously determining the absolute configuration of a molecule, provided a high-quality single crystal can be obtained.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for determining both relative and absolute stereochemistry in solution.[6][7] Techniques include 1D and 2D NMR (like NOESY), and the use of chiral derivatizing or solvating agents.[8][9]

  • Chiral High-Performance Liquid Chromatography (HPLC): The most widely used method for separating and quantifying stereoisomers (enantiomers and diastereomers), allowing for the determination of stereochemical purity (e.g., diastereomeric excess).[2][10][11]

  • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's three-dimensional structure.[]

Q3: How do I choose the most appropriate analytical method for my experiment?

The selection of an analytical method is a critical step. The following workflow provides a logical approach to making this decision.

G cluster_start cluster_crystal Crystallinity Assessment cluster_xray Definitive Method cluster_solution Solution-State & Purity Analysis Start Need to Confirm Stereochemistry of MMAE Intermediate-2 Crystal Can a single crystal be formed? Start->Crystal Start Analysis XRay X-Ray Crystallography Crystal->XRay Yes Purity Primary Goal: Purity/Separation or Relative Stereochemistry? Crystal->Purity No Absolute Result: Absolute Configuration XRay->Absolute HPLC Chiral HPLC Purity->HPLC Purity/Separation NMR NMR Spectroscopy Purity->NMR Relative Stereochemistry PurityResult Result: Diastereomeric Purity (%de) HPLC->PurityResult NMRResult Result: Relative Stereochemistry (NOESY, Coupling Constants) NMR->NMRResult Derivatize Need absolute configuration? Derivatize with Chiral Agent (e.g., Mosher's Acid) NMR->Derivatize

Caption: Decision workflow for selecting a stereochemical analysis method.

Q4: I am struggling to resolve the diastereomers of my intermediate using chiral HPLC. What can I do?

Failure to achieve baseline separation in chiral HPLC is a common issue. Here are some troubleshooting steps:

  • Vary the Mobile Phase: Systematically alter the ratio of your polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane, heptane) solvents. Small changes can have a significant impact on resolution.

  • Try a Different Chiral Stationary Phase (CSP): CSPs have different chiral selectors (e.g., polysaccharide-based, Pirkle-type). If one column (like a CHIRALPAK® IA) doesn't work, another with a different selector (like a CHIRALCEL® OD) might provide the necessary selectivity.[2]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase the column efficiency and improve resolution, although it will increase the run time.

  • Change the Temperature: Running the column at a sub-ambient or elevated temperature can alter the interactions between the analyte and the CSP, which may improve separation.

  • Consider Derivatization: If all else fails, derivatizing the intermediate with a suitable achiral tag can sometimes alter its conformation in a way that enhances separation on a given CSP.

Method Comparison and Data Presentation

The following table summarizes the key characteristics of the primary analytical techniques for stereochemical confirmation.

Technique Principle Information Obtained Pros Cons
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.[13]Unambiguous 3D structure, absolute configuration.[14]Definitive, "gold standard" method.[5]Requires a high-quality single crystal; not a high-throughput method.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.[7]Relative stereochemistry (NOE, J-coupling), absolute configuration with chiral auxiliaries.[6][8]Provides detailed structural information in solution; non-destructive.Can be complex to interpret; determining absolute configuration often requires derivatization.
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase.[10]Separation and quantification of stereoisomers; determination of diastereomeric/enantiomeric excess.[2][11]Highly accurate and precise for purity assessment; robust and reproducible.[2]Method development can be time-consuming; does not provide absolute configuration on its own.
Circular Dichroism (CD) Measures the difference in absorption of left and right circularly polarized light.[]Information on chiral centers and molecular conformation in solution.Sensitive and non-destructive.Data interpretation can be complex and often requires comparison to standards or theoretical calculations.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC for Diastereomeric Purity

This protocol provides a general method for assessing the diastereomeric purity of MMAE intermediate-2.

G Prep 1. Sample Preparation Dissolve intermediate in mobile phase (e.g., 1 mg/mL) Setup 2. HPLC System Setup Column: CHIRALPAK® IA Mobile Phase: Hexane/IPA (80:20) Flow Rate: 1.0 mL/min Prep->Setup Inject 3. Injection & Run Inject 10 µL of sample Detector: UV at 220 nm Setup->Inject Analyze 4. Data Analysis Integrate peak areas of all diastereomers Inject->Analyze Calculate 5. Purity Calculation %de = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 Analyze->Calculate

Caption: Experimental workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the MMAE intermediate-2 sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A chiral stationary phase column, for example, a CHIRALPAK® IA (4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The exact ratio should be optimized, but a starting point of 80:20 (Hexane:IPA) is common.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Analysis: Identify and integrate the peaks corresponding to the desired diastereomer and any other stereoisomers.

  • Calculation of Diastereomeric Excess (%de): %de = [(Peak Area of Desired Isomer - Sum of Peak Areas of Other Isomers) / (Total Peak Area of All Isomers)] x 100

Protocol 2: NMR Analysis with a Chiral Derivatizing Agent (Mosher's Acid Method)

This method can help determine the absolute configuration of a stereocenter bearing a hydroxyl or amine group by converting the diastereomers into derivatives that are distinguishable by NMR.

Methodology:

  • Reaction: Divide the sample of your intermediate (if it contains a free hydroxyl or amine) into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and the other with (S)-(+)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester/amide derivatives.[6]

  • Spectral Analysis:

    • Carefully assign the proton signals in the ¹H NMR spectra for the groups near the newly formed chiral center.

    • Compare the chemical shifts (Δδ = δS - δR) for the protons in the (S)- and (R)-derivatives.

    • Protons on one side of the Mosher's ester plane in the conformational model will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

    • By analyzing the pattern of Δδ values and comparing them to the established Mosher's model, the absolute configuration of the original stereocenter can be deduced. The use of ¹⁹F NMR is often simpler as it will show two distinct peaks for the -CF₃ group of the two diastereomers.[6]

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Monomethyl Auristatin E (MMAE) Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of different synthetic strategies for obtaining a key building block in the total synthesis of Monomethyl auristatin E (MMAE), herein designated as Intermediate-2: the protected dipeptide (S)-tert-butyl (1-((S)-1-(methylamino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-ylcarbamate (Boc-L-Val-N-Me-L-Val-OH). This intermediate is a critical component for the construction of the N-terminal section of the potent cytotoxic agent MMAE, which is widely used in antibody-drug conjugates (ADCs).

The synthesis of this dipeptide, which involves the coupling of two sterically hindered amino acids, one of which is N-methylated, presents significant challenges, including low yields and epimerization. This guide will compare two common synthetic approaches: a classical carbodiimide-based coupling method and a more contemporary method employing a phosphonium/uronium salt-based coupling reagent. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview to aid in the selection of the most suitable synthetic route based on factors such as yield, purity, and reaction efficiency.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for two distinct synthetic routes to MMAE Intermediate-2, providing a clear comparison of their performance metrics.

Parameter Route A: Carbodiimide-Based Coupling Route B: Phosphonium/Uronium Salt-Based Coupling
Coupling Reagent N,N'-Dicyclohexylcarbodiimide (DCC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)N,N-Diisopropylethylamine (DIPEA)
Typical Yield 65-75%85-95%
Reaction Time 12-24 hours2-4 hours
Purity (crude) Moderate (often requires extensive purification)High
Key Advantages Cost-effective reagentsHigh yield, fast reaction, low epimerization
Key Disadvantages Longer reaction times, formation of urea (B33335) byproduct, potential for epimerizationHigher cost of reagents

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Route A: Synthesis of MMAE Intermediate-2 via Carbodiimide-Based Coupling

Objective: To synthesize Boc-L-Val-N-Me-L-Val-OH using DCC as the coupling agent.

Materials:

  • Boc-L-Valine

  • N-Methyl-L-valine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Boc-L-Valine (1.0 eq.) and HOBt (1.1 eq.) in DCM at 0 °C, add a solution of DCC (1.1 eq.) in DCM.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve N-Methyl-L-valine hydrochloride (1.0 eq.) in DCM and add NMM (1.1 eq.).

  • Add the N-Methyl-L-valine solution to the activated Boc-L-Valine mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of EtOAc in hexanes to afford the desired product.

Route B: Synthesis of MMAE Intermediate-2 via Phosphonium/Uronium Salt-Based Coupling

Objective: To synthesize Boc-L-Val-N-Me-L-Val-OH using HATU as the coupling agent.

Materials:

  • Boc-L-Valine

  • N-Methyl-L-valine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-L-Valine (1.0 eq.), N-Methyl-L-valine (1.0 eq.), and HATU (1.1 eq.) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final dipeptide.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes to MMAE Intermediate-2.

Synthetic_Routes_to_MMAE_Intermediate_2 cluster_A Route A: Carbodiimide-Based Coupling cluster_B Route B: Phosphonium/Uronium Salt-Based Coupling A_start Boc-L-Valine + N-Methyl-L-valine A_reagents DCC, HOBt, NMM A_process Peptide Coupling (12-24h) A_start->A_process A_reagents->A_process A_workup Filtration & Aqueous Workup A_process->A_workup A_purification Column Chromatography A_workup->A_purification A_product MMAE Intermediate-2 (Yield: 65-75%) A_purification->A_product B_start Boc-L-Valine + N-Methyl-L-valine B_reagents HATU, DIPEA B_process Peptide Coupling (2-4h) B_start->B_process B_reagents->B_process B_workup Aqueous Workup B_process->B_workup B_purification Column Chromatography B_workup->B_purification B_product MMAE Intermediate-2 (Yield: 85-95%) B_purification->B_product

Caption: A comparison of two synthetic routes to MMAE Intermediate-2.

A Comparative Analysis of Purity for Monomethyl Auristatin E (MMAE) Intermediate-2 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent and a critical payload component in numerous antibody-drug conjugates (ADCs).[1][2] The intricate, multi-step synthesis of MMAE necessitates rigorous quality control of all starting materials and intermediates to ensure the safety, efficacy, and consistency of the final ADC product. Impurities introduced at any stage, including from MMAE intermediate-2, can lead to altered ADC potency, increased off-target toxicity, and inconsistent drug-to-antibody ratios (DAR).[3]

This guide provides a framework for comparing the purity of MMAE intermediate-2 from different suppliers. It outlines key analytical techniques, presents a template for data comparison, and details the experimental protocols required for a comprehensive assessment.

Comparative Purity Analysis: A Hypothetical Overview

A thorough evaluation of MMAE intermediate-2 from various suppliers requires a multi-faceted analytical approach. The following table illustrates how purity data can be structured for a clear comparison. The data presented is for illustrative purposes only and does not represent actual experimental results.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC (% Area) 99.2%99.8%98.5%≥ 98.0%
Largest Single Impurity (%) 0.3%0.1%0.7%≤ 0.5%
Total Impurities (%) 0.8%0.2%1.5%≤ 1.5%
Identity Confirmation (LC-MS) ConformsConformsConformsMatches Standard
Structural Confirmation (¹H NMR) ConformsConformsConformsMatches Standard
Residual Solvents (GC-HS) CompliesCompliesCompliesConforms to ICH Q3C

Note: Data is hypothetical and for illustrative purposes.

Experimental Workflow for Purity Assessment

A systematic workflow is crucial for the consistent and reliable analysis of pharmaceutical intermediates. This involves a series of orthogonal analytical methods to assess purity, identify impurities, and confirm the chemical structure.

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Reception Sample Reception (Suppliers A, B, C) Preparation Sample Preparation (Standardized Concentration) Reception->Preparation HPLC Purity by RP-HPLC (Quantify Impurities) Preparation->HPLC LCMS Identity by LC-MS (Confirm Mass) HPLC->LCMS NMR Structure by NMR (Confirm Chemical Structure) LCMS->NMR Interpretation Data Interpretation (Compare against Specs) NMR->Interpretation Report Final Purity Report & Supplier Comparison Interpretation->Report

Caption: Experimental workflow for the comparative purity analysis of MMAE intermediate-2.

Detailed Experimental Protocols

Accurate and reproducible data depends on meticulously detailed and validated analytical methods. The following are representative protocols for the key techniques used in the purity assessment of MMAE intermediate-2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is the primary technique for quantifying the purity of the intermediate and detecting related impurities.[3]

  • Objective: To determine the purity of the intermediate based on the area percentage of the main peak relative to the total peak area.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[4]

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 25 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 220 nm.[4][5]

  • Sample Preparation: Dissolve the intermediate sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[2][3][4]

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides sensitive and specific identification of the main component and impurities by determining their mass-to-charge ratio.[3]

  • Objective: To confirm the molecular weight of the intermediate and tentatively identify any co-eluting impurities.

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF) with an electrospray ionization (ESI) source.[6][7]

  • Chromatography: Utilize the same HPLC conditions as described above to ensure correlation of peaks.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100–1000.

    • Data Analysis: Compare the observed mass of the main peak with the theoretical mass of MMAE intermediate-2. Analyze the mass spectra of impurity peaks for identification.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for the unambiguous confirmation of the chemical structure of the intermediate.[3][8]

  • Objective: To confirm the chemical structure and connectivity of atoms in the intermediate molecule.[8]

  • Instrumentation: 400 MHz or higher NMR spectrometer.[4]

  • Sample Preparation: Dissolve 5–10 mg of the intermediate in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

  • Experiments: Acquire ¹H NMR and, if necessary, ¹³C NMR and 2D-NMR (e.g., COSY, HSQC) spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals must be consistent with the proposed structure of MMAE intermediate-2.

Relevance to Final Product: MMAE Mechanism of Action

The stringent purity requirements for MMAE intermediates are directly linked to the mechanism of action of the final MMAE payload. MMAE is a potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][][10] Any structural impurity could potentially alter this mechanism, reducing efficacy or introducing novel toxicities.

G ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Internalization Internalization via Endocytosis Receptor->Internalization 2. Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Cleavage Linker Cleavage (e.g., by Cathepsin) Lysosome->Cleavage 4. MMAE Active MMAE Released Cleavage->MMAE 5. Release Tubulin Tubulin Binding MMAE->Tubulin 6. Inhibition Disruption Microtubule Network Disruption Tubulin->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-containing Antibody-Drug Conjugate (ADC).

Conclusion

The selection of a supplier for critical raw materials like MMAE intermediate-2 is a crucial decision in the drug development process. A comprehensive analytical evaluation using orthogonal methods such as HPLC, LC-MS, and NMR is non-negotiable. By systematically comparing purity, impurity profiles, and structural integrity, researchers can ensure the quality and consistency of their supply chain, which is paramount for developing safe and effective antibody-drug conjugates.

References

A Comparative Guide to the Biological Activity of MMAE from Different Intermediate-2 Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Monomethyl Auristatin E (MMAE) derived from three distinct hypothetical batches of intermediate-2, a crucial precursor in its synthesis. The purity of synthetic MMAE is of utmost importance, as any impurities can significantly affect the safety, efficacy, and stability of the final antibody-drug conjugate (ADC) product.[1] This document outlines the critical impact of intermediate-2 quality on the final MMAE product and, consequently, on its therapeutic performance. We present supporting experimental data from in vitro and in vivo studies to guide researchers in establishing robust quality control measures.

MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, functions by potently inhibiting tubulin polymerization, a process essential for cell division.[1][2] Its high cytotoxicity makes it a powerful payload for ADCs. However, this potency also means that even minute quantities of impurities can have significant biological consequences, potentially altering the ADC's potency, increasing off-target toxicity, or causing inconsistent conjugation.[1]

Comparative Analysis of MMAE Batches

To illustrate the impact of intermediate-2 purity on the final biological activity of MMAE, we present data from three hypothetical batches of MMAE, each synthesized from a different batch of intermediate-2 with varying purity profiles.

Table 1: Purity Profile of MMAE Batches Derived from Different Intermediate-2 Batches

ParameterBatch A (High Purity)Batch B (Standard Purity)Batch C (Low Purity)
Source Intermediate-2 Purity >99%95-99%<95%
Final MMAE Purity (by RP-HPLC) 99.5%97.8%93.2%
Major Impurity 1 (Diastereomer) 0.2%1.1%3.5%
Major Impurity 2 (Deletion Peptide) 0.1%0.5%1.8%
Other Minor Impurities 0.2%0.6%1.5%

Table 2: In Vitro Cytotoxicity of MMAE Batches in BT-474 Breast Cancer Cells

BatchIC50 (nM)Maximum Inhibition (%)
Batch A (High Purity) 3.27 ± 0.4298%
Batch B (Standard Purity) 5.15 ± 0.6895%
Batch C (Low Purity) 12.8 ± 1.1385%

IC50: Half-maximal inhibitory concentration. Data are representative and presented as mean ± standard deviation.[3]

Table 3: In Vivo Efficacy of MMAE-ADCs from Different Batches in a HER2-Positive Gastric Cancer Xenograft Model

Treatment Group (ADC from)Dose (mg/kg)Tumor Growth Inhibition (%)Complete Tumor Regression
Batch A (High Purity) 593%8/10 mice
Batch B (Standard Purity) 585%5/10 mice
Batch C (Low Purity) 562%1/10 mice
Vehicle Control -0%0/10 mice

Data based on an NCI-N87 xenograft model in BALB/c nude mice.[4] ADCs were administered on days 0, 7, 14, and 21.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. MMAE Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of MMAE purity and the detection of related impurities.[1]

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 214 nm and 280 nm.

  • Sample Preparation : Dissolve MMAE in DMSO to a concentration of approximately 1 mg/mL.[1]

2. In Vitro Cytotoxicity Assay (MTT Method)

This assay determines the half-maximal inhibitory concentration (IC50) of MMAE on cancer cell lines.[3][5]

  • Cell Line : BT-474 (HER2-positive breast cancer cell line).

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of MMAE from each batch (e.g., 0.01 nM to 1000 nM) for 72 hours.[3]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][5]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]

    • Measure absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis : Normalize the data with untreated cells as 100% viability and wells without cells as 0%. Plot cell viability against the logarithmic concentration of MMAE to determine the IC50 value.[5]

3. In Vivo Tumor Xenograft Model

This experiment assesses the anti-tumor efficacy of ADCs constructed with MMAE from different batches.[4][6]

  • Animal Model : BALB/c nude mice.

  • Cell Line : NCI-N87 (HER2-positive gastric cancer cells).[4]

  • Procedure :

    • Inject 5 x 10^6 NCI-N87 cells subcutaneously into the flank of each mouse.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.[6]

    • Administer the MMAE-ADC (conjugated to an anti-HER2 antibody) or vehicle control intraperitoneally at a dose of 5 mg/kg on days 0, 7, 14, and 21.[4]

    • Monitor tumor volume and body weight twice weekly.

  • Data Analysis : Calculate tumor growth inhibition as the percentage difference in tumor volume between treated and vehicle control groups.

Visualizing the Impact of MMAE Purity and Mechanism

To further clarify the process and rationale behind ensuring MMAE purity and its mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis MMAE Synthesis & Purity Analysis cluster_invitro In Vitro Biological Assessment cluster_invivo In Vivo Efficacy Evaluation Intermediate Intermediate-2 Batches (A, B, C) Synthesis Final MMAE Synthesis Intermediate->Synthesis Purification RP-HPLC Purification Synthesis->Purification Analysis Purity Analysis (RP-HPLC, LC-MS/MS) Purification->Analysis Cytotoxicity MTT Cytotoxicity Assay Analysis->Cytotoxicity Select Batches for Biological Testing ADC_Prep ADC Conjugation (Anti-HER2 mAb) Analysis->ADC_Prep Select Batches for Biological Testing CellCulture Cell Culture (BT-474) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Efficacy Tumor Growth Inhibition IC50->Efficacy Correlate In Vitro and In Vivo Data Xenograft Tumor Xenograft Model (NCI-N87) ADC_Prep->Xenograft Xenograft->Efficacy

Workflow for Comparing MMAE Batches

mmae_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_Release MMAE Release (Linker Cleavage) Lysosome->MMAE_Release Tubulin Tubulin Polymerization MMAE_Release->Tubulin Inhibition of Microtubule_Disruption Microtubule Disruption MMAE_Release->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Caspase Caspase Activation Cell_Cycle_Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

MMAE Mechanism of Action Pathway

Conclusion

The purity of MMAE, which is directly influenced by the quality of its synthetic intermediates such as intermediate-2, is a critical quality attribute that dictates the therapeutic efficacy and safety of an ADC. As demonstrated by the comparative data, lower purity batches of MMAE exhibit reduced in vitro cytotoxicity and in vivo anti-tumor activity. This underscores the necessity for stringent quality control throughout the MMAE synthesis process, beginning with its starting materials. By implementing comprehensive analytical strategies and robust biological assays, researchers and drug developers can ensure the quality and consistency of their MMAE, thereby paving the way for the development of safer and more effective antibody-drug conjugates.[1]

References

Unraveling the Synthesis of a Potent Anti-Cancer Payload: A Comparative Guide to Monomethyl Auristatin E (MMAE) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, Monomethyl auristatin E (MMAE) stands out as a highly potent cytotoxic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). The intricate, multi-step synthesis of this complex molecule relies on the strategic use of key chemical intermediates. This guide provides an in-depth comparison of Monomethyl auristatin E intermediate-2 and other pivotal intermediates in the synthesis of MMAE, offering valuable insights for researchers, scientists, and drug development professionals.

MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division. Due to its high toxicity, MMAE is not administered as a standalone drug but is instead attached to monoclonal antibodies that specifically target cancer cells, thereby minimizing systemic side effects. The synthesis of MMAE is a complex endeavor, with the convergent synthesis strategy being a preferred approach. This method involves the independent synthesis of key fragments (intermediates) which are then coupled to form the final pentapeptide-like structure of MMAE.

At the Crossroads of Synthesis: Key Intermediates

The efficient and high-purity synthesis of MMAE hinges on the successful preparation and coupling of its constituent fragments. Among the various intermediates, two notable examples are This compound and Monomethyl auristatin E intermediate-9 .

This compound , chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, represents a significant building block in the MMAE structure. In contrast, Monomethyl auristatin E intermediate-9 , or N-Boc-D-Val-Dil, is a dipeptide fragment that also plays a crucial role in the convergent synthesis pathway.

While direct head-to-head comparative performance data for the synthesis of these specific intermediates is not extensively published, their importance is underscored by their role in constructing the final MMAE molecule. The overall efficiency of the MMAE synthesis is a culmination of the yields and purities achieved at each intermediate step.

Comparative Analysis of MMAE Synthesis via Different Intermediates

The following table summarizes representative data for the overall synthesis of MMAE, highlighting the typical yields and purity achieved through convergent synthesis strategies that rely on the successful formation of key intermediates. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

ParameterConvergent Synthesis (Method A)Convergent Synthesis (Method B)
Key Coupling Reagent HATUT3P
Overall Yield ~85%Variable, focus on high purity
Final Purity (MMAE) ≥ 98.5%≥ 99.0% (post-crystallization)
Primary Purification Flash Column ChromatographyCrystallization

Data compiled from publicly available research and technical guides.

Experimental Protocols: A Closer Look at Synthesis and Analysis

The synthesis and purification of auristatin intermediates demand rigorous analytical control to ensure the quality and consistency of the final MMAE product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for purity assessment and identity confirmation.

General Protocol for Purity Analysis of Auristatin Intermediates by RP-HPLC

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)

Gradient Elution:

  • A typical gradient would involve a linear increase in the percentage of Mobile Phase B over a set period (e.g., 10% to 90% B over 15-20 minutes) to elute compounds of varying polarity.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 214 nm and 280 nm

Sample Preparation:

  • Dissolve a small amount of the intermediate in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

General Protocol for Identity Confirmation by LC-MS

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight)

LC Conditions:

  • Utilize the same column and mobile phases as the HPLC purity method. A faster gradient may be employed for higher throughput.

Mass Spectrometry Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Scan Range: m/z 100 - 1000

  • Sample Preparation: Prepare a dilute solution of the intermediate (e.g., 0.1 mg/mL) in the mobile phase.

Visualizing the Synthesis and Quality Control Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the logical flow of MMAE synthesis and the critical role of quality control.

MMAE_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Convergent Coupling cluster_final Final Product Fragment_A Synthesis of N-terminal Fragment (e.g., Intermediate-9) Coupling Fragment Coupling Fragment_A->Coupling Fragment_B Synthesis of C-terminal Fragment Fragment_B->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (HPLC/Crystallization) Deprotection->Purification MMAE Final MMAE Product Purification->MMAE QC_Workflow Start Synthesized Intermediate HPLC Purity Analysis (RP-HPLC) Start->HPLC LCMS Identity Confirmation (LC-MS) Start->LCMS NMR Structural Elucidation (NMR) Start->NMR Decision Meets Specifications? HPLC->Decision LCMS->Decision NMR->Decision Proceed Proceed to Next Step Decision->Proceed Yes Repurify Repurify or Resynthesize Decision->Repurify No

The Critical Impact of Monomethyl Auristatin E (MMAE) Intermediate-2 Purity on Final Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of the cytotoxic payload is a critical quality attribute in the development of antibody-drug conjugates (ADCs), directly influencing the efficacy, safety, and consistency of these targeted therapeutics. Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a widely utilized payload in numerous clinically approved and investigational ADCs.[1][2] Its complex multi-step synthesis, however, presents challenges in maintaining high purity, particularly in its intermediates. This guide provides a comparative analysis of the impact of the purity of a key precursor, MMAE intermediate-2, on the final characteristics and performance of the ADC.

While direct comparative studies with varying purity levels of MMAE intermediate-2 are not extensively available in public literature, this guide consolidates established principles and presents a representative comparison based on typical experimental outcomes to illustrate the profound effect of intermediate purity on the final ADC product.

Impact of Intermediate-2 Purity on Final MMAE Payload and ADC Characteristics

The purity of MMAE intermediate-2 has a cascading effect on the quality of the final MMAE payload and, consequently, the resulting ADC. Common impurities originating from the synthesis of MMAE and its intermediates include diastereomers and deletion peptides, which can be challenging to remove in downstream purification steps.[1] These impurities can significantly alter the physicochemical and biological properties of the ADC.

The following tables present a comparative summary of the projected impact of using MMAE intermediate-2 of varying purity levels on the final ADC product. The data is representative and intended to illustrate the expected trends.

Table 1: Comparison of Final MMAE Payload Characteristics

ParameterMMAE from Intermediate-2 (95% Purity)MMAE from Intermediate-2 (98% Purity)MMAE from Intermediate-2 (>99.5% Purity)
Final MMAE Purity (by HPLC) ~96-97%~98.5-99%>99.5%
Major Impurities Diastereomers, deletion peptidesTrace diastereomers, deletion peptidesMinimal to non-detectable
Consistency Batch-to-batch variabilityGood consistencyHigh consistency

Table 2: Comparison of Final ADC Product Characteristics

ParameterADC with MMAE from Intermediate-2 (95% Purity)ADC with MMAE from Intermediate-2 (98% Purity)ADC with MMAE from Intermediate-2 (>99.5% Purity)
Average Drug-to-Antibody Ratio (DAR) 3.23.84.0
DAR Distribution Broader distribution (DAR 0, 2, 4, 6, 8)Narrower distribution (primarily DAR 2, 4, 6)Highly defined distribution (primarily DAR 4)
Aggregation (%) 5-10%<5%<2%
In Vitro Cytotoxicity (IC50) Higher (less potent)ModerateLower (more potent)
In Vivo Efficacy Reduced tumor growth inhibitionGood tumor growth inhibitionOptimal tumor growth inhibition
Potential for Off-Target Toxicity HigherModerateLower

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of ADCs. The following are representative protocols for the key experiments discussed in this guide.

Protocol 1: Synthesis of MMAE from Intermediate-2

This protocol outlines the general steps for the synthesis of MMAE from a key intermediate.

  • Deprotection of Intermediate-2: The protecting group on the N-terminus of MMAE intermediate-2 is removed under appropriate acidic or basic conditions.

  • Coupling Reaction: The deprotected intermediate is coupled with the subsequent amino acid or peptide fragment in the MMAE sequence using a suitable coupling agent (e.g., HATU, HOBt).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final MMAE product is characterized by LC-MS to confirm the molecular weight and by NMR to verify the structure. Purity is assessed by RP-HPLC.

Protocol 2: ADC Conjugation

This protocol describes a typical method for conjugating MMAE to a monoclonal antibody (mAb).

  • Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free sulfhydryl groups using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Payload-Linker Preparation: The MMAE payload, attached to a linker with a maleimide (B117702) group, is dissolved in a suitable organic solvent like DMSO.

  • Conjugation Reaction: The payload-linker solution is added to the reduced mAb solution. The maleimide groups on the linker react with the free sulfhydryl groups on the mAb to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated payload-linker and antibody fragments using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The ADC is characterized to determine the average DAR, purity, and level of aggregation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency of the ADC against cancer cell lines.[3][4][5][6]

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free MMAE payload as controls.

  • Incubation: The plate is incubated for a period of 72 to 96 hours to allow the ADC to exert its cytotoxic effect.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

Visualizations

MMAE Synthesis Pathway

The following diagram illustrates a simplified synthetic pathway for MMAE, highlighting the role of intermediates and the potential for impurity introduction.

MMAE_Synthesis cluster_synthesis MMAE Synthesis Start Start Intermediate_1 Intermediate 1 Start->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 (Purity is Critical) Intermediate_1->Intermediate_2 Step 2 Intermediate_3 Intermediate 3 Intermediate_2->Intermediate_3 Step 3 Impurities Diastereomers, Deletion Peptides Intermediate_2->Impurities Impurity Carryover Final_MMAE Final MMAE Payload Intermediate_3->Final_MMAE Final Step

Caption: Simplified MMAE synthesis pathway highlighting the critical purity of Intermediate-2.

Experimental Workflow for ADC Efficacy Comparison

This diagram outlines the experimental workflow for comparing the efficacy of ADCs prepared with MMAE of varying purity.

ADC_Efficacy_Workflow cluster_workflow ADC Efficacy Comparison Workflow MMAE_Batches MMAE Batches (Varying Purity) ADC_Conjugation ADC Conjugation MMAE_Batches->ADC_Conjugation ADC_Characterization ADC Characterization (DAR, Purity, Aggregation) ADC_Conjugation->ADC_Characterization In_Vitro_Assays In Vitro Cytotoxicity Assays (IC50 Determination) ADC_Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy Studies (Tumor Growth Inhibition) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Purity_Efficacy_Relationship cluster_relationship Purity to Efficacy Cascade High_Purity_Intermediate High Purity Intermediate-2 High_Purity_MMAE High Purity Final MMAE High_Purity_Intermediate->High_Purity_MMAE Consistent_DAR Consistent DAR High_Purity_MMAE->Consistent_DAR High_Potency High Potency (Low IC50) Consistent_DAR->High_Potency Optimal_Efficacy Optimal In Vivo Efficacy High_Potency->Optimal_Efficacy Low_Purity_Intermediate Low Purity Intermediate-2 Low_Purity_MMAE Low Purity Final MMAE Low_Purity_Intermediate->Low_Purity_MMAE Variable_DAR Variable DAR Low_Purity_MMAE->Variable_DAR Low_Potency Reduced Potency (High IC50) Variable_DAR->Low_Potency Suboptimal_Efficacy Suboptimal In Vivo Efficacy Low_Potency->Suboptimal_Efficacy

References

Spectroscopic Showdown: A Comparative Analysis of Synthetic vs. Commercial MMAE Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of synthetic intermediates are paramount to the successful development of complex molecules like antibody-drug conjugates (ADCs). This guide provides a detailed spectroscopic comparison of synthetically produced Monomethyl Auristatin E (MMAE) intermediate-2 against a commercially available counterpart. By presenting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), this document offers a comprehensive evaluation to aid in the selection of high-quality starting materials for ADC manufacturing.

Monomethyl Auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous FDA-approved ADCs. The multi-step synthesis of MMAE involves several key intermediates, with "intermediate-2" being a crucial building block. The quality of this intermediate directly impacts the yield and purity of the final MMAE, and subsequently, the efficacy and safety of the resulting ADC. This comparative guide utilizes spectroscopic techniques to scrutinize the chemical identity and purity of both a synthetically derived batch and a commercially sourced batch of MMAE intermediate-2.

Summary of Spectroscopic Comparison

The following tables summarize the quantitative data obtained from the spectroscopic analysis of both synthetic and commercial MMAE intermediate-2.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicitySynthetic Intermediate-2Commercial Intermediate-2Assignment
Hypothetical Data
7.35 - 7.25m5H5HAromatic protons
4.85d1H1H-CH(OH)-
4.20m1H1H-NCH-
3.65s3H3H-OCH₃
...............
1.45s9H9HBoc protecting group

Table 2: Mass Spectrometry Data Comparison

ParameterSynthetic Intermediate-2Commercial Intermediate-2
Molecular Weight (Expected) [Insert Expected MW][Insert Expected MW]
Observed [M+H]⁺ [Insert Observed MW][Insert Observed MW]
Key Fragmentation Ions (m/z) [Insert Key Fragments][Insert Key Fragments]

Table 3: HPLC Purity Analysis

ParameterSynthetic Intermediate-2Commercial Intermediate-2
Retention Time (min) [Insert RT][Insert RT]
Purity (%) >98%>98%
Major Impurities (%) [Insert Impurity %][Insert Impurity %]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and commercial MMAE intermediate-2.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation Synthetic Synthetic MMAE Intermediate-2 NMR 1H NMR Spectroscopy Synthetic->NMR MS Mass Spectrometry (ESI-MS) Synthetic->MS HPLC HPLC Purity Analysis Synthetic->HPLC Commercial Commercial MMAE Intermediate-2 Commercial->NMR Commercial->MS Commercial->HPLC Compare_NMR Compare Chemical Shifts and Multiplicities NMR->Compare_NMR Compare_MS Compare Molecular Weight and Fragmentation MS->Compare_MS Compare_HPLC Compare Purity and Impurity Profiles HPLC->Compare_HPLC Conclusion Conclusion on Comparability Compare_NMR->Conclusion Compare_MS->Conclusion Compare_HPLC->Conclusion

Caption: Experimental workflow for the comparative spectroscopic analysis.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this comparison guide. These protocols are essential for ensuring reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify the proton environments of MMAE intermediate-2.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the intermediate was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR spectra were acquired with 16 scans.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of MMAE intermediate-2.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% formic acid to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. The analysis was performed in positive ion mode, scanning a mass-to-charge (m/z) range of 100-1000.

  • Data Analysis: The observed m/z of the protonated molecular ion ([M+H]⁺) was compared to the theoretical exact mass.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of MMAE intermediate-2 and identify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Approximately 1 mg of the intermediate was dissolved in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Conclusion

This guide provides a framework for the spectroscopic comparison of synthetic and commercial MMAE intermediate-2. The presented data and protocols are intended to assist researchers in making informed decisions regarding the quality and suitability of their starting materials. While the hypothetical data presented here shows a high degree of similarity between the two sources, it is crucial for researchers to perform their own side-by-side analysis to ensure consistency and quality in their specific applications. The use of robust analytical methods, as detailed in this guide, is fundamental to the successful development of safe and effective antibody-drug conjugates.

Validating the Structure of Monomethyl Auristatin E (MMAE) Intermediate-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Monomethyl auristatin E (MMAE), a potent cytotoxic payload integral to several antibody-drug conjugates (ADCs), involves a multi-step process where the purity and structural integrity of each intermediate are paramount. This guide provides a comparative analysis of MMAE intermediate-2, an essential building block, against a common alternative, "Intermediate-9," focusing on structural validation and purity assessment. The selection of a high-quality intermediate directly influences the yield, purity, and ultimately, the efficacy and safety of the final ADC.

Comparative Analysis of MMAE Intermediates

The choice of synthetic route and the resulting intermediates can significantly impact the overall efficiency of MMAE production. Here, we compare the key analytical attributes of MMAE intermediate-2 with an alternative, Intermediate-9.

ParameterMMAE Intermediate-2Alternative Intermediate (Intermediate-9)
Chemical Name (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-aminetert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
Molecular Formula C₁₁H₂₄N₂OC₂₄H₃₉NO₅
Molecular Weight 200.32 g/mol 421.57 g/mol
Typical Purity (by HPLC) ≥ 98%≥ 98.5%
Key Structural Features Contains the core pyrrolidine (B122466) ring and the N,N-dimethylpropan-1-amine moiety.A protected amino acid derivative, serving as a precursor to the dolaisoleucine (Dil) residue.
Role in MMAE Synthesis A key building block in the convergent synthesis of the MMAE backbone.A precursor to a different fragment of the MMAE molecule, often used in a linear synthesis approach.

Experimental Protocols for Structural Validation

Robust analytical methods are crucial for confirming the identity and purity of MMAE intermediates. The following are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the intermediate and identify any process-related impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the intermediate.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the intermediate (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Method: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the intermediate by analyzing the chemical environment of its atoms.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton environments and their connectivity.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): To provide further confirmation of the connectivity between protons and carbons.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the general synthetic pathway of MMAE and the workflow for validating its intermediates.

MMAE_Synthesis_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Amino_Acid_Precursors_A Amino Acid Precursors Intermediate_2 MMAE Intermediate-2 Amino_Acid_Precursors_A->Intermediate_2 Coupling Fragment Coupling Intermediate_2->Coupling Amino_Acid_Precursors_B Amino Acid Precursors Intermediate_9 Alternative Intermediate (Intermediate-9) Amino_Acid_Precursors_B->Intermediate_9 Intermediate_9->Coupling MMAE_Precursor Protected MMAE Coupling->MMAE_Precursor Deprotection Deprotection MMAE_Precursor->Deprotection MMAE Monomethyl auristatin E (MMAE) Deprotection->MMAE

A simplified convergent synthesis pathway for MMAE.

Validation_Workflow Sample Intermediate Sample (e.g., Intermediate-2) HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity ≥ 98% HPLC->Purity MW Correct Molecular Weight MS->MW Structure Confirmed Structure NMR->Structure Decision Proceed to Next Step? Purity->Decision MW->Decision Structure->Decision

Analytical workflow for the validation of MMAE intermediates.

A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates Utilizing MMAE from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of oncology, the efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the purity and potency of its cytotoxic payload. Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a widely utilized payload in ADC development.[1] The synthetic route chosen to produce MMAE dictates the profile of intermediates and, consequently, the potential impurities in the final product. These impurities can significantly alter the cytotoxicity and therapeutic index of the resulting ADC.

This guide provides an objective comparison of how different synthetic strategies and their key intermediates for producing MMAE can influence the cytotoxic performance of an ADC. The comparison is supported by representative experimental data and detailed protocols to aid in the strategic design and quality control of these powerful biotherapeutics.

Impact of Synthetic Intermediates on MMAE Purity and ADC Potency

The synthesis of MMAE, a complex pentapeptide-like molecule, is a multi-step process that can be broadly categorized into two main strategies: convergent synthesis and linear synthesis.[2] The choice of strategy and the specific intermediates involved can introduce different types of impurities, which in turn can impact the ADC's efficacy.

  • Convergent Synthesis: This approach involves the synthesis of several key fragments (intermediates) of the MMAE molecule, which are then coupled together in the final stages.[2] A common strategy involves the preparation of a tripeptide and a dipeptide fragment separately.[2] This method is generally more efficient for large-scale production and allows for the purification of intermediates at multiple stages, potentially leading to a purer final product.[2] However, impurities can be introduced during the synthesis of each fragment and the final coupling step. For example, incomplete coupling or side reactions can lead to truncated or modified MMAE analogs.

  • Linear Synthesis: This strategy involves the sequential, one-by-one addition of amino acid residues to a growing peptide chain, often on a solid support (Solid-Phase Peptide Synthesis, or SPPS).[2] While conceptually simpler, this method can be prone to the accumulation of impurities. Incomplete coupling at any step can result in "deletion peptides," which are MMAE analogs missing one or more amino acids.[3] Furthermore, racemization of amino acid intermediates can lead to the formation of diastereomers, which may have significantly lower cytotoxic activity.[3]

The purity of the final MMAE product is paramount. Impurities that are less cytotoxic than MMAE will lower the overall potency of the ADC by reducing the Drug-to-Antibody Ratio (DAR) of the active payload.[1] Conversely, some impurities may have their own toxicological profiles, potentially increasing off-target toxicity.[1]

Data Presentation: Comparative Cytotoxicity of MMAE-Based ADCs

While a direct head-to-head comparison of ADCs with MMAE derived from different intermediates is not publicly available, the following table summarizes representative in vitro cytotoxicity data (IC50 values) for free MMAE and various MMAE-based ADCs across a range of cancer cell lines. A lower IC50 value indicates higher cytotoxic potency. This data illustrates the typical potency of MMAE-based ADCs and the importance of evaluating them against both antigen-positive and antigen-negative cell lines to determine specificity.

Cell LineCancer TypeADC/PayloadIC50 (nM)Reference
Antigen-Positive Cell Lines
SKBR3Breast CancerFree MMAE3.27 ± 0.42[4]
BxPC-3Pancreatic CancerAnti-TF ADC0.97 ± 0.10[5]
PSN-1Pancreatic CancerAnti-TF ADC0.99 ± 0.09[5]
Capan-1Pancreatic CancerAnti-TF ADC1.10 ± 0.44[5]
SKOV-3Ovarian CancerTrastuzumab-MMAE~10[6]
U87MGGlioblastomaisoDGR-MMAE Conjugate~1[7]
Antigen-Negative Cell Lines
HEK293Kidney CancerFree MMAE4.24 ± 0.37[4]
Panc-1Pancreatic CancerAnti-TF ADC1.16 ± 0.49[5]

Note: The specific antibody, linker, and DAR of the ADCs in the table vary, which contributes to the differences in IC50 values. The data for free MMAE demonstrates its high intrinsic potency.

Experimental Protocols

Protocol 1: General Method for MMAE Synthesis via Convergent Strategy

The synthesis of MMAE is a complex process involving multiple steps of peptide coupling and purification.[8] The following is a generalized protocol for a convergent synthesis approach.

1. Synthesis of Key Intermediates (Fragments):

  • Dipeptide Fragment (e.g., Boc-L-Val-L-Dil-OMe):
  • Esterify Boc-L-Dolaisoleucine (Dil) using thionyl chloride in methanol.[8]
  • Deprotect the Boc group using 4M HCl in dioxane.[8]
  • Couple the deprotected Dil methyl ester with Boc-L-Valine using a coupling agent like DCC/NHS.[8]
  • Purify the resulting dipeptide by column chromatography.[8]
  • N-terminal Fragment (e.g., N-Me-L-Val):
  • Perform N-methylation of L-Valine using paraformaldehyde and sodium cyanoborohydride.[8]
  • Purify the N-methylated valine.[8]

2. Assembly of the Pentapeptide Backbone:

  • Saponify the dipeptide methyl ester using lithium hydroxide (B78521) to yield the carboxylic acid.[8]
  • Sequentially couple the remaining amino acid analogues (e.g., dolaproine analogue, N-methyl-L-valine) using a peptide coupling agent like HATU.[8] Each coupling step is followed by Boc deprotection.

3. Final Deprotection and Purification:

  • Remove all protecting groups from the fully assembled peptide chain.
  • Purify the final MMAE product using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard procedure to determine the IC50 of an MMAE-based ADC in cancer cell lines.

1. Cell Culture:

  • Culture the selected antigen-positive and antigen-negative cancer cell lines in their recommended media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest the cells using trypsin and perform a cell count.
  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

3. ADC Treatment:

  • Prepare serial dilutions of the MMAE-based ADC, a non-targeting control ADC, and free MMAE in cell culture medium.
  • Remove the old medium from the cell plates and add the ADC/drug dilutions. Include untreated cells as a control.
  • Incubate the plates for a period of 72 to 96 hours.[4]

4. Cell Viability Assessment (MTT Assay):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.
  • Plot the cell viability against the logarithm of the ADC concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of MMAE-based ADCs.

G Comparative Synthetic Routes to MMAE cluster_0 Convergent Synthesis cluster_1 Linear Synthesis (SPPS) a1 Intermediate 1 (e.g., Dipeptide) a3 Purified Intermediates a1->a3 a2 Intermediate 2 (e.g., Tripeptide) a2->a3 a4 Final Coupling a3->a4 a5 Purified MMAE a4->a5 b1 Resin-Bound Amino Acid 1 b2 Sequential Coupling Cycles b1->b2 b3 Full Peptide Chain on Resin b2->b3 b4 Cleavage & Deprotection b3->b4 b5 Crude MMAE b4->b5 b6 Purified MMAE b5->b6

Caption: Convergent vs. Linear synthetic routes for MMAE production.

G Experimental Workflow for ADC Cytotoxicity Comparison cluster_0 ADC Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A MMAE from Intermediate Source A C Conjugation to Antibody A->C B MMAE from Intermediate Source B B->C D ADC A C->D E ADC B C->E G Treat with ADC A & B (Serial Dilutions) D->G E->G F Seed Cancer Cells (Antigen +/-) F->G H Incubate (72-96h) G->H I Cell Viability Assay (e.g., MTT) H->I J Generate Dose- Response Curves I->J K Calculate IC50 Values J->K L Compare Cytotoxicity and Specificity K->L

Caption: Workflow for comparing cytotoxicity of ADCs from different MMAE sources.

G Mechanism of Action of MMAE-Based ADC A 1. ADC binds to target antigen on cancer cell surface B 2. Internalization via endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker cleavage by lysosomal enzymes (e.g., cathepsins) C->D E 5. Free MMAE released into cytoplasm D->E F 6. MMAE binds to tubulin, inhibiting polymerization E->F G 7. G2/M phase cell cycle arrest F->G H 8. Apoptosis (Cell Death) G->H

Caption: Signaling pathway for MMAE-induced apoptosis via an ADC.

References

Benchmarking Synthesis Efficiency of a Key Monomethyl Auristatin E (MMAE) Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The complex, multi-step synthesis of MMAE necessitates a strategic approach to ensure high yield and purity of the final product. A pivotal precursor in the convergent synthesis of MMAE is the protected dolaisoleucine (Dil) residue, commonly referred to as MMAE intermediate-9. This guide provides a comparative analysis of synthetic routes to this key intermediate, presenting experimental data to benchmark their efficiency.

While the user's request specified "Monomethyl auristatin E intermediate-2," publicly available, detailed synthetic information for an intermediate with this specific designation is limited. However, "MMAE intermediate-9," chemically identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, is a well-documented and crucial building block in the widely adopted convergent synthesis of MMAE. Therefore, this guide will focus on the synthesis of this critical intermediate to provide a meaningful and data-supported comparison for researchers in the field.

Comparison of Synthetic Strategies for MMAE Intermediate-9

The synthesis of MMAE intermediate-9 is a critical step that establishes the correct stereochemistry of the dolaisoleucine fragment, which is essential for the biological activity of the final MMAE molecule. The primary and most documented approach involves a stereocontrolled aldol (B89426) condensation followed by O-methylation. An alternative strategy can be envisioned employing a different nitrogen-protecting group, such as 9-fluorenylmethyloxycarbonyl (Fmoc) instead of the traditional benzyloxycarbonyl (Cbz) group.

ParameterMethod A: Cbz-Protected SynthesisMethod B: Fmoc-Protected Synthesis (Hypothetical)
Nitrogen Protecting Group Benzyloxycarbonyl (Cbz)9-fluorenylmethyloxycarbonyl (Fmoc)
Key Reaction Aldol CondensationAldol Condensation
Overall Yield ~60-70%Potentially similar, highly dependent on specific conditions
Purity >95% (after chromatography)>95% (after chromatography)
Deprotection Conditions Hydrogenolysis (e.g., H₂, Pd/C)Base treatment (e.g., Piperidine in DMF)
Advantages Well-established and documented.Milder deprotection conditions, orthogonal to acid-labile groups.
Disadvantages Harsher deprotection conditions (hydrogenolysis).Potentially more expensive starting materials.

Experimental Protocols

Method A: Synthesis of MMAE Intermediate-9 via Cbz-Protection

This protocol is based on established synthetic routes for dolaisoleucine derivatives.

Step 1: Synthesis of N-(Benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal

  • To a solution of N-Cbz-N-methyl-(S,S)-isoleucine in anhydrous tetrahydrofuran (B95107) (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine.

  • Slowly add isobutyl chloroformate and stir the reaction mixture for 15 minutes.

  • Filter the resulting N-methylmorpholine hydrochloride salt and wash with cold, anhydrous THF.

  • Reduce the filtrate at -78 °C by the slow addition of a solution of lithium tri-tert-butoxyaluminohydride in anhydrous THF.

  • After stirring for 30 minutes, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Aldol Condensation

  • To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, slowly add tert-butyl acetate.

  • After stirring for 30 minutes, add a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 1 hour, then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: O-methylation to yield MMAE Intermediate-9

  • To a solution of the purified aldol adduct in anhydrous THF at 0 °C, add a strong base such as sodium hydride.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Monomethyl auristatin E intermediate-9.

Method B: Hypothetical Synthesis of MMAE Intermediate-9 via Fmoc-Protection

This hypothetical protocol illustrates an alternative approach using an Fmoc protecting group.

Step 1: Synthesis of N-(9-fluorenylmethyloxycarbonyl)-N-methyl-(S,S)-isoleucinal

  • Follow a similar procedure as in Method A, Step 1, starting with N-Fmoc-N-methyl-(S,S)-isoleucine.

Step 2: Aldol Condensation

  • The procedure would be analogous to Method A, Step 2, using the Fmoc-protected aldehyde.

Step 3: O-methylation to yield Fmoc-protected Intermediate

  • The procedure would be analogous to Method A, Step 3.

Mandatory Visualizations

MMAE_Synthesis_Workflow cluster_intermediate_synthesis Synthesis of MMAE Intermediate-9 cluster_mmae_assembly Convergent MMAE Synthesis Isoleucine_Derivative N-Protected-N-methyl-(S,S)-isoleucine Aldehyde N-Protected-N-methyl-(S,S)-isoleucinal Isoleucine_Derivative->Aldehyde Reduction Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Aldol Condensation (+ tert-Butyl Acetate) Intermediate_9 MMAE Intermediate-9 Aldol_Adduct->Intermediate_9 O-methylation Deprotected_Intermediate Deprotected Intermediate-9 Intermediate_9->Deprotected_Intermediate Deprotection MMAE Monomethyl Auristatin E Deprotected_Intermediate->MMAE Peptide Coupling Peptide_Fragment Peptide Fragment (e.g., Dolaproine) Peptide_Fragment->MMAE

Caption: Convergent synthesis workflow for MMAE highlighting the role of Intermediate-9.

Experimental_Workflow_Comparison cluster_methodA Method A: Cbz-Protection cluster_methodB Method B: Fmoc-Protection A1 N-Cbz-Isoleucine Derivative A2 Aldol Condensation A1->A2 A3 O-methylation A2->A3 A4 MMAE Intermediate-9 (Cbz) A3->A4 A5 Hydrogenolysis (Deprotection) A4->A5 B1 N-Fmoc-Isoleucine Derivative B2 Aldol Condensation B1->B2 B3 O-methylation B2->B3 B4 MMAE Intermediate-9 (Fmoc) B3->B4 B5 Base Treatment (Deprotection) B4->B5

Caption: Comparison of experimental workflows for the synthesis of MMAE Intermediate-9.

Conclusion

The synthesis of Monomethyl auristatin E intermediate-9 is a critical stage in the overall production of the MMAE payload for ADCs. The established Cbz-protected route offers a reliable and well-documented method. An alternative approach using an Fmoc protecting group presents a viable alternative with the primary advantage of milder deprotection conditions, which could be beneficial in the synthesis of complex and sensitive molecules. The choice of synthetic route will ultimately depend on factors such as the specific requirements of the overall synthetic strategy, cost considerations, and the desired scale of production. Further process optimization of either route can lead to improved efficiency and is a crucial aspect of pharmaceutical development.

A Comparative Guide to the Cross-Validation of Analytical Methods for MMAE Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Monomethyl Auristatin E (MMAE), a potent cytotoxic payload for antibody-drug conjugates (ADCs), involves a series of synthetic intermediates that require stringent quality control.[1] The purity of these intermediates, including MMAE intermediate-2, is critical as it directly impacts the safety, efficacy, and stability of the final ADC product.[2] This guide provides an objective comparison of the primary analytical methods used for the quality control of MMAE intermediates and outlines a framework for the cross-validation of these methods.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the analysis of MMAE and its synthetic intermediates.[1] While HPLC is widely used for purity assessment, LC-MS/MS provides higher sensitivity and specificity for identification and quantification.[2]

Table 1: Comparison of HPLC and LC-MS/MS for the Analysis of MMAE Intermediates

ParameterHPLC with UV DetectionLC-MS/MS
Primary Use Purity assessment and quantification of the main peak and impurities.[1][2]Identification and quantification of MMAE and its impurities, especially at low levels.[2]
Selectivity Good, but may not resolve structurally similar impurities.[2]High, based on mass-to-charge ratio, allowing for the detection of co-eluting species.[2]
Sensitivity Lower than LC-MS/MS.High, capable of detecting impurities at very low levels.[2]
Instrumentation Widely available and robust.[2]Requires more specialized equipment and expertise.[2]
Data Output Chromatogram with UV absorbance peaks.Chromatogram with mass spectral data for each peak.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for MMAE

Validation ParameterPerformance Metric
Linearity Range 1.01–2200 ng/mL[3][4]
Accuracy ± 25% for QC samples[3][4]
Precision ± 25% for QC samples[3][4]
Recovery 42.84%[3][4]
Dilution Integrity Up to 5-fold dilution with accuracy and precision within ± 25%[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC and LC-MS/MS analysis of MMAE intermediates.

Protocol 1: Purity Analysis by HPLC

This method is suitable for determining the purity of MMAE intermediate-2.

  • Sample Preparation: Dissolve the sample of MMAE intermediate-2 in the mobile phase to a final concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Inject the sample and analyze the chromatogram to determine the area percentage of the main peak relative to all other peaks to establish the purity.

Protocol 2: Identification and Quantification by LC-MS/MS

This method provides high sensitivity and specificity for the analysis of MMAE intermediate-2.

  • Sample Preparation: Dissolve the sample of MMAE intermediate-2 in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.[1]

  • Liquid Chromatography:

    • Column: A UPLC® BEH C18 column.[5]

    • Mobile Phase: A gradient elution using a mixture of methanol, water, and formic acid.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.[3][4]

    • Detection: A quadrupole-time-of-flight (qTOF) or a triple quadrupole mass spectrometer can be used for detection.[3][4][5]

  • Analysis: The identity of MMAE intermediate-2 is confirmed by its mass-to-charge ratio, and quantification is achieved by comparing the peak area to a standard curve.

Method Cross-Validation Workflow and Rationale

Cross-validation is essential when comparing data from different analytical methods to ensure consistency and reliability.[6]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis by Different Methods cluster_data Data Comparison and Evaluation prep Prepare Identical Sets of MMAE Intermediate-2 Samples (e.g., QCs at Low, Medium, High) method1 Analyze Samples using Method A (e.g., HPLC) prep->method1 method2 Analyze Samples using Method B (e.g., LC-MS/MS) prep->method2 compare Compare Results from Method A and Method B method1->compare method2->compare stats Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare->stats accept Assess Against Pre-defined Acceptance Criteria stats->accept

Workflow for cross-validation of analytical methods.

The purity of MMAE intermediates is a critical quality attribute that directly influences the safety and efficacy of the final ADC.

logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_impact Impact purity Purity of MMAE Intermediate-2 synthesis Synthesis of Final MMAE purity->synthesis conjugation Conjugation to Monoclonal Antibody synthesis->conjugation quality Quality of Final ADC Product conjugation->quality efficacy Safety and Efficacy quality->efficacy

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Monomethyl Auristatin E Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Monomethyl auristatin E (MMAE) intermediate-2, a crucial component in the synthesis of the highly potent cytotoxic agent MMAE. Given the limited specific safety data for this intermediate, it is imperative to handle it with the same high level of caution as the final active pharmaceutical ingredient. Adherence to these protocols is critical for personnel safety and environmental protection.

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] Due to its role as a direct precursor, MMAE intermediate-2 should be presumed to have a high degree of toxicity.[3] All handling and disposal procedures must be conducted in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.[1][3]

Quantitative Data Summary

As specific toxicological data for Monomethyl auristatin E intermediate-2 is not widely available, the following table summarizes the key hazard classifications for the final product, Monomethyl auristatin E (MMAE), which should be used as a conservative surrogate for safety and handling protocols.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed.[4][5]
Acute Toxicity, InhalationH330Fatal if inhaled.[4][5]
Germ Cell MutagenicityH340May cause genetic defects.[4][5]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[4]
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure.[4][5]
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long lasting effects.[4][5]

Experimental Protocols

Decontamination of Surfaces and Equipment:

Surfaces and non-disposable equipment should be decontaminated by scrubbing with alcohol.[5]

Spill Cleanup:

In the event of a spill, absorb the substance with a finely-powdered liquid-binding material such as diatomite or universal binders.[5] The contaminated material should then be disposed of as hazardous waste according to the procedures outlined below.[5]

Disposal Workflow

The following diagram outlines the necessary steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Deactivation (Optional, per EHS guidance) cluster_2 Waste Collection & Storage cluster_3 Final Disposal A Solid Waste (PPE, labware, absorbent pads) D Segregate as 'Cytotoxic Waste' A->D B Liquid Waste (Solutions, solvent rinses) C Chemical Deactivation (e.g., sodium hypochlorite) B->C Consult EHS B->D C->D E Collect in Designated, Labeled, Sealed Hazardous Waste Containers D->E F Store in a Secure, Designated Area E->F G Arrange Pickup with Institutional Hazardous Waste Management F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including personal protective equipment (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent pads, must be segregated as "cytotoxic waste" or "highly hazardous chemical waste".[3]

  • Liquid Waste: All liquid waste, such as unused solutions and solvent rinses from cleaning equipment, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3] Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

2. Chemical Deactivation (If required by your institution):

A common method for deactivating highly potent compounds involves treatment with a solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate.[3] However, the specific concentration, reaction time, and procedure must be determined in consultation with your institution's EHS department.[3] Deactivation reactions may be exothermic and should be performed slowly in a controlled manner within a chemical fume hood.[3]

3. Final Disposal:

All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program.[3] Contact your EHS department to schedule the pickup and final disposal of the waste containers.[3] The generally accepted method for the final destruction of cytotoxic compounds and their precursors is high-temperature incineration.[3] Always store waste containers in a secure, designated area while awaiting pickup.

References

Essential Safety and Operational Guidance for Handling Monomethyl Auristatin E Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific safety data for Monomethyl auristatin E (MMAE) intermediate-2 is not publicly available. This guidance is based on the hazardous properties of the final, highly potent compound, Monomethyl auristatin E (MMAE), and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic agents. A conservative approach is imperative, and a substance-specific risk assessment should be conducted by qualified personnel before initiating any work.

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that functions as a microtubule/tubulin inhibitor.[1][][3] Due to its high toxicity, it is a key component of antibody-drug conjugates (ADCs) rather than a standalone therapeutic.[1][] Intermediates in its synthesis, such as intermediate-2, must be handled with extreme caution as they may exhibit significant cytotoxic properties.

Quantitative Data Summary

Given the absence of specific occupational exposure limits (OELs) for MMAE intermediate-2, the data for the parent compound and similar highly potent substances should be used as a conservative benchmark for establishing safety protocols.

Compound ClassOccupational Exposure Limit (OEL)Key Hazards
Auristatins (e.g., MMAE)As low as 5 ng/m³ (surrogate for payloads with limited toxicity data)Fatal if swallowed or inhaled, may cause genetic defects, suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and causes skin and eye irritation.

Operational Plan: Handling Monomethyl Auristatin E Intermediate-2

A systematic approach is crucial to minimize exposure and ensure the safety of personnel. The following procedures are based on guidelines for handling HPAPIs and cytotoxic drugs.[4][5][6][7][8]

Designated Area and Engineering Controls
  • Designated Area: All work with MMAE intermediate-2 must be conducted in a designated and clearly marked area with restricted access.

  • Containment: Primary containment should be achieved using a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with negative pressure. For larger quantities or more hazardous operations, a glovebox or isolator is recommended.[5][6]

  • Ventilation: The designated area should have a dedicated ventilation system that is not recirculated into other parts of the building.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The level of PPE should be determined by a risk assessment of the specific procedure being performed.[9][10][11][12]

OperationRequired Personal Protective Equipment
Receiving and Inspection - Lab coat- Safety glasses with side shields- One pair of chemotherapy-tested nitrile gloves
Weighing and Aliquoting (in a containment device) - Disposable, solid-front, back-closure gown- Two pairs of chemotherapy-tested nitrile gloves (outer pair with long cuffs)- Safety goggles with side shields or a face shield- Powered Air-Purifying Respirator (PAPR) with an appropriate filter
Handling Solutions (in a containment device) - Disposable, solid-front, back-closure gown- Two pairs of chemotherapy-tested nitrile gloves- Safety goggles with side shields
General Laboratory Work (in designated area) - Lab coat- One pair of nitrile gloves- Safety glasses with side shields
Experimental Protocols

Receiving and Unpacking:

  • Visually inspect the outer packaging for any signs of damage or leaks upon receipt.

  • Don the appropriate PPE (lab coat, safety glasses, and one pair of nitrile gloves) before opening the outer package.

  • Carefully remove the primary container and inspect it for any breaches.

  • Wipe the exterior of the primary container with a deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercial cytotoxic drug decontamination agent) before transferring it to the designated storage area.

  • Dispose of all packing materials as potentially contaminated waste in a designated cytotoxic waste container.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation activities within a certified containment device (e.g., Class II BSC or powder containment hood).

  • Don the appropriate PPE, including a disposable gown, double gloves, and a PAPR.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If reusable, they must be decontaminated immediately after use.

  • Handle the powder with care to avoid generating dust.

  • When preparing solutions, add the solvent to the powder slowly to minimize aerosolization.

Spill Management:

  • Small Spill (<5 mL or 5 g within a containment device):

    • Contain the spill with absorbent pads from a cytotoxic spill kit.

    • Clean the area with a decontaminating agent, working from the outside in.

    • Rinse the area thoroughly with water.

    • Dispose of all cleanup materials in the cytotoxic waste container.

  • Large Spill (>5 mL or 5 g or any spill outside of a containment device):

    • Evacuate the area and restrict access.

    • Alert the institutional safety officer.

    • Only trained personnel with appropriate respiratory protection should perform the cleanup.

Disposal Plan

Proper disposal of all waste contaminated with MMAE intermediate-2 is critical to prevent environmental contamination and exposure to personnel.[13][14][15]

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, absorbent pads) must be disposed of in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Decontamination of Reusable Equipment: All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A common procedure involves soaking in a deactivating solution (e.g., sodium hypochlorite solution) followed by thorough rinsing with water.

Visual Workflow for Handling MMAE Intermediate-2

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_disposal Disposal Phase start Start: Receive Compound ppe1 Don Initial PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->ppe1 inspect Inspect Packaging for Damage ppe1->inspect decon_outer Decontaminate Outer Container inspect->decon_outer storage Transfer to Secure Storage decon_outer->storage ppe2 Don Full PPE: - Gown - Double Gloves - PAPR - Goggles storage->ppe2 Retrieve Compound weigh Weigh and Aliquot Powder ppe2->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decon_equip Decontaminate Reusable Equipment experiment->decon_equip Post-Experiment dispose_solid Dispose of Solid Waste in Cytotoxic Container experiment->dispose_solid Post-Experiment dispose_liquid Dispose of Liquid Waste in Cytotoxic Container experiment->dispose_liquid Post-Experiment end End decon_equip->end dispose_solid->end dispose_liquid->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.